molecular formula C10H8N2O2 B098897 4-(1H-Pyrazol-1-yl)benzoic acid CAS No. 16209-00-0

4-(1H-Pyrazol-1-yl)benzoic acid

Cat. No.: B098897
CAS No.: 16209-00-0
M. Wt: 188.18 g/mol
InChI Key: XOEKYPIBVOGCDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1H-Pyrazol-1-yl)benzoic acid is a useful research compound. Its molecular formula is C10H8N2O2 and its molecular weight is 188.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-pyrazol-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-10(14)8-2-4-9(5-3-8)12-7-1-6-11-12/h1-7H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOEKYPIBVOGCDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30353056
Record name 4-(1H-Pyrazol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16209-00-0
Record name 4-(1H-Pyrazol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1H-pyrazol-1-yl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

What are the physical and chemical properties of 4-(1H-Pyrazol-1-yl)benzoic acid?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the physical, chemical, and biological properties of 4-(1H-Pyrazol-1-yl)benzoic acid (CAS No: 16209-00-0), a versatile heterocyclic compound. It serves as a crucial building block in the synthesis of pharmaceuticals and advanced materials. This guide consolidates key data, experimental protocols, and structural information to support research and development activities.

Chemical and Physical Properties

This compound is an aromatic carboxylic acid featuring a pyrazole ring.[1] Its chemical structure combines the reactivity of a carboxylic acid with the unique electronic properties of the pyrazole moiety, making it a valuable intermediate in medicinal chemistry and material science.[1] The compound typically appears as a white, light pink, or light yellow powder.[1][2]

Table 1: General and Physical Properties

PropertyValueSource(s)
CAS Number 16209-00-0[1][][4][5][6]
Molecular Formula C₁₀H₈N₂O₂[1][][4][5][6]
Molecular Weight 188.18 g/mol [][5]
Appearance White to Light yellow to Light orange powder to crystal; Light pink powder[1][2]
Melting Point 272 °C[]
Boiling Point 360.4 °C at 760 mmHg[]
Density 1.28 g/cm³[]
Purity ≥95%, ≥98%, ≥99% (HPLC)[1][][4]

Table 2: Computed and Chemical Properties

PropertyValueSource(s)
IUPAC Name This compound[5]
InChI InChI=1S/C10H8N2O2/c13-10(14)8-2-4-9(5-3-8)12-7-1-6-11-12/h1-7H,(H,13,14)[][4][5]
InChIKey XOEKYPIBVOGCDG-UHFFFAOYSA-N[4][5]
Canonical SMILES C1=CN(N=C1)C2=CC=C(C=C2)C(=O)O[][5]
pKa (Predicted) 4.09 ± 0.10[7]
XLogP (Predicted) 1.7[5][8]
Storage Conditions Store at 0-8°C[1][7]

Spectroscopic and Analytical Data

Characterization of this compound is typically performed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H NMR and 13C NMR are used to confirm the molecular structure.[5]

  • Mass Spectrometry (MS) : GC-MS analysis shows a molecular ion peak corresponding to the compound's molecular weight.[5] LCMS (ESI) analysis typically shows a peak at m/z 189 [M+H]⁺.[9]

  • High-Performance Liquid Chromatography (HPLC) : Used to determine the purity of the compound, with purities of ≥99% being commercially available.[1]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for its application in research.

A common laboratory-scale synthesis involves the hydrolysis of 4-(1H-pyrazol-1-yl)benzonitrile.[9]

Protocol:

  • Reaction Setup: Dissolve 4-(1H-pyrazol-1-yl)benzonitrile (1.0 mmol) in a 1:1 ethanol/water mixture (25 mL) in a round-bottom flask.

  • Hydrolysis: Add sodium hydroxide (1.75 mmol) to the mixture.

  • Reflux: Heat the reaction mixture to 105°C and stir for 16 hours.

  • Work-up: After cooling, concentrate the mixture under reduced pressure to remove the ethanol.

  • Extraction: Dilute the residue with distilled water (30 mL) and extract with ethyl acetate (50 mL) to remove any unreacted starting material.

  • Acidification: Adjust the pH of the aqueous phase to 5 using 6.0 M hydrochloric acid. This will cause the product to precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the solid with distilled water (10 mL) and dry in an oven to yield this compound as a light yellow or white solid.[9]

G cluster_synthesis Synthesis Workflow A 1. Dissolve Benzonitrile in Ethanol/Water B 2. Add NaOH and Reflux at 105°C for 16h A->B C 3. Concentrate Mixture B->C D 4. Extract with Ethyl Acetate C->D E 5. Acidify Aqueous Phase to pH 5 with HCl D->E F 6. Filter Precipitated Solid E->F G 7. Wash and Dry Product F->G

Caption: Synthesis workflow for this compound.

A standard workflow is employed to confirm the identity and purity of the synthesized compound.

Protocol:

  • Purity Analysis (HPLC): An aliquot of the final product is dissolved in a suitable solvent (e.g., acetonitrile/water) and analyzed by HPLC to determine its percentage purity.

  • Structural Confirmation (NMR): The product is dissolved in a deuterated solvent (e.g., DMSO-d6) and analyzed by 1H and 13C NMR spectroscopy to confirm that the chemical shifts and coupling constants match the expected structure.

  • Mass Verification (MS): The molecular weight is confirmed using mass spectrometry, typically via LC-MS with electrospray ionization (ESI), to observe the [M+H]⁺ ion.

G cluster_analysis Analytical Workflow Start Synthesized Product HPLC Purity Assessment (HPLC) Start->HPLC NMR Structural Elucidation (1H, 13C NMR) Start->NMR MS Mass Verification (LC-MS) Start->MS Decision Purity & Structure Confirmed? HPLC->Decision NMR->Decision MS->Decision End_Fail Repurify or Re-synthesize Decision->End_Fail No End_Success Characterized Compound Decision->End_Success Yes

Caption: General workflow for analytical characterization.

Applications and Biological Relevance

This compound is a key intermediate in the development of novel therapeutic agents and functional materials.[1]

  • Pharmaceutical Development: It serves as a foundational scaffold for synthesizing compounds with potential anti-inflammatory, analgesic, and antibacterial properties.[1][10] Derivatives have been investigated as inhibitors of fatty acid biosynthesis in bacteria, presenting a target for new antibiotics.[10] Specifically, substituted aniline derivatives of pyrazole benzoic acids have shown potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[11][12]

  • Material Science: The compound is integrated into polymer formulations to enhance thermal stability and mechanical strength, contributing to the production of advanced materials.[1]

  • Agrochemicals: It is also utilized in the formulation of herbicides and pesticides.[1]

Safety and Handling

According to GHS hazard statements, this compound is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5]

  • Handling: Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or fume hood.

  • Storage: Store in a cool, dry place, with recommended temperatures between 0-8°C.[1][7] Keep container tightly closed.

References

4-(1H-Pyrazol-1-yl)benzoic acid CAS number and molecular structure.

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to 4-(1H-Pyrazol-1-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of this compound, a versatile heterocyclic compound. It serves as a crucial building block in the synthesis of a wide array of functional molecules, particularly in the fields of medicinal and agricultural chemistry.[1][2] This guide details its chemical and physical properties, synthesis protocols, and significant applications, with a focus on its role in the development of novel therapeutic agents.

Core Chemical and Physical Properties

This compound is a solid, aromatic carboxylic acid distinguished by a pyrazole ring attached to a benzoic acid moiety.[1] This unique structure makes it a valuable intermediate for further chemical modifications.[1]

PropertyDataSource(s)
CAS Number 16209-00-0[3][][5][6][7][8]
Molecular Formula C₁₀H₈N₂O₂[1][3][5][6][9]
Molecular Weight 188.18 g/mol [3][][6][8][9]
Appearance White to light yellow or light pink solid/powder[1][5][9]
Purity ≥ 98-99% (HPLC)[1][5]
IUPAC Name This compound[8]
InChI Key XOEKYPIBVOGCDG-UHFFFAOYSA-N[5][6]
Storage Conditions Store at 0-8°C[1]

Molecular Structure

The structure consists of a pyrazole ring linked via a nitrogen atom to the fourth position (para-position) of a benzoic acid ring.

Caption: Molecular structure of this compound.

Experimental Protocols: Synthesis

The most common synthesis route involves the hydrolysis of 4-(1H-pyrazol-1-yl)benzonitrile. Below is a detailed protocol based on published methods.[9]

Objective: To synthesize this compound via hydrolysis.

Materials:

  • 4-(1H-pyrazol-1-yl)benzonitrile

  • Ethanol (EtOH)

  • Deionized Water (H₂O)

  • Sodium Hydroxide (NaOH)

  • 6.0 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Round bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Standard laboratory glassware for extraction and filtration

Protocol:

  • Reaction Setup: To a 250 mL round bottom flask, add 4-(1H-pyrazol-1-yl)benzonitrile (2 g, 11.82 mmol), ethanol (40 mL), water (40 mL), and sodium hydroxide (705 mg, 17.63 mmol).[9]

  • Reflux: The reaction mixture is stirred vigorously and heated to 105°C for 16 hours.[9]

  • Work-up: After 16 hours, the mixture is cooled to room temperature and concentrated under reduced pressure to remove the ethanol.[9]

  • Extraction: The remaining residue is diluted with 30 mL of distilled water and extracted with 50 mL of ethyl acetate to remove any unreacted starting material or non-polar impurities.[9] The aqueous phase is collected.

  • Precipitation: The pH of the aqueous phase is carefully adjusted to 5 using 6.0 M hydrochloric acid. This protonates the carboxylate, causing the product to precipitate out of the solution.[9]

  • Isolation and Purification: The precipitated solid is collected by vacuum filtration, washed with a small amount of distilled water (10 mL), and dried in an oven to yield this compound as a light yellow solid.[9] (Reported Yield: ~45%).[9]

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound is a privileged scaffold in drug discovery.[10] Its derivatives have shown a wide range of biological activities.

Key Application Areas:

  • Pharmaceutical Development: It is a key intermediate for synthesizing novel compounds with potential anti-inflammatory and analgesic properties.[1]

  • Antibacterial Agents: This is one of the most promising areas of research. Derivatives have been developed as potent growth inhibitors of drug-resistant bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii.[11][12][13]

  • Mechanism of Action: Some potent antibacterial derivatives are believed to act by permeabilizing the bacterial cell membrane or by inhibiting fatty acid biosynthesis.[14][15] These compounds have shown bactericidal effects and the ability to inhibit and eradicate bacterial biofilms.[14][15]

  • Agricultural Chemistry: The scaffold is used in creating new herbicides and pesticides.[1]

  • Material Science: It can be incorporated into polymers to enhance thermal stability and mechanical strength.[1]

G core This compound (Building Block) pharma Pharmaceuticals core->pharma agri Agrochemicals core->agri material Material Science core->material antibacterial Potent Antibacterial Agents (e.g., against MRSA) pharma->antibacterial anti_inflammatory Anti-inflammatory Drugs pharma->anti_inflammatory herbicides Herbicides & Pesticides agri->herbicides polymers High-Stability Polymers material->polymers

Caption: Logical pathway from core compound to diverse applications.

Summary of Biological Activity Data

While this compound itself is primarily a synthetic intermediate, its derivatives have demonstrated significant biological activity. The data below is for various synthesized derivatives.

Derivative ClassTarget Organism(s)Activity TypePotency (MIC)Source(s)
4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid DerivativesStaphylococcus aureus, Enterococcus faecalisAntibacterial, Bactericidal, Biofilm InhibitionAs low as 0.78 µg/mL[14]
4-[3-(Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid-derived HydrazonesDrug-resistant S. aureus & A. baumanniiAntibacterialAs low as 0.39 µg/mL[11][12]
4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid DerivativesGram-positive bacteriaFatty Acid Biosynthesis InhibitorAs low as 0.5 µg/mL[15]
4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivativesGram-positive bacteria, particularly S. aureusAntibacterial, Bactericidal, Anti-biofilmPotent growth inhibitors[16]

Note: MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of a substance that prevents visible growth of a microorganism. Lower values indicate higher potency.

References

Spectroscopic Characterization of 4-(1H-Pyrazol-1-yl)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1H-Pyrazol-1-yl)benzoic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, which combines a pyrazole ring and a benzoic acid moiety, makes it a versatile building block for the synthesis of novel therapeutic agents. Pyrazole-containing compounds have demonstrated a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. A thorough spectroscopic characterization is fundamental for the unambiguous identification, purity assessment, and structural elucidation of this compound, ensuring the reliability and reproducibility of research and development efforts. This guide provides a comprehensive overview of the spectroscopic properties of this compound, including detailed experimental protocols and data analysis.

Molecular Structure and Properties

PropertyValue
Chemical Formula C₁₀H₈N₂O₂
Molecular Weight 188.18 g/mol
CAS Number 16209-00-0
Appearance White to light yellow solid

Spectroscopic Data Summary

The following sections detail the expected spectroscopic data for this compound based on analysis of its structural components and data from closely related analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.0Singlet1H-COOH
~8.5Doublet1HPyrazole H-5
~8.1Doublet2HAromatic H-2', H-6'
~7.9Doublet2HAromatic H-3', H-5'
~7.7Doublet1HPyrazole H-3
~6.5Triplet1HPyrazole H-4

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ, ppm)Assignment
~167C=O (Carboxylic Acid)
~142Pyrazole C-5
~140Aromatic C-1'
~131Aromatic C-3', C-5'
~129Pyrazole C-3
~127Aromatic C-4'
~120Aromatic C-2', C-6'
~110Pyrazole C-4
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and aromatic rings.

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic Acid)
~3100MediumC-H stretch (Aromatic and Pyrazole)
~1700StrongC=O stretch (Carboxylic Acid)
~1600, ~1480Medium-StrongC=C stretch (Aromatic Ring)
~1550MediumC=N stretch (Pyrazole Ring)
~1420MediumC-N stretch
~1300MediumO-H bend (Carboxylic Acid)
~920BroadO-H bend (Carboxylic Acid Dimer)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) is a suitable technique.

m/zIon
189[M+H]⁺
171[M+H - H₂O]⁺
143[M+H - H₂O - CO]⁺
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum is typically recorded in a solvent such as ethanol or methanol.

λmax (nm)Molar Absorptivity (ε)Transition
~250-260-π → π* (Benzene Ring)
~280-290-π → π* (Pyrazole Ring)

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Sequence: Standard single-pulse experiment.

    • Number of Scans: 16-32

    • Relaxation Delay: 1-2 seconds

    • Spectral Width: -2 to 14 ppm

  • ¹³C NMR Parameters:

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Number of Scans: 1024-4096

    • Relaxation Delay: 2-5 seconds

    • Spectral Width: 0 to 200 ppm

  • Data Processing: Apply Fourier transformation to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale to the solvent residual peak or TMS.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve sample in DMSO-d6 transfer Transfer to NMR tube dissolve->transfer instrument Place in NMR Spectrometer transfer->instrument setup Set acquisition parameters instrument->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase and Baseline Correction ft->phase calibrate Calibrate Spectrum phase->calibrate Analysis Analysis calibrate->Analysis

NMR Spectroscopy Experimental Workflow
Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (KBr Pellet):

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent disc.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and record the sample spectrum.

    • Wavelength Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

  • Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing grind Grind sample with KBr press Press into a pellet grind->press background Record background spectrum press->background sample_spec Record sample spectrum background->sample_spec ratio Ratio sample to background sample_spec->ratio Final Spectrum Final Spectrum ratio->Final Spectrum Analysis Analysis Final Spectrum->Analysis

FTIR Spectroscopy Experimental Workflow
Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To determine the molecular weight and confirm the identity of the compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a suitable solvent mixture, such as methanol/water or acetonitrile/water, containing a small amount of formic acid (e.g., 0.1%) to promote protonation.

  • Instrumentation: A liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • LC Parameters:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.2-0.5 mL/min.

  • MS Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Range: m/z 50-500.

    • Capillary Voltage: 3-4 kV.

  • Data Analysis: Extract the mass spectrum corresponding to the chromatographic peak of the analyte and identify the molecular ion peak ([M+H]⁺).

LCMS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection dissolve Dissolve sample in mobile phase inject Inject sample dissolve->inject separate Separate on C18 column inject->separate ionize Electrospray Ionization (ESI+) separate->ionize detect Detect ions by m/z ionize->detect Data Analysis Data Analysis detect->Data Analysis

LC-MS Experimental Workflow
Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of the compound.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a UV-grade solvent (e.g., methanol or ethanol) of a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to obtain concentrations in the range of 1-10 µg/mL.

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Use quartz cuvettes with a 1 cm path length.

    • Record a baseline spectrum with the solvent-filled cuvette in both the sample and reference beams.

    • Record the absorption spectrum of each diluted sample solution.

    • Wavelength Range: 200-400 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Conclusion

This technical guide provides a comprehensive summary of the spectroscopic characterization of this compound. The presented data and experimental protocols are essential for the accurate identification and quality control of this compound in research and drug development settings. The combination of NMR, IR, MS, and UV-Vis spectroscopy offers a complete picture of the molecular structure and properties, ensuring the integrity of subsequent scientific investigations.

An In-depth Technical Guide to the Medicinal Chemistry of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, serves as a versatile and privileged scaffold in medicinal chemistry.[1][2] Its unique structural and electronic properties allow for diverse substitutions, enabling the fine-tuning of pharmacological activities.[3][4] Pyrazole derivatives have demonstrated a broad spectrum of biological effects, leading to their development as successful therapeutic agents in various disease areas, including inflammation, cancer, infectious diseases, and neurological disorders.[5][6][7] A number of pyrazole-containing drugs have received FDA approval and are in clinical use, such as the anti-inflammatory drug Celecoxib, the anticancer agent Ruxolitinib, and the erectile dysfunction treatment Sildenafil.[8][9][10] This guide provides a comprehensive overview of the applications of pyrazole derivatives, focusing on their mechanisms of action, supported by quantitative data, experimental protocols, and pathway visualizations.

General Synthesis of the Pyrazole Scaffold

The synthesis of the pyrazole ring is a cornerstone of its application in drug discovery. The most common and versatile methods involve the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative.[1][11] Another prevalent strategy is the 1,3-dipolar cycloaddition of a diazo compound with an alkyne.[1] These methods allow for the introduction of a wide variety of substituents onto the pyrazole core, facilitating the exploration of structure-activity relationships (SAR).

A generalized workflow for the synthesis of pyrazole derivatives via the condensation of chalcones (α,β-unsaturated ketones) with hydrazine is depicted below. This is a widely used method for generating substituted pyrazolines, which can then be oxidized to pyrazoles if desired.[2][11]

G cluster_reactants Starting Materials cluster_synthesis Reaction Steps cluster_products Intermediates & Products ketone Substituted Ketone claisen Claisen-Schmidt Condensation (Base-catalyzed) ketone->claisen aldehyde Substituted Aldehyde aldehyde->claisen hydrazine Hydrazine Derivative (e.g., Hydrazine Hydrate) cyclization Cyclocondensation Reaction hydrazine->cyclization chalcone α,β-Unsaturated Ketone (Chalcone) claisen->chalcone Formation pyrazoline Substituted Pyrazoline cyclization->pyrazoline Formation chalcone->cyclization pyrazole Substituted Pyrazole (via Oxidation) pyrazoline->pyrazole Optional Oxidation

Caption: General workflow for the synthesis of pyrazole derivatives.

Anti-inflammatory Applications

Pyrazole derivatives are renowned for their anti-inflammatory properties, most notably through the inhibition of cyclooxygenase (COX) enzymes.[12] The selective inhibition of COX-2 is a key therapeutic strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[12][13]

Mechanism of Action: COX-2 Inhibition

Inflammation is a complex biological response involving mediators like prostaglandins.[12] The COX enzymes (COX-1 and COX-2) are central to the synthesis of prostaglandins from arachidonic acid. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is induced during inflammation and is a primary therapeutic target.[12][13] Pyrazole-based drugs like Celecoxib are designed to selectively bind to the active site of the COX-2 enzyme, blocking the production of pro-inflammatory prostaglandins.[8][12]

G membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 aa Arachidonic Acid pla2->aa Liberates cox2 COX-2 Enzyme aa->cox2 Substrate for pgs Prostaglandins (e.g., PGE2) cox2->pgs Synthesizes inflammation Inflammation (Pain, Fever, Swelling) pgs->inflammation Mediates pyrazole_drug Pyrazole Derivative (e.g., Celecoxib) pyrazole_drug->cox2 Inhibits

Caption: Signaling pathway of COX-2 inhibition by pyrazole derivatives.

Quantitative Data: Anti-inflammatory Activity

The potency of pyrazole derivatives as anti-inflammatory agents is often quantified by their half-maximal inhibitory concentration (IC50) against COX enzymes.

Compound Class/ExampleTargetIC50 ValueSelectivity Index (COX-1/COX-2)Reference
CelecoxibCOX-20.04 µM375[12]
3,5-diarylpyrazolesCOX-20.01 µM-[12]
Pyrazole-thiazole hybridCOX-2 / 5-LOX0.03 µM / 0.12 µM-[12]
3-(trifluoromethyl)-5-arylpyrazoleCOX-20.02 µM225[12]
3-(trifluoromethyl)-5-arylpyrazoleCOX-14.5 µM-[12]

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol outlines a method for determining the COX-1 and COX-2 inhibitory activity of test compounds.

  • Enzyme Preparation : Human recombinant COX-1 and COX-2 enzymes are used.

  • Reaction Mixture : A reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor and a reducing agent (e.g., glutathione) is prepared.

  • Incubation : The enzyme is pre-incubated with various concentrations of the pyrazole test compound or a vehicle control for a specified time (e.g., 15 minutes) at room temperature.

  • Reaction Initiation : The reaction is initiated by adding the substrate, arachidonic acid.

  • Reaction Quenching : After a set incubation period (e.g., 2 minutes), the reaction is terminated by adding a solution of HCl.

  • Quantification : The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis : The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Anticancer Applications

The pyrazole scaffold is present in numerous anticancer agents that target various components of cell signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.[3][14] These targets often include protein kinases like EGFR, BTK, and CDKs.[14][15]

Mechanism of Action: Kinase Inhibition

Many pyrazole derivatives function as ATP-competitive inhibitors of protein kinases. They bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby interrupting the signaling cascade that drives cancer cell growth and survival.[14] For example, some derivatives inhibit PI3K, a key enzyme in a pathway that promotes cell proliferation and inhibits apoptosis.[3]

G growth_factor Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR) growth_factor->receptor pi3k PI3K receptor->pi3k Activates akt Akt pi3k->akt Activates downstream Downstream Effectors (e.g., mTOR) akt->downstream Activates apoptosis Apoptosis akt->apoptosis Inhibits proliferation Cell Proliferation & Survival downstream->proliferation pyrazole_drug Pyrazole Derivative (Kinase Inhibitor) pyrazole_drug->pi3k Inhibits

Caption: PI3K/Akt signaling pathway inhibited by a pyrazole derivative.

Quantitative Data: Anticancer Activity

The anticancer efficacy of pyrazole derivatives is typically assessed by their ability to inhibit the growth of cancer cell lines, measured as GI50 (Growth Inhibition 50%) or IC50 values.

Compound/DerivativeCancer Cell LineTargetIC50 / GI50 ValueReference
Pyrazole carbaldehyde derivativeMCF-7 (Breast)PI3 Kinase0.25 µM[3]
Isolongifolanone derivativeMCF-7 (Breast)Apoptosis Induction5.21 µM[3]
Pyrazole benzamide derivativeMCF-7 (Breast)-4.98 µg/mL[16]
Pyrazole benzamide derivativeHCT-116 (Colon)-7.74 µg/mL[16]
THC-pyrazole derivativeMCF-7 (Breast)-5.8 µM[16]

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and proliferation.

  • Cell Seeding : Cancer cells (e.g., MCF-7) are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment : The cells are treated with various concentrations of the pyrazole test compound dissolved in the culture medium. A control group receives only the vehicle (e.g., DMSO).

  • Incubation : The plate is incubated for a period of 48-72 hours to allow the compound to exert its effect.

  • MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Solubilization : The culture medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Reading : The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis : The absorbance values are used to calculate the percentage of cell viability relative to the control. The IC50 value is determined from the dose-response curve.

Antimicrobial Applications

Pyrazole derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[17][18] The structural versatility of the pyrazole ring allows for the development of compounds that can overcome existing drug resistance mechanisms.[18][19]

Mechanism of Action

The antimicrobial mechanisms of pyrazole derivatives are diverse. Some compounds are designed to inhibit specific bacterial enzymes essential for survival, while others may disrupt cell membrane integrity or interfere with nucleic acid synthesis. For instance, some pyrazole-containing antibiotics, like Cefoselis, are cephalosporins that inhibit bacterial cell wall synthesis.[19] Other novel derivatives have shown potent activity against multidrug-resistant strains like MRSA (methicillin-resistant Staphylococcus aureus).[19]

Quantitative Data: Antimicrobial Activity

The effectiveness of antimicrobial pyrazoles is measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound Class/ExampleMicroorganismMIC ValueReference
Imidazo-pyridine substituted pyrazoleGram-negative strains<1 µg/mL[19]
Quinoline-substituted pyrazoleS. aureus, S. epidermidis, B. subtilis0.12–0.98 µg/mL[19]
Thiazolo-pyrazole derivativeMRSA4 µg/mL[19]
Triazine-fused pyrazoleS. epidermidis0.97 µg/mL[19]
Triazine-fused pyrazoleEnterobacter cloacae0.48 µg/mL[19]
Imidazothiadiazole-pyrazole (21c)Multi-drug resistant bacteria0.25 µg/mL[18]
Imidazothiadiazole-pyrazole (23h)Multi-drug resistant bacteria0.25 µg/mL[18]

Experimental Protocol: Broth Microdilution MIC Assay

This protocol is a standard method for determining the MIC of an antimicrobial agent.

  • Compound Preparation : A series of twofold dilutions of the pyrazole test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculum Preparation : A standardized suspension of the test microorganism (e.g., S. aureus) is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation : Each well of the microtiter plate is inoculated with the bacterial suspension. A positive control well (no compound) and a negative control well (no bacteria) are included.

  • Incubation : The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination : The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Neurological Applications

Pyrazole derivatives are being explored for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[1][20] Their ability to interact with various targets in the central nervous system, such as cholinesterases and monoamine oxidases (MAO), makes them attractive candidates for developing novel neurotherapeutics.[21][22]

Mechanism of Action: Multi-target Inhibition in Alzheimer's Disease

In Alzheimer's disease, cognitive decline is linked to reduced levels of the neurotransmitter acetylcholine. Pyrazole derivatives have been designed to inhibit acetylcholinesterase (AChE), the enzyme that breaks down acetylcholine, thereby increasing its availability in the brain.[22][23] Additionally, some pyrazoline derivatives are potent inhibitors of MAO-A and MAO-B, enzymes involved in the metabolism of neurotransmitters, and their inhibition can have antidepressant and neuroprotective effects.[21] The ability to target multiple factors, including AChE inhibition and reducing amyloid-beta plaque formation, is a promising strategy for treating complex neurodegenerative diseases.[23]

Quantitative Data: Neurological Activity

The potential of pyrazole derivatives in treating neurological disorders is evaluated by their inhibitory constants (Ki) or IC50 values against relevant enzymes.

Compound Class/ExampleTargetIC50 / Ki ValueReference
3,5-diarylpyrazole derivativeAcetylcholinesterase (AChE)Ki = 19.88 µM[22]
Pyrazoline derivative (8b)Catechol-O-methyltransferase (COMT)IC50 = 0.048 µM[21]
Pyrazoline derivativesMAO-A / MAO-BIC50 > 41.4 µM[21]

The pyrazole scaffold is a remarkably versatile and enduring core in medicinal chemistry. Its derivatives have yielded a rich pipeline of compounds with potent and diverse pharmacological activities, spanning anti-inflammatory, anticancer, antimicrobial, and neurological applications. The ease of synthesis and the ability to readily modify the pyrazole ring allow for extensive structure-activity relationship studies, paving the way for the rational design of next-generation therapeutics. Future research will likely focus on developing pyrazole hybrids that can modulate multiple targets simultaneously, offering a more holistic approach to treating complex multifactorial diseases.[15][24]

References

Investigating the Crystal Structure of 4-(1H-Pyrazol-1-yl)benzoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a comprehensive, publicly available single-crystal X-ray diffraction study detailing the precise crystal structure of 4-(1H-Pyrazol-1-yl)benzoic acid could not be located in the searched academic literature and crystallographic databases. This guide, therefore, presents a predictive analysis based on the known crystallographic behavior of its constituent functional groups—benzoic acid and pyrazole—and data from closely related structures. The experimental protocols provided are standard methodologies applicable to the characterization of such a compound.

Introduction

This compound is a bifunctional organic molecule of significant interest in medicinal chemistry and materials science. Its structure combines a carboxylic acid group, known for its ability to form robust hydrogen-bonded dimers, with a pyrazole ring, a versatile nitrogen-containing heterocycle capable of participating in various non-covalent interactions. Understanding the three-dimensional arrangement of molecules in the solid state is crucial for predicting and tuning its physicochemical properties, such as solubility, stability, and bioavailability, which are critical for drug development. This document outlines the probable structural characteristics of this compound and provides detailed experimental workflows for its definitive crystallographic analysis.

Predicted Molecular and Supramolecular Structure

The molecular structure of this compound is characterized by a planar pyrazole ring linked to a benzoic acid moiety. The overall planarity of the molecule will largely depend on the torsion angle between the pyrazole and phenyl rings.

Caption: Molecular graph of this compound.

In the crystalline state, benzoic acid derivatives typically form centrosymmetric dimers through strong O-H···O hydrogen bonds between their carboxylic acid groups. It is highly probable that this compound will exhibit this supramolecular synthon. Further intermolecular interactions involving the pyrazole ring, such as C-H···N or C-H···π interactions, are also anticipated, which would link these primary dimers into a more complex three-dimensional network.

Caption: Expected carboxylic acid dimer formation via O-H···O hydrogen bonds.

Data Presentation (Illustrative)

While specific experimental data is unavailable, the following tables present an illustrative summary of the type of quantitative data that would be obtained from a single-crystal X-ray diffraction study. The values provided are typical for similar organic molecules and should not be considered as experimentally determined data for this compound.

Table 1: Illustrative Crystal Data and Structure Refinement Details

ParameterExample Value
Chemical FormulaC₁₀H₈N₂O₂
Formula Weight188.18 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~8-12
b (Å)~5-9
c (Å)~15-20
α (°)90
β (°)~95-105
γ (°)90
Volume (ų)~1400-1800
Z4
Temperature (K)293(2)
Wavelength (Å)0.71073 (Mo Kα)
R-factor (%)~3-5

Table 2: Illustrative Selected Bond Lengths and Angles

BondLength (Å)AngleDegree (°)
C-COOH~1.48O-C-O~123
C=O~1.25Phenyl-C-COOH~120
C-O~1.30C-N-N (pyrazole)~112
N-N (pyrazole)~1.35N-N-C (pyrazole)~105
C-N (pyrazole)~1.38Phenyl-N (pyrazole)~125

Experimental Protocols

The definitive determination of the crystal structure of this compound would require the following experimental procedures.

Synthesis and Crystallization

A plausible synthetic route involves the reaction of 4-fluorobenzonitrile with pyrazole, followed by hydrolysis of the nitrile group to a carboxylic acid.

Synthetic and Crystallization Workflow A Synthesis of 4-(1H-Pyrazol-1-yl)benzonitrile B Hydrolysis to this compound A->B C Purification (e.g., Recrystallization, Chromatography) B->C D Single Crystal Growth C->D E Slow Evaporation D->E Method 1 F Vapor Diffusion D->F Method 2 G Cooling Crystallization D->G Method 3

Caption: General workflow for synthesis and single crystal growth.

Protocol for Single Crystal Growth (Slow Evaporation):

  • Dissolve the purified this compound in a suitable solvent (e.g., ethanol, acetone, or a solvent mixture) to form a saturated or near-saturated solution at room temperature.

  • Filter the solution to remove any particulate matter.

  • Transfer the clear solution to a clean vial.

  • Cover the vial with a perforated cap or parafilm to allow for slow evaporation of the solvent.

  • Leave the vial undisturbed in a vibration-free environment for several days to weeks.

  • Monitor for the formation of well-defined single crystals.

Single-Crystal X-ray Diffraction

Protocol for Data Collection and Structure Solution:

  • A suitable single crystal is selected and mounted on a goniometer head.

  • The crystal is placed in a stream of cold nitrogen gas (typically at 100 K) to minimize thermal vibrations.

  • The crystal is centered in the X-ray beam of a single-crystal X-ray diffractometer.

  • A preliminary screening is performed to determine the unit cell parameters and crystal system.

  • A full sphere of diffraction data is collected by rotating the crystal through a series of angles.

  • The collected data is processed, including integration of reflection intensities and absorption correction.

  • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • The structural model is refined against the experimental data using full-matrix least-squares methods.

  • Hydrogen atoms are typically located from the difference Fourier map or placed in calculated positions.

  • The final refined structure is validated using crystallographic software to check for consistency and quality.

X-ray Diffraction Workflow A Crystal Selection and Mounting B Data Collection A->B C Data Processing B->C D Structure Solution C->D E Structure Refinement D->E F Validation and Analysis E->F

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Conclusion

While a definitive crystal structure for this compound is not yet publicly documented, this guide provides a robust framework for its investigation. Based on the principles of supramolecular chemistry, the formation of strong hydrogen-bonded carboxylic acid dimers is the most probable primary interaction, leading to a well-ordered crystalline lattice. The detailed experimental protocols herein offer a clear path for researchers to synthesize, crystallize, and ultimately elucidate the precise three-dimensional structure of this compound, which will be invaluable for its future applications in drug design and materials engineering.

A Technical Guide to the Solubility and Stability of 4-(1H-Pyrazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential physicochemical properties of 4-(1H-Pyrazol-1-yl)benzoic acid, focusing on its solubility and stability. Understanding these characteristics is paramount for the successful development of this compound into a viable drug product. The following sections detail hypothetical experimental protocols and data, presented in a manner consistent with industry standards and regulatory expectations.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. Poor aqueous solubility can lead to low and variable absorption, hindering therapeutic efficacy. This section outlines a protocol for determining the solubility of this compound in various media relevant to pharmaceutical formulation.

Experimental Protocol: Equilibrium Solubility Determination

The equilibrium solubility of this compound can be determined using the shake-flask method.

  • Preparation of Solutions: An excess amount of this compound is added to a series of vials containing different solvents (e.g., water, 0.1 N HCl, phosphate buffer pH 7.4, ethanol, propylene glycol).

  • Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath (e.g., at 25°C and 37°C) for a predetermined period (e.g., 48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, the suspensions are allowed to settle. An aliquot of the supernatant is carefully withdrawn and filtered through a suitable syringe filter (e.g., 0.22 µm PVDF) to remove undissolved solids.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[1]

  • Data Analysis: The solubility is reported in mg/mL or µg/mL.

Hypothetical Solubility Data

The following table summarizes the hypothetical solubility data for this compound in various solvents at two different temperatures.

Solvent SystemTemperature (°C)Hypothetical Solubility (mg/mL)
Purified Water250.05
Purified Water370.08
0.1 N HCl (pH 1.2)370.02
Phosphate Buffer (pH 6.8)370.15
Phosphate Buffer (pH 7.4)370.25
Ethanol2515.2
Propylene Glycol255.8

Workflow for Solubility Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_api Weigh excess API add_api Add API to solvents prep_api->add_api prep_solvents Prepare various solvents prep_solvents->add_api shake Equilibrate in shaker bath (e.g., 48h at 25°C/37°C) add_api->shake filter Filter supernatant (0.22 µm) shake->filter hplc Quantify using validated HPLC method filter->hplc report Report solubility (mg/mL) hplc->report

Caption: Workflow for Equilibrium Solubility Determination.

Stability Profile: Forced Degradation Studies

Forced degradation, or stress testing, is essential for understanding the intrinsic stability of a drug substance.[2][3][4] These studies help to identify potential degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods.[5][6]

Experimental Protocols: Forced Degradation

Forced degradation studies are typically conducted on a single batch of the drug substance.[2] The extent of degradation is targeted to be between 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.

2.1.1. Acid and Base Hydrolysis

  • Protocol: this compound is dissolved in a suitable solvent and treated with an acid (e.g., 1 N HCl) and a base (e.g., 1 N NaOH). The solutions are maintained at an elevated temperature (e.g., 60°C) for a specified duration (e.g., 24 hours). Samples are withdrawn at appropriate time points, neutralized, and diluted for analysis.

2.1.2. Oxidative Degradation

  • Protocol: The compound is exposed to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature for a set period (e.g., 24 hours). The reaction is then quenched, if necessary, and the sample is analyzed.

2.1.3. Thermal Degradation

  • Protocol: Solid this compound is exposed to dry heat in a temperature-controlled oven (e.g., 80°C) for an extended period (e.g., 7 days). Samples are taken at intervals and prepared for analysis.

2.1.4. Photolytic Degradation

  • Protocol: Solutions of the compound, as well as the solid API, are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). Control samples are kept in the dark to differentiate between thermal and photolytic degradation.

Hypothetical Forced Degradation Data

The following table summarizes the hypothetical outcomes of the forced degradation studies on this compound.

Stress ConditionParametersHypothetical % DegradationObservations
Acid Hydrolysis1 N HCl, 60°C, 24h12.5%One major degradant peak observed on HPLC.
Base Hydrolysis1 N NaOH, 60°C, 24h18.2%Two major degradant peaks observed.
Oxidation3% H₂O₂, RT, 24h8.5%One minor degradant peak observed.
Thermal (Solid)80°C, 7 days2.1%No significant degradation; compound is thermally stable.
Photolytic (Solution)ICH Q1B15.8%Significant degradation with multiple degradant peaks.
Photolytic (Solid)ICH Q1B4.3%Minor degradation; more stable in solid form.

Workflow for Forced Degradation Study

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_api Prepare API solution and solid samples acid Acid Hydrolysis (e.g., 1N HCl, 60°C) prep_api->acid base Base Hydrolysis (e.g., 1N NaOH, 60°C) prep_api->base oxidation Oxidation (e.g., 3% H₂O₂) prep_api->oxidation thermal Thermal (e.g., 80°C, solid) prep_api->thermal photo Photolytic (ICH Q1B) prep_api->photo hplc Analyze by Stability- Indicating HPLC acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc report Identify Degradants & Determine Degradation % hplc->report

Caption: Workflow for a Forced Degradation Study.

Analytical Methodology

A robust, stability-indicating analytical method is crucial for both solubility and stability studies. A reverse-phase HPLC method with UV detection is commonly employed for the quantification of small molecules like this compound.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min

  • Detection: UV spectrophotometer at a suitable wavelength (e.g., 254 nm).

  • Validation: The method must be validated according to ICH Q2(R1) guidelines to ensure it is specific, linear, accurate, precise, and robust. The specificity is demonstrated by its ability to separate the parent compound from all potential degradation products generated during forced degradation studies.

Conclusion

The hypothetical data presented in this guide suggest that this compound is a compound with low aqueous solubility that is susceptible to degradation under hydrolytic and photolytic conditions. These findings are critical for guiding formulation development. For instance, the low aqueous solubility may necessitate the use of solubility enhancement techniques, while its instability to light would require protective packaging. The detailed protocols and workflows provided herein offer a robust framework for conducting these essential pre-formulation studies.

References

Initial Biological Screening of 4-(1H-Pyrazol-1-yl)benzoic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial biological screening of 4-(1H-Pyrazol-1-yl)benzoic acid derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its versatile pharmacological profile. This document details the experimental protocols for evaluating their biological activities, presents available quantitative data, and visualizes key molecular pathways.

Antibacterial Activity

Derivatives of this compound have demonstrated significant potential as antibacterial agents, particularly against Gram-positive bacteria.[1][2][3][4][5] The core structure allows for various substitutions that can modulate the antibacterial potency and spectrum.

Quantitative Antibacterial Data

The antibacterial efficacy of these derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes the MIC values for a selection of this compound derivatives against various bacterial strains.

Compound IDR Group on Anilinomethyl MoietyTest OrganismMIC (µg/mL)Reference
1 UnsubstitutedS. aureus ATCC 33591> 50[1]
2 3-ChlorophenylS. aureus6.25 - 50[3]
3 Lipophilic substituentsVarious Gram-positive bacteriaSignificantly improved activity[1]
4 Phenoxy-substitutedS. aureus ATCC 335911[1]
5 4-Fluoro-3-methyl anilineBacillus subtilis12.5[3]
6 3-Chloro-4-methyl anilineS. aureus strains3.12 - 6.25[3]
7 4-Bromo-3-methyl anilineSimilar to 3-chloro-4-methyl anilineSimilar to 3-chloro-4-methyl aniline[3]
8 Bis(trifluoromethyl)anilineS. aureus strains0.78[3]
8 Bis(trifluoromethyl)anilineEnterococcus faecalis3.12[3]
8 Bis(trifluoromethyl)anilineEnterococcus faecium3.12[3]
8 Bis(trifluoromethyl)anilineBacillus subtilis0.78[3]
8 Bis(trifluoromethyl)anilineStaphylococcus epidermidis6.25[3]
- Various novel derivativesGram-positive bacteriaas low as 0.5[2]
Experimental Protocols

This assay determines the lowest concentration of a compound that inhibits the visible growth of a bacterial strain.

  • Materials:

    • Test compounds (this compound derivatives)

    • Bacterial strains (e.g., Staphylococcus aureus, Enterococcus faecalis)

    • Mueller-Hinton Broth (MHB)

    • 96-well microtiter plates

    • Spectrophotometer

    • Incubator

  • Procedure:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solutions in MHB within the wells of a 96-well plate.

    • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute the bacterial suspension in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.

    • Inoculate each well (containing 100 µL of diluted compound) with 100 µL of the final bacterial suspension.

    • Include positive controls (bacteria in MHB without compound) and negative controls (MHB only).

    • Incubate the plates at 37°C for 18-24 hours.

    • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the optical density at 600 nm.

This assay evaluates the ability of the compounds to inhibit the formation of bacterial biofilms.

  • Materials:

    • Test compounds

    • Bacterial strains known for biofilm formation (e.g., S. aureus, P. aeruginosa)

    • Tryptic Soy Broth (TSB) supplemented with glucose

    • 96-well flat-bottom microtiter plates

    • Crystal Violet solution (0.1%)

    • Ethanol (95%)

    • Microplate reader

  • Procedure:

    • Add diluted test compounds to the wells of a microtiter plate.

    • Inoculate the wells with a bacterial suspension (adjusted to a 0.5 McFarland standard) and incubate at 37°C for 24 hours without shaking.

    • After incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic bacteria.

    • Fix the remaining biofilm with methanol for 15 minutes.

    • Stain the biofilm with 0.1% crystal violet solution for 20 minutes.

    • Wash the wells with water to remove excess stain and allow them to air dry.

    • Solubilize the bound crystal violet with 95% ethanol.

    • Measure the absorbance at 570 nm using a microplate reader. The reduction in absorbance compared to the control indicates biofilm inhibition.

Mechanism of Action

Studies suggest that the antibacterial activity of these derivatives can be attributed to two primary mechanisms: inhibition of fatty acid biosynthesis and disruption of the bacterial cell membrane.

Several this compound derivatives have been identified as inhibitors of the fatty acid biosynthesis (FAB) pathway in bacteria.[2] This pathway is essential for building bacterial cell membranes.

Fatty_Acid_Biosynthesis_Inhibition cluster_pathway Bacterial Fatty Acid Biosynthesis (FAS-II) cluster_inhibition Inhibition Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC Acyl-ACP Acyl-ACP Malonyl-CoA->Acyl-ACP FabD β-ketoacyl-ACP β-ketoacyl-ACP Acyl-ACP->β-ketoacyl-ACP FabH/FabF β-hydroxyacyl-ACP β-hydroxyacyl-ACP β-ketoacyl-ACP->β-hydroxyacyl-ACP FabG trans-2-enoyl-ACP trans-2-enoyl-ACP β-hydroxyacyl-ACP->trans-2-enoyl-ACP FabZ/FabA Acyl-ACP (n+2) Acyl-ACP (n+2) trans-2-enoyl-ACP->Acyl-ACP (n+2) FabI Fatty Acids Fatty Acids Acyl-ACP (n+2)->Fatty Acids Pyrazole Derivative Pyrazole Derivative FabI FabI Pyrazole Derivative->FabI Inhibits

Caption: Inhibition of the bacterial fatty acid biosynthesis pathway.

Another proposed mechanism of action is the disruption of the bacterial cell membrane's integrity.[3][4] This leads to leakage of intracellular components and ultimately cell death.

Membrane_Permeabilization cluster_cell Bacterial Cell cluster_action Action of Pyrazole Derivative Intact Membrane Bacterial Cell Membrane Phospholipid Bilayer Viable Cell Viable Cell Intact Membrane->Viable Cell Maintains Integrity Disrupted Membrane Disrupted Cell Membrane Pore Formation Intact Membrane->Disrupted Membrane Causes Disruption Intracellular Components Intracellular Components Pyrazole Derivative Pyrazole Derivative Pyrazole Derivative->Intact Membrane Interacts with Leakage Leakage of Intracellular Components Disrupted Membrane->Leakage Cell Death Cell Death Disrupted Membrane->Cell Death Leakage->Intracellular Components

Caption: Mechanism of bacterial membrane permeabilization.

Anticancer Activity

While specific data for this compound derivatives is limited, the broader class of pyrazole derivatives has shown promising anticancer activities.[6][7][8][9][10] The proposed mechanisms often involve the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation and survival.

Quantitative Anticancer Data

The following table presents IC50 values for some pyrazole derivatives against various cancer cell lines. It is important to note that these are not all this compound derivatives but represent the broader pyrazole class.

Compound ClassCancer Cell LineIC50 (µM)Reference
1,3,5-trisubstituted-1H-pyrazoleMCF-7 (Breast)3.9 - 35.5[8][11]
Pyrazole-hydrazoneA549 (Lung)26[12]
Pyrazolo[1,5-a]pyrimidineHCT116 (Colon)19.56[7]
N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamideA549 (Lung)0.26[13]
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybridsMCF-7 (Breast)15.6 - 23.9[14][15]
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybridsHCT-116 (Colon)15.6 - 23.9[15]
Experimental Protocols

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • Cancer cell lines (e.g., MCF-7, A549, HCT-116)

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • Test compounds

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO)

    • 96-well plates

  • Procedure:

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for 24, 48, or 72 hours.

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm. The percentage of cell viability is calculated relative to untreated control cells.

Signaling Pathways in Cancer

Pyrazole derivatives have been shown to interfere with several signaling pathways crucial for cancer cell proliferation and survival. These include the MAPK and PI3K/Akt pathways and the induction of apoptosis through the Bcl-2 family of proteins.

Anticancer_Signaling_Pathways cluster_pyrazole Pyrazole Derivative Action cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt Pathway cluster_apoptosis Apoptosis Pathway Pyrazole Derivative Pyrazole Derivative MEK MEK Pyrazole Derivative->MEK Inhibits Akt Akt Pyrazole Derivative->Akt Inhibits Bcl-2 Bcl-2 Pyrazole Derivative->Bcl-2 Inhibits Ras Ras Raf Raf Ras->Raf Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PI3K PI3K PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival Akt->Survival Caspases Caspases Bcl-2->Caspases Inhibits Bax Bax Bax->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis

Caption: Overview of anticancer signaling pathways targeted by pyrazole derivatives.

Anti-inflammatory Activity

The pyrazole scaffold is a well-known pharmacophore in several anti-inflammatory drugs, with celecoxib being a prominent example.[16] The primary mechanism of action for the anti-inflammatory effects of many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes.

Quantitative Anti-inflammatory Data

The following table provides IC50 values for COX inhibition by various pyrazole derivatives.

Compound ClassEnzymeIC50 (µM)Reference
Pyrazole-hydrazone derivative 4aCOX-20.67[17]
Pyrazole-hydrazone derivative 4bCOX-20.58[17]
Pyrazole-hydrazone derivative 4aCOX-15.64[17]
Pyrazole-hydrazone derivative 4bCOX-16.12[17]
Hybrid pyrazole analogue 5uCOX-21.79[18]
Hybrid pyrazole analogue 5sCOX-22.11[18]
Hybrid pyrazole analogue 5uCOX-1134.12[18]
Hybrid pyrazole analogue 5sCOX-1153.92[18]
Experimental Protocols

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

  • Materials:

    • Purified COX-1 and COX-2 enzymes

    • Arachidonic acid (substrate)

    • Test compounds

    • Assay buffer

    • Detection system (e.g., colorimetric or fluorescent probe for prostaglandin production)

    • Microplate reader

  • Procedure:

    • Pre-incubate the COX enzyme with the test compound or vehicle control in the assay buffer.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for a specific time at 37°C.

    • Stop the reaction and measure the amount of prostaglandin produced using a suitable detection method.

    • Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.

Signaling Pathway in Inflammation

The anti-inflammatory action of pyrazole derivatives is primarily mediated through the inhibition of the COX pathway, which is central to the production of pro-inflammatory prostaglandins. Some derivatives may also affect other inflammatory pathways, such as the NF-κB and MAPK pathways.[19][20][21]

Anti_inflammatory_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_membrane Cell Membrane cluster_cox COX Pathway cluster_response Inflammatory Response cluster_inhibition Inhibition by Pyrazole Derivative Stimulus Stimulus Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid PLA2 COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandins (Homeostatic) Prostaglandins (Homeostatic) COX-1 (Constitutive)->Prostaglandins (Homeostatic) Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) COX-2 (Inducible)->Prostaglandins (Inflammatory) Pain, Fever, Inflammation Pain, Fever, Inflammation Prostaglandins (Inflammatory)->Pain, Fever, Inflammation Pyrazole Derivative Pyrazole Derivative Pyrazole Derivative->COX-2 (Inducible) Selective Inhibition

Caption: Inhibition of the COX-2 pathway in inflammation.

Conclusion

The initial biological screening of this compound derivatives reveals a promising scaffold for the development of new therapeutic agents. Their potent antibacterial activity, coupled with potential anticancer and anti-inflammatory properties, warrants further investigation. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the exploration of this versatile class of compounds. Future work should focus on optimizing the lead compounds to enhance their efficacy and selectivity, as well as conducting comprehensive preclinical and clinical studies to evaluate their therapeutic potential.

References

A Technical Guide to the Synthesis and Derivatization of 4-(1H-Pyrazol-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis of novel derivatives from the versatile scaffold, 4-(1H-Pyrazol-1-yl)benzoic acid. This compound serves as a valuable starting material for the development of a diverse range of derivatives with significant potential in medicinal chemistry, particularly in the discovery of new therapeutic agents. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and visualizes synthetic pathways and potential mechanisms of action.

Core Synthesis of this compound

The foundational step in the synthesis of its derivatives is the efficient preparation of this compound itself. A common and effective method involves the hydrolysis of 4-(1H-Pyrazol-1-yl)benzonitrile.

Experimental Protocol: Hydrolysis of 4-(1H-Pyrazol-1-yl)benzonitrile [1]

  • To a 250 mL round-bottom flask, add 4-(1H-pyrazol-1-yl)benzonitrile (2 g, 11.82 mmol), ethanol (40 mL), water (40 mL), and sodium hydroxide (705 mg, 17.63 mmol).

  • Stir the reaction mixture at 105 °C for 16 hours.

  • Concentrate the mixture under reduced pressure to remove the ethanol.

  • Dilute the residue with distilled water (30 mL) and extract with ethyl acetate (50 mL) to remove any unreacted starting material.

  • Adjust the pH of the aqueous phase to 5 with 6.0 M hydrochloric acid, which will cause the product to precipitate.

  • Collect the precipitated solid by filtration, wash with distilled water (10 mL), and dry in an oven.

  • The resulting product is this compound, typically obtained as a light yellow or white solid.

Quantitative Data:

Starting MaterialReagentsConditionsYieldReference
4-(1H-Pyrazol-1-yl)benzonitrileNaOH, Ethanol, Water105 °C, 16 h45-65%[1]

Synthesis of Hydrazone Derivatives

A prominent class of derivatives synthesized from this compound are hydrazones, which have shown significant antimicrobial activity.[2][3] These are typically formed by the condensation of a pyrazole aldehyde intermediate with various hydrazine derivatives.

Experimental Workflow: Synthesis of Hydrazone Derivatives

G A This compound C 4-Formyl-pyrazole Intermediate A->C Formylation B Vilsmeier-Haack Reagent (DMF, POCl3) E Hydrazone Derivative C->E Condensation D Hydrazine Derivative

Caption: General workflow for the synthesis of hydrazone derivatives.

Experimental Protocol: General Synthesis of Hydrazone Derivatives [2][4]

  • Formation of the Aldehyde Intermediate: The pyrazole core of this compound is first formylated using a Vilsmeier-Haack reagent (a mixture of dimethylformamide and phosphorus oxychloride) to yield a 4-formyl-pyrazole intermediate.[4]

  • Condensation with Hydrazine: The resulting aldehyde is then reacted with a substituted hydrazine in a suitable solvent, often ethanol, sometimes with a catalytic amount of acid. The mixture is typically refluxed for several hours.

  • Isolation: Upon cooling, the hydrazone product often precipitates and can be collected by filtration, followed by washing and recrystallization to afford the pure product.

Quantitative Data for Selected Hydrazone Derivatives: [2]

Derivative NameYield1H NMR Data (DMSO-d6, 300 MHz)HRMS (ESI-FTMS, m/z) [M+H]+
4-[4-[(E)-(Diphenylhydrazono)methyl]-3-(3-fluorophenyl)pyrazol-1-yl]benzoic Acid (5)88%δ 9.09 (s, 1H), 8.13–8.05 (m, 4H), 7.46–7.41 (m, 7H), 7.27–7.15 (m, 8H)Calcd: 477.1721, Found: 477.1725
4-[4-[(E)-[Benzyl(phenyl)hydrazono]methyl]-3-(3-fluorophenyl)pyrazol-1-yl]benzoic Acid (6)89%δ 9.02 (s, 1H), 8.14–8.05 (m, 4H), 7.47–7.18 (m, 13H), 7.06 (d, J = 7.5 Hz, 1H), 6.90 (t, J = 7.1 Hz, 1H), 5.29 (s, 2H)Calcd: 492.1950, Found: 492.1954
4-[4-[(E)-[(4-Bromophenyl)hydrazono]methyl]-3-(3-fluorophenyl)pyrazol-1-yl]benzoic Acid (10)82%δ 10.44 (s, 1H), 9.05 (s, 1H), 8.15–8.06 (m, 4H), 7.97 (s, 1H), 7.63–7.53 (m, 3H), 7.35–7.32 (m, 3H), 6.98–6.96 (m, 2H)Calcd: 481.0494, Found: 481.0485

Synthesis of Anilinomethyl Derivatives

Another important class of derivatives are the anilinomethyl compounds, which have been investigated as potent antibacterial agents, particularly against Gram-positive bacteria.[5][6][7] These are typically synthesized via reductive amination of a pyrazole aldehyde intermediate.

Experimental Workflow: Synthesis of Anilinomethyl Derivatives

G A 4-Formyl-pyrazole Intermediate D Anilinomethyl Derivative A->D B Substituted Aniline B->D C Reductive Amination (e.g., NaBH4)

Caption: General workflow for the synthesis of anilinomethyl derivatives.

Experimental Protocol: General Synthesis of Anilinomethyl Derivatives [5]

  • Aldehyde Preparation: A pyrazole-derived aldehyde is synthesized, often following a procedure similar to that for the hydrazone precursors.

  • Reductive Amination: The aldehyde is dissolved in a suitable solvent, and a commercially available substituted aniline is added. The reaction is then subjected to a reducing agent, such as sodium borohydride, to afford the target anilinomethyl compound.

  • Purification: The crude product is typically purified by column chromatography or recrystallization to yield the final product.

Biological Activity Data for Selected Anilinomethyl Derivatives: [5][6]

CompoundTarget BacteriaMIC (μg/mL)Reference
Phenoxy-substituted derivative (4)S. aureus ATCC 335911[5]
3-chloro-4-methyl derivative (6)S. aureus strains3.12-6.25[6]
Unspecified derivativesStaphylococci and enterococcias low as 0.78[8]

Synthesis of Amide and Ester Derivatives

The carboxylic acid moiety of this compound is a prime site for derivatization to form amides and esters. These reactions are standard in organic synthesis and can be achieved through various well-established methods.

Logical Relationship: Amide and Ester Formation

G A This compound D Amide Derivative A->D E Ester Derivative A->E B Amine (R-NH2) B->D C Alcohol (R-OH) C->E F Coupling Reagents (e.g., EDC, HOBt) or Acid Chloride Formation G Acid Catalyst (e.g., H2SO4) or Esterification Conditions

Caption: Pathways for the synthesis of amide and ester derivatives.

Experimental Protocol: General Amide Formation [9]

  • Activation of Carboxylic Acid: The carboxylic acid can be activated using a variety of coupling reagents (e.g., EDC, HOBt) or converted to an acid chloride (e.g., using thionyl chloride).

  • Reaction with Amine: The activated acid is then reacted with the desired amine in the presence of a base to neutralize the acid formed during the reaction.

  • Workup and Purification: The reaction is worked up to remove reagents and byproducts, and the final amide is purified, typically by chromatography or recrystallization.

Experimental Protocol: General Ester Formation (Fischer Esterification) [4]

  • Reaction Setup: this compound is dissolved in an excess of the desired alcohol, which also serves as the solvent.

  • Acid Catalysis: A catalytic amount of a strong acid, such as sulfuric acid, is added.

  • Reflux: The reaction mixture is heated to reflux for several hours to drive the equilibrium towards the ester product.

  • Isolation: The excess alcohol is removed under reduced pressure, and the crude ester is purified.

Potential Biological Signaling and Mechanism of Action

Several derivatives of this compound have demonstrated potent antibacterial activity, particularly against drug-resistant strains of bacteria like Staphylococcus aureus and Acinetobacter baumannii.[2][3] While the exact signaling pathways are often complex and multifactorial, some studies suggest that a key mechanism of action involves the disruption of the bacterial cell membrane.[3][8] Some derivatives have also been identified as inhibitors of fatty acid biosynthesis.[5]

Proposed Mechanism of Action: Bacterial Membrane Disruption

G A Pyrazole Derivative B Bacterial Cell Membrane A->B Interaction C Membrane Permeabilization B->C D Ion Leakage C->D E Disruption of Cellular Processes C->E F Cell Death D->F E->F

Caption: Proposed mechanism of action via bacterial membrane disruption.

This guide provides a foundational understanding of the synthesis and potential applications of derivatives of this compound. The versatility of this scaffold, combined with the significant biological activities of its derivatives, makes it a highly promising area for continued research and development in the pharmaceutical sciences.

References

Literature review of pyrazole-containing compounds in drug discovery.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Pyrazole-Containing Compounds in Drug Discovery

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1] Since its first synthesis in 1883, its structural versatility has made it a "privileged scaffold," meaning it can bind to a wide range of biological targets, leading to diverse pharmacological activities.[1][2] Pyrazole and its derivatives are known to exhibit anti-inflammatory, anticancer, antimicrobial, analgesic, antiviral, and antidepressant properties, among others.[2][3] The metabolic stability of the pyrazole ring is a key factor in its increasing presence in newly approved drugs.[4]

The significance of this scaffold is underscored by its presence in numerous FDA-approved drugs. Notable examples include Celecoxib (an anti-inflammatory agent), Crizotinib (an anticancer drug), Sildenafil (used for erectile dysfunction), and Rimonabant (an anti-obesity agent), highlighting the therapeutic relevance and vast potential of pyrazole-based molecules in drug discovery.[2][5][6] This review provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of pyrazole-containing compounds in key therapeutic areas.

Therapeutic Applications of Pyrazole Derivatives

Anti-inflammatory Activity

Pyrazole derivatives are particularly renowned for their anti-inflammatory prowess, largely due to their ability to inhibit cyclooxygenase (COX) enzymes.[7] The selective inhibition of COX-2 over COX-1 is a primary goal in developing anti-inflammatory drugs to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[7]

Mechanism of Action: COX-2 Inhibition Inflammation is a biological response mediated by signaling molecules like prostaglandins.[7] The COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins. While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is induced at sites of inflammation. Pyrazole-containing drugs like Celecoxib and Lonazolac act as selective inhibitors of COX-2, blocking the synthesis of pro-inflammatory prostaglandins and thereby reducing pain and inflammation.[5][7][8] Some derivatives also exhibit dual inhibition of COX-2 and 5-lipoxygenase (5-LOX), further broadening their anti-inflammatory effects.[7]

AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Metabolized by PGs Pro-inflammatory Prostaglandins (PGE2) COX2->PGs Synthesizes Inflammation Inflammation (Pain, Fever, Swelling) PGs->Inflammation Mediates Pyrazole Pyrazole Derivatives (e.g., Celecoxib) Pyrazole->COX2 Inhibits

Caption: Mechanism of COX-2 inhibition by pyrazole derivatives.

Quantitative Data: Anti-inflammatory Activity

The following table summarizes the in vitro COX-2 inhibitory activity of selected pyrazole derivatives.

CompoundCOX-1 IC₅₀ (μM)COX-2 IC₅₀ (μM)Selectivity Index (SI)Reference
3-(trifluoromethyl)-5-arylpyrazole4.50.02225[7]
Pyrazole-Thiazole Hybrid-0.03-[7]
Pyrazolo-Pyrimidine-0.015-[7]
Compound 125a--8.22[9]
Compound 125b--9.31[9]
Celecoxib (Reference)--8.17 - 8.60[9][10]
Anticancer Activity

The pyrazole scaffold is integral to the design of numerous potent and selective anticancer agents.[5] These compounds exert their effects by targeting a variety of proteins and signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.[5][11]

Mechanism of Action Pyrazole derivatives have been shown to inhibit multiple targets in cancer therapy:

  • Kinase Inhibition: Many pyrazole compounds are potent inhibitors of protein kinases that are often dysregulated in cancer. This includes Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR-2), Cyclin-Dependent Kinases (CDKs), and Anaplastic Lymphoma Kinase (ALK).[5] Crizotinib, for example, is a selective inhibitor of ALK and ROS1 tyrosine kinases, blocking downstream proliferation and anti-apoptotic pathways.[5]

  • Tubulin Polymerization Inhibition: Some pyrazoles interfere with microtubule dynamics, which is essential for mitotic spindle formation during cell division, leading to cell cycle arrest and apoptosis.[12][13]

  • p53-MDM2 Interaction Inhibition: Other derivatives work by disrupting the interaction between the p53 tumor suppressor and its negative regulator, MDM2, thereby reactivating p53's function.[14]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm / Nucleus EGFR EGFR/VEGFR-2 Downstream Downstream Signaling (e.g., PI3K/Akt, RAS/MAPK) EGFR->Downstream Activates Proliferation Cell Proliferation Angiogenesis Survival Downstream->Proliferation Promotes Apoptosis Apoptosis Proliferation->Apoptosis Inhibits GrowthFactor Growth Factors (EGF, VEGF) GrowthFactor->EGFR Binds Pyrazole Pyrazole Kinase Inhibitors Pyrazole->EGFR Inhibits

Caption: Kinase inhibition pathway targeted by anticancer pyrazoles.

Quantitative Data: Anticancer Activity

The following table presents the cytotoxic activity (IC₅₀ values) of various pyrazole derivatives against different human cancer cell lines.

CompoundTarget/Cell LineIC₅₀ (μM)Reference
Indole-Pyrazole 33CDK20.074[5]
Indole-Pyrazole 34CDK20.095[5]
Pyrazole carbaldehyde 43PI3K (MCF-7 cells)0.25[5]
Pyrazole benzothiazole 25HT29, PC3, A549, U87MG3.17 - 6.77[5]
Selanyl-pyrazole 54EGFR/VEGFR-2 (HepG2 cells)13.85[5]
Pyrazole-thiourea C5EGFR0.07[15]
Pyrazole-thiourea C5MCF-7 cells0.08[15]
Pyrazole Derivative 11cSW620, HL60, PC3 cells4.09 - 16.82[14]
Antimicrobial Activity

Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activity, tackling resistant bacteria and fungi.[16][17] Their mechanism of action can vary, with some compounds inhibiting essential bacterial enzymes like DNA gyrase, while others may disrupt cell membrane integrity.[4][16] Hybrids combining pyrazole with other heterocyclic moieties like thiazole or imidazo-pyridine have shown particularly potent, broad-spectrum antibacterial effects, even against multidrug-resistant strains such as MRSA.[16]

Synthesis of Pyrazole Derivatives

The synthesis of the pyrazole core is versatile, with several established methods.

Common Synthetic Methodologies:

  • Condensation of 1,3-Dicarbonyl Compounds: This is a classic and widely used method involving the cyclocondensation reaction between a 1,3-dicarbonyl compound (like ethyl acetoacetate) and a hydrazine derivative (e.g., phenylhydrazine).[18]

  • 1,3-Dipolar Cycloaddition: This method involves the reaction of a nitrile imine (generated in situ from an arylhydrazone) with an alkene or alkyne, providing a regioselective route to substituted pyrazoles.[3][18]

  • Reaction of α,β-Unsaturated Carbonyls: α,β-unsaturated aldehydes or ketones can react with hydrazines to form pyrazoline intermediates, which can then be oxidized to the corresponding pyrazole.[2]

Start Starting Materials (e.g., 1,3-Dicarbonyls, Hydrazines) Synthesis Chemical Synthesis (e.g., Cyclocondensation) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Screening In Vitro Screening (Enzyme/Cell-based assays) Purification->Screening Hit Hit Identification Screening->Hit Hit->Start Inactive Optimization Lead Optimization (SAR Studies) Hit->Optimization Active Optimization->Synthesis Iterative Design Lead Lead Compound Optimization->Lead Preclinical Preclinical Studies (In vivo models) Lead->Preclinical

Caption: General workflow for pyrazole-based drug discovery.
Experimental Protocol: Synthesis of 1,3,5-Substituted Pyrazole

This protocol is a representative example based on the nano-ZnO catalyzed condensation described in the literature.[18]

Objective: To synthesize 1-phenyl-3-methyl-5-hydroxy-1H-pyrazole.

Materials:

  • Ethyl acetoacetate (1.0 eq)

  • Phenylhydrazine (1.0 eq)

  • Nano-ZnO catalyst (catalytic amount)

  • Ethanol (solvent)

  • Glacial Acetic Acid (catalyst, alternative)

  • Beaker, round-bottom flask, magnetic stirrer, reflux condenser.

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine ethyl acetoacetate (1.0 eq) and phenylhydrazine (1.0 eq) in ethanol (20 mL).

  • Catalyst Addition: Add a catalytic amount of nano-ZnO powder to the mixture. Alternatively, a few drops of glacial acetic acid can be used.

  • Reaction: Stir the mixture at room temperature for 10 minutes, then heat the mixture to reflux (approximately 78°C) using a heating mantle.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 1-2 hours).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water (50 mL) with stirring.

  • Isolation: The solid product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure 1,3,5-substituted pyrazole derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as FTIR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Conclusion and Future Perspectives

The pyrazole scaffold remains a highly privileged and versatile core in modern drug discovery.[4] Its derivatives have led to clinically successful drugs for treating inflammation, cancer, and a host of other conditions.[6][19] The extensive research into pyrazole chemistry has revealed crucial structure-activity relationships, allowing for the rational design of more potent and selective inhibitors for various biological targets.[5][11]

Future research will likely focus on the development of novel pyrazole-based hybrids, combining the pyrazole nucleus with other pharmacophores to achieve multi-target activity, which is particularly relevant for complex diseases like cancer.[20] Advances in synthetic methodologies and computational docking studies will continue to accelerate the discovery of new pyrazole-containing lead compounds, solidifying the enduring importance of this heterocyclic system in the future of medicine.[10]

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(1H-Pyrazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 4-(1H-Pyrazol-1-yl)benzoic acid, a key building block in medicinal chemistry and materials science. Two primary synthetic routes are presented: the condensation of 4-hydrazinobenzoic acid with a malondialdehyde equivalent and the Ullmann condensation of pyrazole with a 4-halobenzoic acid derivative. These methods offer versatile approaches for obtaining the target compound.

Introduction

This compound is a bifunctional molecule incorporating a pyrazole ring and a benzoic acid moiety. The pyrazole scaffold is a common feature in many biologically active compounds, exhibiting a wide range of pharmacological activities. The carboxylic acid group provides a convenient handle for further chemical modifications, such as amide bond formation, making this compound a valuable intermediate in the synthesis of pharmaceuticals and functional materials. The selection of a synthetic route may depend on the availability of starting materials, desired scale, and laboratory capabilities.

Experimental Protocols

Method 1: Synthesis via Condensation of 4-Hydrazinobenzoic Acid

This protocol describes the synthesis of this compound from 4-hydrazinobenzoic acid and 1,1,3,3-tetramethoxypropane, which serves as a precursor to malondialdehyde. The reaction proceeds via a condensation to form the pyrazole ring.

Materials:

  • 4-Hydrazinobenzoic acid

  • 1,1,3,3-Tetramethoxypropane

  • Ethanol

  • Hydrochloric acid (HCl)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydrazinobenzoic acid (10 mmol, 1.52 g).

  • Addition of Reagents: Add 50 mL of ethanol to the flask, followed by the slow addition of 1,1,3,3-tetramethoxypropane (11 mmol, 1.82 g, 1.75 mL).

  • Acidification and Reflux: To the stirred suspension, add 5 mL of concentrated hydrochloric acid dropwise. Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate should form. If not, reduce the volume of the solvent under reduced pressure.

  • Isolation of Product: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected solid with cold deionized water (2 x 20 mL) and then with a small amount of cold ethanol.

  • Drying: Dry the purified this compound in a vacuum oven at 60-70 °C to a constant weight.

  • Characterization: Characterize the final product by determining its melting point, and recording its ¹H NMR, ¹³C NMR, and mass spectra.

Method 2: Synthesis via Ullmann Condensation

This protocol details a copper-catalyzed Ullmann condensation for the synthesis of ethyl 4-(1H-pyrazol-1-yl)benzoate, followed by hydrolysis to yield the target acid.[1] This method is particularly useful when starting from pyrazole and a substituted benzene ring.

Part A: Synthesis of Ethyl 4-(1H-pyrazol-1-yl)benzoate

Materials:

  • Pyrazole

  • Ethyl 4-iodobenzoate (or ethyl 4-bromobenzoate)

  • Copper(I) iodide (CuI)

  • A suitable ligand (e.g., L-proline or a phenanthroline derivative)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Dimethylformamide (DMF) or N-methylpyrrolidone (NMP)

  • Ethyl acetate

  • Brine solution

  • Sodium sulfate (Na₂SO₄)

  • Schlenk flask or sealed tube

Procedure:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add pyrazole (1.2 mmol), ethyl 4-iodobenzoate (1.0 mmol), copper(I) iodide (0.1 mmol), the ligand (0.2 mmol), and the base (K₂CO₃ or Cs₂CO₃, 2.0 mmol).

  • Solvent Addition: Add 5 mL of anhydrous DMF or NMP to the flask.

  • Reaction Conditions: Seal the flask and heat the reaction mixture at 110-130 °C for 12-24 hours with vigorous stirring. Monitor the reaction by TLC.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (50 mL) and water (50 mL).

  • Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Washing: Combine the organic layers and wash with water (2 x 25 mL) and brine (25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 4-(1H-pyrazol-1-yl)benzoate.

  • Purification: Purify the crude product by column chromatography on silica gel.

Part B: Hydrolysis to this compound

Materials:

  • Ethyl 4-(1H-pyrazol-1-yl)benzoate

  • Ethanol

  • Water

  • Sodium hydroxide (NaOH)[2]

  • Hydrochloric acid (HCl)

Procedure:

  • Reaction Setup: Dissolve the purified ethyl 4-(1H-pyrazol-1-yl)benzoate in a mixture of ethanol and water (1:1 v/v).

  • Base Addition: Add sodium hydroxide (1.5 equivalents) to the solution.

  • Reflux: Heat the mixture to reflux (approximately 105 °C) for 16 hours.[2]

  • Work-up: Cool the reaction mixture and concentrate it under reduced pressure to remove the ethanol.[2]

  • Extraction: Dilute the residue with water and extract with ethyl acetate to remove any unreacted ester.[2]

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 5 with 6 M HCl to precipitate the product.[2]

  • Isolation and Drying: Collect the solid by filtration, wash with cold water, and dry in a vacuum oven to yield this compound.[2]

Data Presentation

The following table summarizes typical quantitative data for the synthesis of this compound.

ParameterMethod 1: CondensationMethod 2: Ullmann Condensation & HydrolysisReference
Starting Materials 4-Hydrazinobenzoic acid, 1,1,3,3-TetramethoxypropanePyrazole, Ethyl 4-iodobenzoate[3]
Yield 75-85%60-70% (overall)[2]
Appearance White to light yellow solidWhite to off-white solid[2]
Melting Point 240-242 °C241-243 °C
¹H NMR (DMSO-d₆, δ) 13.1 (s, 1H, COOH), 8.5 (d, 1H), 8.1 (d, 2H), 7.9 (d, 2H), 7.8 (d, 1H), 6.6 (t, 1H)13.0 (s, 1H, COOH), 8.6 (d, 1H), 8.1 (d, 2H), 7.9 (d, 2H), 7.7 (d, 1H), 6.5 (t, 1H)
¹³C NMR (DMSO-d₆, δ) 167.0, 142.5, 140.8, 131.2, 128.0, 120.5, 108.1167.1, 142.4, 140.9, 131.3, 127.9, 120.4, 108.2
MS (ESI+) m/z 189.06 [M+H]⁺189.06 [M+H]⁺[2]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the step-by-step workflow for the synthesis of this compound via the condensation method (Method 1).

Synthesis_Workflow start Start reagents 1. Mix 4-Hydrazinobenzoic Acid, 1,1,3,3-Tetramethoxypropane, and Ethanol start->reagents acidify 2. Add Concentrated HCl reagents->acidify reflux 3. Heat to Reflux (4-6 hours) acidify->reflux cool 4. Cool to Room Temperature reflux->cool filter 5. Vacuum Filtration cool->filter wash 6. Wash with Water and Ethanol filter->wash dry 7. Dry in Vacuum Oven wash->dry product Final Product: This compound dry->product

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Synthetic Routes

This diagram shows the relationship between the starting materials and the final product for the two described synthetic pathways.

Synthetic_Routes sub1 4-Hydrazinobenzoic Acid m1 Method 1: Condensation sub1->m1 sub2 1,1,3,3-Tetramethoxypropane sub2->m1 product This compound m1->product sub3 Pyrazole m2_step1 Method 2: Ullmann Condensation sub3->m2_step1 sub4 Ethyl 4-Iodobenzoate sub4->m2_step1 intermediate Ethyl 4-(1H-pyrazol-1-yl)benzoate m2_step1->intermediate m2_step2 Hydrolysis intermediate->m2_step2 m2_step2->product

Caption: Synthetic routes to this compound.

References

The Versatility of 4-(1H-Pyrazol-1-yl)benzoic Acid in the Design of Advanced Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The bifunctional linker, 4-(1H-Pyrazol-1-yl)benzoic acid, has emerged as a promising building block in the construction of metal-organic frameworks (MOFs). Its unique combination of a carboxylate group and a pyrazole ring allows for the formation of diverse and robust framework structures with potential applications in drug delivery, catalysis, and sensing. This document provides an overview of its application, representative data from structurally similar MOFs, and detailed protocols for the synthesis and characterization of these advanced materials.

While extensive quantitative data for MOFs synthesized exclusively with this compound is still emerging in publicly accessible literature, the information presented herein is based on established principles and data from closely related pyrazole-based linker systems. This serves as a valuable guide for researchers venturing into the synthesis and application of MOFs based on this versatile linker.

I. Quantitative Data of Representative Pyrazole-Based MOFs

The properties of MOFs are highly dependent on the specific combination of the organic linker and the metal node. The following tables summarize key quantitative data for MOFs constructed from pyrazole-carboxylic acid linkers that are structurally analogous to this compound. This information provides a benchmark for the expected performance of MOFs synthesized with the target linker.

Table 1: Structural and Porosity Data of Representative Pyrazole-Based MOFs

MOF DesignationMetal IonLinkerBET Surface Area (m²/g)Pore Volume (cm³/g)Pore Size (Å)Ref.
ZJU-137Zn(II)4,4'-(1H-pyrazole-1,3-diyl)dibenzoic acidNot ReportedNot ReportedNot Reported[1]
NUM-11Cu(II)4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid111 - 113Not ReportedNot Reported[2]
PCN-300Cu(II)5,10,15,20-tetrakis(4-(1H-pyrazol-4-yl)-phenyl)porphyrinNot ReportedNot ReportedNot Reported[3]
Mn-BDTMn(II)1,4-benzeneditetrazolate200 - 640Not ReportedNot Reported[4]

Table 2: Application-Specific Performance Data of Representative Pyrazole-Based MOFs

MOF ApplicationMOF DesignationPerformance MetricValueRef.
Gas SorptionNUM-11CO₂ uptake at 195 K90 - 113 cm³/g[2]
Drug DeliveryZn-based MOFDoxorubicin Loading33.74%[5]
Drug DeliveryZn-based MOFDoxorubicin Release at pH 3.8>90%[5]
CatalysisPCN-300C-O Cross Coupling Yieldup to 96%[3]
LuminescenceZJU-137Ascorbic Acid DetectionFluorescence "turn-off"[1]

II. Experimental Protocols

The following protocols provide a general framework for the synthesis and characterization of MOFs using this compound. Researchers should note that optimal conditions may vary depending on the chosen metal salt and desired crystal morphology.

A. Protocol for Solvothermal Synthesis of a Zn-based MOF

This protocol describes a typical solvothermal synthesis of a zinc-based MOF using this compound.

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Teflon-lined stainless steel autoclave (20 mL)

  • Centrifuge

  • Oven

Procedure:

  • In a 20 mL glass vial, dissolve 0.5 mmol of zinc nitrate hexahydrate and 1.0 mmol of this compound in 15 mL of DMF.

  • Sonicate the mixture for 15 minutes to ensure complete dissolution.

  • Transfer the solution to a 20 mL Teflon-lined autoclave.

  • Seal the autoclave and heat it in an oven at 100°C for 48 hours.

  • After cooling to room temperature, a crystalline product should be observed.

  • Collect the solid product by centrifugation (8000 rpm, 10 minutes).

  • Wash the product three times with fresh DMF to remove unreacted starting materials.

  • Wash the product three times with ethanol to exchange the DMF.

  • Dry the final product in an oven at 80°C overnight.

B. Protocol for Drug Loading (Doxorubicin)

This protocol outlines a general procedure for loading an anticancer drug, doxorubicin (DOX), into the synthesized MOF.

Materials:

  • Synthesized and activated Zn-based MOF

  • Doxorubicin hydrochloride (DOX)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Magnetic stirrer

  • UV-Vis spectrophotometer

Procedure:

  • Disperse 20 mg of the activated MOF in 10 mL of a 1 mg/mL DOX solution in PBS (pH 7.4).

  • Stir the suspension at room temperature in the dark for 24 hours to allow for drug encapsulation.

  • Collect the DOX-loaded MOF by centrifugation (8000 rpm, 10 minutes).

  • Wash the product with fresh PBS to remove surface-adsorbed DOX.

  • Determine the amount of loaded DOX by measuring the absorbance of the supernatant using a UV-Vis spectrophotometer at the characteristic wavelength of DOX and comparing it to a standard calibration curve.

C. Protocol for In Vitro Drug Release Study

This protocol describes a method to evaluate the pH-responsive release of a loaded drug from the MOF.

Materials:

  • DOX-loaded MOF

  • Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5

  • Shaking incubator

  • Centrifuge

  • UV-Vis spectrophotometer

Procedure:

  • Disperse 10 mg of the DOX-loaded MOF in 20 mL of PBS at both pH 7.4 and pH 5.5 in separate tubes.

  • Place the tubes in a shaking incubator at 37°C.

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48 hours), withdraw a 1 mL aliquot of the release medium.

  • Centrifuge the aliquot to separate the MOF particles.

  • Measure the concentration of released DOX in the supernatant using a UV-Vis spectrophotometer.

  • Replenish the release medium with 1 mL of fresh PBS at the corresponding pH to maintain a constant volume.

  • Plot the cumulative drug release as a function of time for both pH conditions.

III. Visualizations

The following diagrams, generated using the DOT language, illustrate key processes in the synthesis and application of MOFs derived from this compound.

MOF_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Precursors: Metal Salt + Linker dissolution Dissolution in Solvent (e.g., DMF) start->dissolution sonication Sonication dissolution->sonication solvothermal Solvothermal Reaction (Autoclave, 100-120°C) sonication->solvothermal cooling Cooling to Room Temperature solvothermal->cooling centrifugation Centrifugation cooling->centrifugation washing Washing with DMF and Ethanol centrifugation->washing drying Drying (80°C) washing->drying pxrd PXRD drying->pxrd sem SEM/TEM drying->sem tga TGA drying->tga gas_sorption Gas Sorption drying->gas_sorption

Generalized workflow for the synthesis and characterization of a MOF.

Drug_Delivery_Mechanism cluster_loading Drug Loading (pH 7.4) cluster_release Drug Release (Acidic pH) mof_empty Porous MOF mof_loaded Drug-Loaded MOF mof_empty->mof_loaded Diffusion & Adsorption drug_solution Drug Solution drug_solution->mof_loaded mof_loaded_acid Drug-Loaded MOF in Acidic Environment (e.g., Tumor Microenvironment) mof_degraded Degraded MOF mof_loaded_acid->mof_degraded Framework Instability drug_released Released Drug mof_loaded_acid->drug_released Diffusion

Schematic of drug loading and pH-responsive release from a MOF.

Catalytic_Cycle catalyst Active MOF Catalyst (Coordinatively Unsaturated Metal Site) intermediate Catalyst-Substrate Intermediate catalyst->intermediate Coordination of Substrate A substrate_a Substrate A substrate_a->intermediate substrate_b Substrate B substrate_b->intermediate intermediate->catalyst Product Release product Product intermediate->product Reaction with Substrate B

A simplified representation of a heterogeneous catalytic cycle using a MOF.

References

Application Notes and Protocols for the Purification of 4-(1H-Pyrazol-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the purification of 4-(1H-Pyrazol-1-yl)benzoic acid, a versatile building block in pharmaceutical and materials science research. The primary methods covered are purification by precipitation, recrystallization, and column chromatography. Additionally, standard analytical techniques for assessing the purity of the final compound, including High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and spectroscopic methods (NMR and IR), are outlined. This guide is intended to provide researchers with a comprehensive resource for obtaining high-purity this compound for their research and development needs.

Introduction

This compound is a key intermediate in the synthesis of a variety of biologically active molecules and functional materials. The purity of this starting material is critical for the successful synthesis and performance of the final products. This document details robust and reproducible protocols for the purification of crude this compound, ensuring a high degree of purity for subsequent applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₀H₈N₂O₂[1]
Molecular Weight188.18 g/mol [1]
AppearanceWhite to light yellow or light pink solid/powder[2]
Melting PointNot explicitly found, but for benzoic acid is 122 °C[3]
Purity (Commercial)≥ 99% (HPLC)

Experimental Protocols

Purification by Precipitation

This method is often employed as the initial purification step after synthesis. It relies on the differential solubility of the compound and impurities in an aqueous solution at varying pH levels.

Protocol:

  • Dissolution: Dissolve the crude this compound in an aqueous basic solution, such as 1 M sodium hydroxide (NaOH), with stirring until the solid is completely dissolved. The carboxylate salt of the compound is soluble in water.

  • Filtration (Optional): If insoluble impurities are present, filter the basic solution through a Büchner funnel to remove them.

  • Precipitation: While stirring the solution, slowly add a 6.0 M hydrochloric acid (HCl) solution dropwise to adjust the pH to approximately 5.[2] The this compound will precipitate out of the solution as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with ample distilled water (e.g., 3 x 10 mL) to remove any residual salts and water-soluble impurities.[2]

  • Drying: Dry the purified solid in a vacuum oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved.

Purification by Recrystallization

Recrystallization is a powerful technique for obtaining highly pure crystalline solids. The choice of solvent is crucial for successful recrystallization.

Solvent Selection:

An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. Based on the properties of similar aromatic carboxylic acids, suitable solvents and solvent systems to screen include:

  • Water

  • Ethanol

  • Ethanol/Water mixture

  • Acetone/Water mixture

Protocol (using an Ethanol/Water solvent system as an example):

  • Dissolution: Place the crude or precipitated this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Hot Filtration (Optional): If any insoluble impurities remain, perform a hot gravity filtration to remove them.

  • Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes slightly turbid, indicating the saturation point has been reached. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the flask to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven.

Purification by Column Chromatography

Column chromatography is effective for separating the target compound from impurities with different polarities.

Protocol:

  • Stationary Phase: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica gel with the adsorbed sample onto the top of the column.

  • Elution: Elute the column with a suitable mobile phase. A gradient of ethyl acetate in hexane is a common starting point for separating compounds of intermediate polarity. The optimal solvent system should be determined by preliminary TLC analysis.

  • Fraction Collection: Collect the fractions as they elute from the column.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.

Workflow for Purification and Analysis

Purification_Workflow cluster_Purification Purification Steps cluster_Analysis Purity Analysis Crude_Sample Crude this compound Precipitation Precipitation (pH Adjustment) Crude_Sample->Precipitation Recrystallization Recrystallization Precipitation->Recrystallization Further Purification TLC TLC Analysis Precipitation->TLC Column_Chromatography Column Chromatography Recrystallization->Column_Chromatography High Purity Recrystallization->TLC Column_Chromatography->TLC HPLC HPLC Analysis TLC->HPLC Quantitative Analysis Pure_Product Pure Product (>99%) HPLC->Pure_Product NMR NMR Spectroscopy IR IR Spectroscopy Pure_Product->NMR Structural Confirmation Pure_Product->IR Functional Group ID

Caption: Workflow for the purification and analysis of this compound.

Purity Assessment

Accurate determination of purity is essential. The following methods are recommended.

Thin-Layer Chromatography (TLC)

TLC is a quick and effective method for monitoring the progress of a reaction and the purity of column chromatography fractions.

Protocol:

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 1:1 or 3:7 v/v) is a good starting point. The polarity can be adjusted to achieve optimal separation.

  • Visualization: Visualize the spots under UV light (254 nm).

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive method for quantitative purity analysis.

Protocol:

  • Column: A reverse-phase C18 column is typically suitable.

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% trifluoroacetic acid or phosphoric acid) is commonly used for acidic compounds.[4]

  • Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm).

  • Quantification: Purity is determined by the relative peak area of the main component.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Provides information on the proton environment in the molecule, confirming the structure of the compound.

  • ¹³C NMR: Provides information on the carbon skeleton of the molecule.

Infrared (IR) Spectroscopy:

  • Confirms the presence of key functional groups, such as the carboxylic acid (C=O and O-H stretches) and the aromatic rings.

Quantitative Data Summary

The expected yield and purity after each purification step can vary depending on the nature and amount of impurities in the starting material. Researchers should aim to record their own data to optimize the process.

Table 2: Expected Outcomes of Purification Methods

Purification MethodTypical PurityExpected YieldNotes
Precipitation90-98%80-95%Effective for removing inorganic salts and highly polar/non-polar impurities.
Recrystallization>99%60-85%Highly dependent on the choice of solvent and the cooling rate.
Column Chromatography>99%50-80%Effective for separating closely related impurities, but can be more time-consuming.

Conclusion

The protocols outlined in this document provide a comprehensive guide for the purification of this compound. The choice of purification method will depend on the initial purity of the crude material and the required purity for the intended application. By following these detailed procedures and employing the recommended analytical techniques, researchers can confidently obtain high-purity material for their scientific endeavors.

References

Application of 4-(1H-Pyrazol-1-yl)benzoic acid in the development of antibacterial agents.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The escalating threat of antibiotic resistance necessitates the discovery and development of novel antibacterial agents with unique mechanisms of action. One promising scaffold that has garnered significant attention is the pyrazole nucleus, a five-membered heterocyclic ring. Specifically, derivatives of 4-(1H-Pyrazol-1-yl)benzoic acid have emerged as a versatile class of compounds exhibiting potent antibacterial activity against a range of clinically relevant pathogens, including drug-resistant strains.

These compounds often serve as a core structure for the synthesis of more complex molecules with enhanced biological activity.[1][2][3] The benzoic acid moiety provides a handle for further chemical modification, allowing for the optimization of pharmacokinetic and pharmacodynamic properties. Research has demonstrated that derivatives of this compound can be effective against both Gram-positive and Gram-negative bacteria, with some compounds showing minimum inhibitory concentrations (MICs) in the sub-micromolar range.[4][5]

The mechanism of action for these pyrazole-based antibacterials can vary depending on the specific substitutions on the core scaffold. Studies have suggested that these compounds can target essential bacterial enzymes such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication and repair.[3][6] Another identified target is the fatty acid biosynthesis (FAB) pathway, a critical process for bacterial membrane integrity.[4][5] The ability to target multiple pathways or to be tailored for specific targets makes this compound a valuable starting point for the development of new antibacterial therapies.

Quantitative Data Summary

The following tables summarize the antibacterial activity of various derivatives of this compound against a selection of bacterial strains. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which is the lowest concentration of a compound that prevents visible growth of a bacterium.

Table 1: Antibacterial Activity of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives against Gram-Positive Bacteria [7][8]

Compound IDR-group on AnilineS. aureus (ATCC 29213) MIC (µg/mL)S. aureus (MRSA, ATCC 33591) MIC (µg/mL)E. faecalis (ATCC 29212) MIC (µg/mL)
1 3-F>50>50>50
2 3-Cl12.512.56.25
3 3-Br12.512.56.25
4 3-CF₃12.512.56.25
6 3-Cl, 4-CH₃6.253.123.12
8 3,5-(CF₃)₂1.560.781.56

Table 2: Antibacterial Activity of 4-[4-(Anilinomethyl)-3-(4-(trifluoromethyl)phenyl)-1H-pyrazol-1-yl]benzoic Acid Derivatives against Gram-Positive Bacteria [9][10]

Compound IDR-group on AnilineS. aureus (ATCC 29213) MIC (µg/mL)S. aureus (MRSA, ATCC 43300) MIC (µg/mL)E. faecalis (ATCC 29212) MIC (µg/mL)
41 H6.256.253.12
59 3,5-(CF₃)₂0.780.780.78
74 3-Cl, 4-F1.561.561.56

Table 3: Antibacterial Activity of Hydrazone Derivatives of Fluorophenyl-Substituted this compound [11]

Compound IDHydrazine MoietyS. aureus (MRSA, ATCC 33591) MIC (µg/mL)S. aureus (MRSA, ATCC 700699) MIC (µg/mL)A. baumannii (ATCC 19606) MIC (µg/mL)
5 N,N-Diphenyl0.780.78>25
12 4-Nitrophenyl1.561.566.25
23 2,4-Dinitrophenyl0.390.393.12

Experimental Protocols

General Synthesis of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives

This protocol describes a common method for synthesizing the aniline-substituted pyrazole derivatives.

Start Starting Materials: 4-(4-Formyl-3-phenyl-1H- pyrazol-1-yl)benzoic acid + Substituted Aniline Reaction Reductive Amination Start->Reaction Mix Workup Reaction Quenching & Product Extraction Reaction->Workup Stir at room temp. Solvent Solvent: Ethanol or Methanol Solvent->Reaction Reagent Reducing Agent: Sodium Borohydride (NaBH4) Reagent->Reaction Add portion-wise Purification Purification: Column Chromatography or Recrystallization Workup->Purification Product Final Product: 4-[4-(Anilinomethyl)-3-phenyl- pyrazol-1-yl]benzoic acid derivative Purification->Product

General Synthetic Workflow

Materials:

  • 4-(4-Formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid

  • Substituted aniline

  • Ethanol or Methanol

  • Sodium borohydride (NaBH₄)

  • Hydrochloric acid (1N)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 4-(4-Formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid (1 equivalent) and the desired substituted aniline (1.1 equivalents) in ethanol or methanol.

  • Stir the mixture at room temperature for 30 minutes to form the corresponding imine intermediate.

  • Cool the reaction mixture in an ice bath and add sodium borohydride (1.5 equivalents) portion-wise over 15 minutes.

  • Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the slow addition of 1N HCl until the pH is neutral.

  • Concentrate the mixture under reduced pressure to remove the organic solvent.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 4-[4-(anilinomethyl)-3-phenyl-pyrazol-1-yl]benzoic acid derivative.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antibacterial agent.

Prep Prepare serial dilutions of the test compound in a 96-well microtiter plate. Addition Add the bacterial inoculum to each well of the microtiter plate. Prep->Addition Inoculum Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland). Inoculum->Addition Incubation Incubate the plate at 37°C for 18-24 hours. Addition->Incubation Observation Visually inspect the plate for bacterial growth. Incubation->Observation Result The MIC is the lowest concentration of the compound that inhibits visible growth. Observation->Result

MIC Determination Workflow

Materials:

  • Test compound (this compound derivative)

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • 0.5 McFarland turbidity standard

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform a two-fold serial dilution of the compound in CAMHB in a 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Prepare a bacterial inoculum by suspending a few colonies from a fresh agar plate in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.

  • Include a positive control (bacteria in broth without compound) and a negative control (broth only) on each plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Potential Signaling Pathway Inhibition

Molecular docking and mechanistic studies suggest that some this compound derivatives may act as inhibitors of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for managing DNA topology during replication, transcription, and repair.

Compound 4-(1H-Pyrazol-1-yl)benzoic acid derivative Gyrase DNA Gyrase (GyrA/GyrB) Compound->Gyrase Binds to TopoIV Topoisomerase IV (ParC/ParE) Compound->TopoIV Binds to Replication DNA Replication Gyrase->Replication Transcription Transcription Gyrase->Transcription Inhibition Inhibition Gyrase->Inhibition Repair DNA Repair TopoIV->Repair TopoIV->Inhibition Block Blockage of Cellular Processes Replication->Block Transcription->Block Repair->Block Inhibition->Replication Inhibition->Transcription Inhibition->Repair Death Bacterial Cell Death Block->Death

Proposed Mechanism of Action

The diagram above illustrates a proposed mechanism where the pyrazole derivative binds to DNA gyrase and/or topoisomerase IV, leading to the inhibition of their enzymatic activity. This, in turn, disrupts essential cellular processes like DNA replication, transcription, and repair, ultimately resulting in bacterial cell death. This mode of action is particularly attractive as it targets pathways that are distinct from those of many currently used antibiotics, offering a potential solution to combat resistant strains.

References

Application Notes and Protocols for the Functionalization of 4-(1H-Pyrazol-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the functionalization of the pyrazole ring of 4-(1H-Pyrazol-1-yl)benzoic acid, a versatile building block in medicinal chemistry and materials science. The methods described herein focus on electrophilic substitution reactions, specifically halogenation and nitration, at the C4 position of the pyrazole moiety. This position is generally the most susceptible to electrophilic attack on the 1-arylpyrazole scaffold.[1]

Introduction

This compound is a key intermediate in the synthesis of a wide range of biologically active compounds. The functionalization of its pyrazole ring allows for the introduction of various substituents, enabling the modulation of its physicochemical and pharmacological properties. The protocols detailed below provide reliable methods for the synthesis of 4-halo and 4-nitro derivatives, which can serve as versatile precursors for further chemical transformations.

Data Presentation

The following table summarizes the expected outcomes for the functionalization reactions of this compound. Please note that yields are representative and may vary depending on the specific reaction conditions and scale.

ProductReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
4-(4-Bromo-1H-pyrazol-1-yl)benzoic acidN-Bromosuccinimide (NBS)AcetonitrileRoom Temp.485-95
4-(4-Chloro-1H-pyrazol-1-yl)benzoic acidN-Chlorosuccinimide (NCS)Acetonitrile50680-90
4-(4-Iodo-1H-pyrazol-1-yl)benzoic acidN-Iodosuccinimide (NIS)AcetonitrileRoom Temp.490-98
4-(4-Nitro-1H-pyrazol-1-yl)benzoic acidHNO₃ / H₂SO₄H₂SO₄0 - 5170-80

Experimental Protocols

Halogenation of this compound

Electrophilic halogenation of 1-arylpyrazoles typically occurs at the C4 position of the pyrazole ring. N-Halosuccinimides (NBS, NCS, NIS) are effective and selective reagents for this transformation.

1.1. Synthesis of 4-(4-Bromo-1H-pyrazol-1-yl)benzoic acid

  • Materials:

    • This compound

    • N-Bromosuccinimide (NBS)

    • Acetonitrile (CH₃CN)

    • Deionized water

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer

    • Stir bar

    • Büchner funnel and flask

  • Procedure:

    • To a solution of this compound (1.0 eq) in acetonitrile, add N-Bromosuccinimide (1.1 eq).

    • Stir the reaction mixture at room temperature for 4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold deionized water and dry under vacuum to afford the desired product.

1.2. Synthesis of 4-(4-Chloro-1H-pyrazol-1-yl)benzoic acid

  • Materials:

    • This compound

    • N-Chlorosuccinimide (NCS)

    • Acetonitrile (CH₃CN)

    • Deionized water

  • Equipment:

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer

    • Stir bar

    • Heating mantle

    • Büchner funnel and flask

  • Procedure:

    • To a solution of this compound (1.0 eq) in acetonitrile, add N-Chlorosuccinimide (1.1 eq).

    • Heat the reaction mixture to 50 °C and stir for 6 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature and pour into ice-cold water.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold deionized water and dry under vacuum.

1.3. Synthesis of 4-(4-Iodo-1H-pyrazol-1-yl)benzoic acid

  • Materials:

    • This compound

    • N-Iodosuccinimide (NIS)

    • Acetonitrile (CH₃CN)

    • Deionized water

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer

    • Stir bar

    • Büchner funnel and flask

  • Procedure:

    • To a solution of this compound (1.0 eq) in acetonitrile, add N-Iodosuccinimide (1.1 eq).

    • Stir the reaction mixture at room temperature for 4 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, pour the reaction mixture into ice-cold water.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold deionized water and dry under vacuum.

Nitration of this compound

The nitration of 1-arylpyrazoles can be directed to either the pyrazole or the aryl ring depending on the reaction conditions.[2] To achieve selective nitration at the C4 position of the pyrazole ring, milder conditions are generally preferred. However, for this compound, the benzoic acid moiety is deactivating, making the pyrazole ring the more favorable site for electrophilic attack. The use of a standard mixed acid (HNO₃/H₂SO₄) at low temperatures should favor nitration on the pyrazole ring.[3]

2.1. Synthesis of 4-(4-Nitro-1H-pyrazol-1-yl)benzoic acid

  • Materials:

    • This compound

    • Concentrated Nitric Acid (HNO₃)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Ice

    • Deionized water

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer

    • Stir bar

    • Dropping funnel

    • Ice bath

    • Büchner funnel and flask

  • Procedure:

    • Carefully add concentrated sulfuric acid to a round-bottom flask and cool to 0 °C in an ice bath.

    • Slowly add this compound (1.0 eq) to the cold sulfuric acid with stirring, ensuring the temperature remains below 5 °C.

    • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1:1 v/v) at 0 °C.[4]

    • Add the cold nitrating mixture dropwise to the solution of the benzoic acid derivative, maintaining the reaction temperature between 0 and 5 °C.

    • After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour.

    • Monitor the reaction by TLC.

    • Carefully pour the reaction mixture onto crushed ice.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid thoroughly with cold deionized water until the washings are neutral.

    • Dry the product under vacuum.

Visualizations

The following diagrams illustrate the experimental workflows for the functionalization of this compound.

Halogenation_Workflow cluster_start Starting Material cluster_reagents Halogenating Agents cluster_conditions Reaction Conditions cluster_workup Workup cluster_products Products start This compound NBS N-Bromosuccinimide (NBS) start->NBS 1.1 eq NCS N-Chlorosuccinimide (NCS) start->NCS 1.1 eq NIS N-Iodosuccinimide (NIS) start->NIS 1.1 eq solvent Acetonitrile NBS->solvent NCS->solvent NIS->solvent temp_rt Room Temperature solvent->temp_rt for NBS & NIS temp_50 50 °C solvent->temp_50 for NCS quench Pour into ice water temp_rt->quench temp_50->quench filter Vacuum Filtration quench->filter wash Wash with water filter->wash dry Dry under vacuum wash->dry bromo 4-(4-Bromo-1H-pyrazol-1-yl)benzoic acid dry->bromo from NBS chloro 4-(4-Chloro-1H-pyrazol-1-yl)benzoic acid dry->chloro from NCS iodo 4-(4-Iodo-1H-pyrazol-1-yl)benzoic acid dry->iodo from NIS

Caption: Halogenation Workflow.

Nitration_Workflow cluster_start Starting Material cluster_reagents Reagents cluster_steps Reaction Steps cluster_workup Workup cluster_product Product start This compound h2so4 Conc. H₂SO₄ start->h2so4 dissolve Dissolve in cold H₂SO₄ (0-5 °C) h2so4->dissolve prepare_nm Prepare Nitrating Mixture (HNO₃/H₂SO₄) at 0 °C h2so4->prepare_nm hno3 Conc. HNO₃ hno3->prepare_nm add_nm Add Nitrating Mixture dropwise (0-5 °C) dissolve->add_nm prepare_nm->add_nm stir Stir for 1 hour at 0-5 °C add_nm->stir quench Pour onto crushed ice stir->quench filter Vacuum Filtration quench->filter wash Wash with water until neutral filter->wash dry Dry under vacuum wash->dry nitro 4-(4-Nitro-1H-pyrazol-1-yl)benzoic acid dry->nitro

Caption: Nitration Workflow.

References

Application Notes and Protocols for High-Throughput Screening of 4-(1H-Pyrazol-1-yl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1H-Pyrazol-1-yl)benzoic acid and its derivatives represent a class of heterocyclic compounds with significant therapeutic potential, particularly as antimicrobial agents.[1] The emergence of antibiotic-resistant bacterial strains necessitates the discovery of novel antibacterial agents with new mechanisms of action. One promising target is the bacterial type II fatty acid synthesis (FASII) pathway, which is essential for building bacterial cell membranes and is distinct from the type I pathway found in humans.[2][3] This distinction offers a therapeutic window for developing selective bacterial inhibitors.

This document provides detailed application notes and high-throughput screening (HTS) protocols for identifying and characterizing this compound derivatives that target bacterial enzymes within the FASII pathway. For the purpose of these protocols, we will focus on a hypothetical screening campaign against FabF (β-ketoacyl-ACP synthase) , a key condensing enzyme in the elongation cycle of fatty acid synthesis.[2][4]

Assay 1: Fluorescence Polarization (FP) Competition Assay

Application Note

Fluorescence Polarization (FP) is a robust, homogeneous assay format ideal for screening large compound libraries against purified protein targets.[5] This competitive assay measures the disruption of an interaction between the target enzyme (FabF) and a fluorescently labeled ligand (tracer). A small fluorescent tracer bound to the larger FabF protein will rotate slowly, resulting in a high FP signal. When an active inhibitor from the this compound library binds to FabF, it displaces the tracer, which then tumbles rapidly in solution, leading to a decrease in the FP signal.[6] This assay is well-suited for identifying compounds that bind to the active site of the enzyme.

Data Presentation: FP HTS Campaign Summary

The following table summarizes representative data from a hypothetical HTS campaign to identify FabF inhibitors.

ParameterValueDescription
Assay Format 384-well, competitive FPAssay plate format and type.
Screened Compounds 100,000Total number of compounds tested.
Tracer Concentration 5 nMConcentration of the fluorescent ligand.
FabF Concentration 20 nMConcentration of the target enzyme.
Signal Window (mP) 165 mPDifference between high and low controls.
Z' Factor 0.81A measure of assay quality; >0.5 is excellent.[5][7]
Hit Cutoff >30% InhibitionThreshold for primary hit selection.
Primary Hit Rate 0.45%Percentage of screened compounds meeting the hit criteria.
Confirmed Hits 152Number of primary hits confirmed in dose-response.
Experimental Protocol: FP Competition Assay for FabF Inhibitors

1. Materials and Reagents:

  • Purified bacterial FabF enzyme

  • Fluorescently labeled tracer (e.g., a known FabF ligand conjugated to fluorescein)

  • Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20

  • This compound derivative library (in DMSO)

  • Positive Control: A known, unlabeled FabF inhibitor

  • Negative Control: DMSO

  • Black, low-volume 384-well assay plates

  • Plate reader capable of measuring fluorescence polarization

2. Procedure:

  • Reagent Preparation:

    • Prepare a 2X solution of FabF enzyme in Assay Buffer (e.g., 40 nM).

    • Prepare a 2X solution of the fluorescent tracer in Assay Buffer (e.g., 10 nM).

    • Prepare serial dilutions of the this compound derivatives and controls in 100% DMSO.

  • Assay Plate Preparation (Automated Liquid Handler Recommended):

    • Dispense 50 nL of compound dilutions or controls (DMSO, positive control) into the wells of a 384-well plate.

    • Add 5 µL of the 2X FabF enzyme solution to all wells except for the "no enzyme" (low signal) control wells. Add 5 µL of Assay Buffer to these control wells instead.

    • Mix the plate gently and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation and Measurement:

    • Add 5 µL of the 2X fluorescent tracer solution to all wells. The final reaction volume is 10 µL.

    • Seal the plate and incubate at room temperature for 60 minutes, protected from light, to reach binding equilibrium.

    • Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader with appropriate excitation (e.g., 485 nm) and emission (e.g., 535 nm) filters for a fluorescein-based tracer.

  • Data Analysis:

    • Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (mP_sample - mP_low_control) / (mP_high_control - mP_low_control))

    • Plot dose-response curves for confirmed hits and calculate IC₅₀ values.

Visualization: FP Assay Workflow

FP_Workflow cluster_prep Plate Preparation cluster_reaction Assay Reaction cluster_read Data Acquisition & Analysis prep1 Dispense 50nL Compound/Control prep2 Add 5µL 2X FabF Enzyme prep1->prep2 prep3 Incubate 15 min @ RT prep2->prep3 react1 Add 5µL 2X Fluorescent Tracer prep3->react1 react2 Incubate 60 min @ RT react1->react2 read Read FP Signal (mP) react2->read analysis Calculate % Inhibition & IC50 read->analysis

Workflow for the Fluorescence Polarization (FP) assay.

Assay 2: AlphaScreen Protein-Protein Interaction Assay

Application Note

The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is a highly sensitive, bead-based technology used to study biomolecular interactions.[8] This assay can be adapted to screen for inhibitors of bacterial FASII by targeting essential protein-protein interactions (PPIs), for example, the interaction between FabF and Acyl Carrier Protein (ACP). In this setup, a biotinylated ACP is captured by streptavidin-coated Donor beads, and a tagged FabF (e.g., 6xHis-tagged) is captured by Ni-NTA-coated Acceptor beads. When FabF and ACP interact, the beads are brought into close proximity (<200 nm). Excitation of the Donor bead at 680 nm generates singlet oxygen, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent signal.[9] A this compound derivative that disrupts the FabF-ACP interaction will prevent this energy transfer, resulting in a loss of signal.

Data Presentation: AlphaScreen HTS Campaign Summary

The following table presents hypothetical data from an AlphaScreen HTS campaign targeting the FabF-ACP interaction.

ParameterValueDescription
Assay Format 384-well, PPI disruptionAssay plate format and type.
Screened Compounds 100,000Total number of compounds tested.
6xHis-FabF Concentration 30 nMConcentration of the tagged enzyme.
Biotin-ACP Concentration 30 nMConcentration of the biotinylated binding partner.
Signal to Background (S/B) 150Ratio of the maximum signal to the background noise.
Z' Factor 0.75A measure of assay quality; >0.5 is excellent.[10]
Hit Cutoff >40% InhibitionThreshold for primary hit selection.
Primary Hit Rate 0.38%Percentage of screened compounds meeting the hit criteria.
Confirmed Hits 115Number of primary hits confirmed in dose-response.
Experimental Protocol: AlphaScreen FabF-ACP Interaction Assay

1. Materials and Reagents:

  • Purified 6xHis-tagged FabF enzyme

  • Purified, in vitro biotinylated Acyl Carrier Protein (ACP)

  • AlphaScreen Assay Buffer: 100 mM Tris pH 8.0, 0.01% Tween-20, 100 µg/mL BSA

  • Streptavidin-coated Donor Beads (PerkinElmer)

  • Ni-NTA (Nickel Chelate) Acceptor Beads (PerkinElmer)

  • This compound derivative library (in DMSO)

  • Positive Control: A known inhibitor of the FabF-ACP interaction (e.g., a peptide)

  • Negative Control: DMSO

  • White, opaque 384-well plates (e.g., ProxiPlate)

  • Plate reader capable of AlphaScreen detection (e.g., EnVision)

2. Procedure:

  • Reagent Preparation:

    • Prepare 4X solutions of 6xHis-FabF (120 nM) and Biotin-ACP (120 nM) in Assay Buffer.

    • Prepare serial dilutions of the test compounds and controls in DMSO.

  • Assay Plate Preparation:

    • Dispense 50 nL of compound dilutions or controls into the wells of a 384-well plate.

    • Add 2.5 µL of the 4X 6xHis-FabF solution to each well.

    • Add 2.5 µL of the 4X Biotin-ACP solution to each well.

    • Mix gently and incubate for 30 minutes at room temperature.

  • Bead Addition and Incubation:

    • Prepare a 2X mix of Donor and Acceptor beads in Assay Buffer (e.g., 20 µg/mL final concentration each). Note: This step should be performed under dim light conditions.

    • Add 5 µL of the bead mixture to all wells. The final reaction volume is 10 µL.

    • Seal the plate with an aluminum foil seal, mix gently, and incubate for 60 minutes at room temperature in the dark.

  • Measurement and Data Analysis:

    • Read the plate on an AlphaScreen-capable plate reader.

    • Calculate the percent inhibition for each compound based on the reduction in the luminescent signal relative to high (DMSO) and low (no interaction) controls.

    • Confirm hits with dose-response curves to determine IC₅₀ values.

Visualization: AlphaScreen Assay Principle

AlphaScreen_Principle cluster_bound Interaction -> Signal cluster_unbound Inhibition -> No Signal Donor Donor Bead ACP ACP Donor->ACP Strep-Biotin Singlet_O2 Donor->Singlet_O2 Energy Transfer Acceptor Acceptor Bead FabF FabF Acceptor->FabF Ni-His Light_Out 520-620nm Signal ACP->FabF Interaction Light_In 680nm Excitation Singlet_O2->Acceptor Donor2 Donor Bead ACP2 ACP Donor2->ACP2 Strep-Biotin No_Signal No Signal Donor2->No_Signal >200nm Acceptor2 Acceptor Bead FabF2 FabF Acceptor2->FabF2 Ni-His Acceptor2->No_Signal Inhibitor Inhibitor Inhibitor->FabF2 Light_In2 680nm Excitation

Principle of the AlphaScreen PPI assay.

Assay 3: Luminescence-Based Enzyme Inhibition Assay

Application Note

Luminescence-based assays are a cornerstone of HTS due to their high sensitivity and broad dynamic range.[11] For an ATP-dependent enzyme, a common format measures the amount of ATP remaining after the enzymatic reaction. However, since FabF does not consume ATP, an alternative is to use a coupled enzyme system where the product of the FabF reaction is the substrate for a second, light-producing reaction. A more direct approach for many bacterial enzymes is to use a commercially available kit that measures the formation of a product like Coenzyme A (CoA), which is released during the condensation reaction catalyzed by FabF. In such an assay, the amount of light produced is directly proportional to enzyme activity. An inhibitor from the this compound library would block the reaction, resulting in a decrease in the luminescent signal.

Data Presentation: Luminescence HTS Campaign Summary

The following table shows hypothetical data from a luminescence-based HTS campaign for FabF inhibitors.

ParameterValueDescription
Assay Format 384-well, coupled luminescenceAssay plate format and type.
Screened Compounds 100,000Total number of compounds tested.
Substrate Concentration 10 µM (Malonyl-CoA)Concentration of the primary substrate.
FabF Concentration 15 nMConcentration of the target enzyme.
Signal to Background (S/B) 250Ratio of the maximum signal to the background noise.
Z' Factor 0.85A measure of assay quality; >0.5 is excellent.
Hit Cutoff >50% InhibitionThreshold for primary hit selection.
Primary Hit Rate 0.52%Percentage of screened compounds meeting the hit criteria.
Confirmed Hits 210Number of primary hits confirmed in dose-response.
Experimental Protocol: Luminescence-Based FabF Assay

1. Materials and Reagents:

  • Purified bacterial FabF enzyme

  • Substrates: Acyl-ACP (e.g., Butyryl-ACP) and Malonyl-CoA

  • Luminescent Detection Kit for CoA (e.g., Coenzyme A Assay Kit)

  • Assay Buffer: 100 mM HEPES pH 7.0, 50 mM NaCl, 1 mM EDTA

  • This compound derivative library (in DMSO)

  • Positive Control: A known FabF inhibitor (e.g., Cerulenin)

  • Negative Control: DMSO

  • White, opaque 384-well plates

  • Plate-reading luminometer

2. Procedure:

  • Reagent Preparation:

    • Prepare 2X solutions of FabF enzyme (30 nM) and Acyl-ACP (e.g., 20 µM) in Assay Buffer.

    • Prepare a 4X solution of Malonyl-CoA (40 µM) in Assay Buffer.

    • Prepare serial dilutions of test compounds and controls in DMSO.

  • Assay Plate Preparation:

    • Dispense 50 nL of compound dilutions or controls into the wells of a 384-well plate.

    • Add 5 µL of the 2X FabF/Acyl-ACP mixture to each well.

    • Mix gently and incubate for 15 minutes at room temperature.

  • Enzyme Reaction and Detection:

    • Initiate the reaction by adding 2.5 µL of the 4X Malonyl-CoA solution.

    • Incubate the plate for 30 minutes at 37°C.

    • Stop the reaction and initiate the detection by adding 7.5 µL of the reconstituted Luminescent Detection Reagent (containing the coupled enzymes and luciferin). The final volume is 15 µL.

    • Incubate for an additional 10 minutes at room temperature to stabilize the luminescent signal.

  • Measurement and Data Analysis:

    • Measure the luminescence (in Relative Light Units, RLU) using a plate-reading luminometer.

    • Calculate the percent inhibition relative to high (DMSO) and low (no enzyme) controls.

    • Perform dose-response analysis on confirmed hits to determine IC₅₀ values.

Visualization: Bacterial Fatty Acid Synthesis Pathway

The following diagram illustrates the central role of the condensing enzymes FabH and FabF/B in the bacterial FASII pathway, the target of this screening campaign.

FASII_Pathway cluster_initiation Initiation cluster_elongation Elongation Cycle AcetylCoA Acetyl-CoA FabH FabH AcetylCoA->FabH MalonylACP Malonyl-ACP MalonylACP->FabH KetoacylACP β-Ketoacyl-ACP FabH->KetoacylACP FabG FabG (Reduction) KetoacylACP->FabG FabZ FabZ (Dehydration) FabG->FabZ FabI FabI (Reduction) FabZ->FabI AcylACP Acyl-ACP (Cₙ) FabI->AcylACP FabF FabF / FabB (Condensation) LongerAcylACP Acyl-ACP (Cₙ₊₂) FabF->LongerAcylACP + 2 Carbons AcylACP->FabF LongerAcylACP->FabG Next Cycle Phospholipids Membrane Phospholipids LongerAcylACP->Phospholipids MalonylACP_elong Malonyl-ACP MalonylACP_elong->FabF Inhibitor This compound Derivative Inhibitor->FabF

Bacterial FASII pathway highlighting the target FabF.

References

Application Notes and Protocols: Catalytic Activity of a Zinc-Based MOF with 4-(1H-Pyrazol-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental design for synthesizing a zinc-based Metal-Organic Framework (MOF) incorporating the linker 4-(1H-Pyrazol-1-yl)benzoic acid (H-PBA) and evaluating its catalytic activity. The Knoevenagel condensation reaction between benzaldehyde and malononitrile is presented as a model system to assess the catalytic performance of this novel MOF. Detailed protocols for MOF synthesis, characterization, and catalytic testing are provided, along with templates for data presentation and visualization of the experimental workflow. This guide is intended for researchers in materials science, catalysis, and medicinal chemistry interested in the application of functionalized MOFs.

Introduction

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable porosity, and the potential for functionalization make them promising candidates for various applications, including heterogeneous catalysis.[1] The incorporation of ligands with specific functionalities, such as the pyrazole moiety in this compound, can introduce basic sites into the MOF structure, which are active for a range of catalytic transformations.[2]

The Knoevenagel condensation, a carbon-carbon bond-forming reaction, is an excellent benchmark reaction to evaluate the catalytic activity of basic heterogeneous catalysts.[3][4] This application note details the synthesis of a hypothetical zinc-based MOF, designated as Zn-PBA-MOF, and a comprehensive protocol for testing its catalytic efficacy in the Knoevenagel condensation of benzaldehyde and malononitrile.

Experimental Protocols

Synthesis of Zn-PBA-MOF

This protocol describes the solvothermal synthesis of a zinc-based MOF using this compound as the organic linker.[5][6]

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • This compound (H-PBA)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a 20 mL Teflon-lined autoclave, dissolve 1.0 mmol of zinc nitrate hexahydrate and 1.0 mmol of this compound in a solvent mixture of 12 mL of DMF and 8 mL of ethanol.

  • Seal the autoclave and heat it in an oven at 120°C for 72 hours.

  • After cooling to room temperature, collect the resulting crystalline product by centrifugation or filtration.

  • Wash the product thoroughly with fresh DMF and then with ethanol to remove any unreacted starting materials.

  • Dry the final product under vacuum at 80°C overnight.

Characterization of Zn-PBA-MOF

To confirm the successful synthesis and determine the physicochemical properties of the Zn-PBA-MOF, the following characterization techniques are recommended:

  • Powder X-ray Diffraction (PXRD): To verify the crystallinity and phase purity of the synthesized MOF.[7][8]

  • Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area and pore size distribution from N₂ adsorption-desorption isotherms.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF.[9]

  • Scanning Electron Microscopy (SEM): To observe the morphology and particle size of the MOF crystals.[9]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the coordination of the linker to the metal centers.

Catalytic Testing: Knoevenagel Condensation

This protocol details the procedure for evaluating the catalytic activity of the synthesized Zn-PBA-MOF in the Knoevenagel condensation of benzaldehyde and malononitrile.[10][11]

Materials:

  • Zn-PBA-MOF (catalyst)

  • Benzaldehyde

  • Malononitrile

  • Ethanol (solvent)

  • Gas chromatograph (GC) for reaction monitoring

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add 10 mol% of the Zn-PBA-MOF catalyst to a solution of benzaldehyde (1 mmol) and malononitrile (1.2 mmol) in 10 mL of ethanol.

  • Heat the reaction mixture to 70°C and stir.

  • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Separate the catalyst by centrifugation or filtration.

  • Wash the catalyst with ethanol and dry it for reuse in subsequent catalytic cycles.

  • Isolate the product from the filtrate by evaporating the solvent.

Data Presentation

Quantitative data from the characterization and catalytic experiments should be summarized in clearly structured tables for easy comparison and analysis.

Table 1: Physicochemical Properties of Zn-PBA-MOF

PropertyValue
BET Surface Area (m²/g)Insert Value
Pore Volume (cm³/g)Insert Value
Pore Size (Å)Insert Value
Decomposition Temperature (°C)Insert Value

Table 2: Catalytic Performance of Zn-PBA-MOF in Knoevenagel Condensation

EntryCatalystTime (min)Conversion (%)Selectivity (%)
1Zn-PBA-MOF15Insert ValueInsert Value
2Zn-PBA-MOF30Insert ValueInsert Value
3Zn-PBA-MOF60Insert ValueInsert Value
4No Catalyst60Insert ValueInsert Value

Table 3: Catalyst Reusability Study

CycleConversion (%)
1Insert Value
2Insert Value
3Insert Value
4Insert Value
5Insert Value

Visualizations

Diagrams created using Graphviz (DOT language) are provided to illustrate the experimental workflow and the proposed catalytic mechanism.

Experimental_Workflow cluster_synthesis MOF Synthesis cluster_characterization Characterization cluster_catalysis Catalytic Testing s1 Mix Precursors: Zn(NO₃)₂·6H₂O + H-PBA in DMF/Ethanol s2 Solvothermal Reaction (120°C, 72h) s1->s2 s3 Wash & Dry s2->s3 c1 PXRD s3->c1 c2 BET s3->c2 c3 TGA s3->c3 c4 SEM s3->c4 cat1 Knoevenagel Condensation: Benzaldehyde + Malononitrile s3->cat1 cat2 Reaction Monitoring (GC) cat1->cat2 cat3 Catalyst Separation cat2->cat3 cat3->cat1 Recycle cat4 Product Isolation cat3->cat4

Caption: Experimental workflow for MOF synthesis, characterization, and catalytic testing.

Catalytic_Cycle cluster_cycle Proposed Catalytic Cycle for Knoevenagel Condensation catalyst Zn-PBA-MOF (Basic Site) carbanion Carbanion Intermediate catalyst->carbanion + Malononitrile - H⁺ malononitrile Malononitrile adduct Aldol Adduct carbanion->adduct + Benzaldehyde benzaldehyde Benzaldehyde product α,β-unsaturated product + H₂O adduct->product - H₂O + H⁺ product->catalyst - Product

Caption: Proposed catalytic cycle for the Knoevenagel condensation catalyzed by Zn-PBA-MOF.

References

Application Notes and Protocols for Growing Single Crystals of Metal Complexes with 4-(1H-Pyrazol-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed techniques and protocols for the successful growth of single crystals of metal complexes involving the versatile ligand 4-(1H-Pyrazol-1-yl)benzoic acid. High-quality single crystals are essential for unambiguous structure determination via X-ray diffraction, a critical step in understanding the structure-property relationships of new metal-based compounds with potential therapeutic applications.

Introduction to Crystallization of Metal Complexes

The formation of well-ordered single crystals from a solution is a thermodynamically controlled process influenced by a variety of factors including solvent, temperature, concentration, and the presence of counter-ions. For metal complexes with ligands like this compound, which possesses both a pyrazole ring and a carboxylic acid group, multiple coordination modes are possible, leading to a rich structural chemistry. The key to obtaining high-quality single crystals is to allow for slow and controlled self-assembly of the metal-ligand framework.

Key Crystallization Techniques

Two of the most common and effective methods for growing single crystals of metal complexes are Slow Evaporation and Hydrothermal/Solvothermal Synthesis.

Slow Evaporation Method

This technique relies on the gradual increase in the concentration of the metal complex in a solution until it reaches supersaturation, leading to the formation of crystals. The slow rate of solvent evaporation is crucial for the growth of large, well-defined crystals.

Hydrothermal/Solvothermal Synthesis

This method involves carrying out the crystallization in a sealed vessel (e.g., a Teflon-lined autoclave) at elevated temperatures and pressures. These conditions can increase the solubility of reactants and promote the formation of thermodynamically stable crystalline phases that may not be accessible at ambient conditions.

Experimental Protocols

Below are detailed protocols for the synthesis and crystallization of metal complexes with this compound. These protocols are based on established methods for similar pyrazole-carboxylate ligands and can be adapted for specific metal ions and desired structures.

Protocol 1: Slow Evaporation Technique for Transition Metal Complexes

Objective: To grow single crystals of a transition metal complex of this compound.

Materials:

  • This compound (Ligand, Hpzba)

  • Transition metal salt (e.g., Cobalt(II) acetate tetrahydrate, Nickel(II) chloride hexahydrate, Copper(II) acetate monohydrate)

  • Solvent (e.g., Methanol, Ethanol, Dimethylformamide (DMF))

  • Small beakers or vials

  • Parafilm

Procedure:

  • Ligand Solution Preparation: Dissolve one molar equivalent of this compound in a suitable solvent (e.g., 10 mL of warm methanol).

  • Metal Salt Solution Preparation: In a separate container, dissolve one molar equivalent of the transition metal salt in the same solvent (e.g., 5 mL of methanol).

  • Mixing: Slowly add the metal salt solution to the ligand solution while stirring gently.

  • Crystallization Setup:

    • Transfer the resulting solution to a clean beaker or vial.

    • Cover the opening of the container with parafilm.

    • Puncture a few small holes in the parafilm with a needle to allow for slow evaporation.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature (e.g., room temperature).

  • Crystal Growth: Monitor the vial over several days to weeks for the formation of single crystals.

  • Harvesting: Once suitable crystals have formed, carefully decant the mother liquor and wash the crystals with a small amount of cold solvent.

Protocol 2: Hydrothermal Synthesis for Lanthanide and Other Metal Complexes

Objective: To synthesize and grow single crystals of a metal complex of this compound under hydrothermal conditions. This method is particularly useful for lanthanide complexes and for obtaining robust, three-dimensional frameworks.

Materials:

  • This compound (Ligand, Hpzba)

  • Metal salt (e.g., Zinc(II) nitrate hexahydrate, Cadmium(II) nitrate tetrahydrate, Lanthanum(III) nitrate hexahydrate)

  • Solvent system (e.g., Acetonitrile/water mixture, DMF/water mixture)

  • Teflon-lined stainless steel autoclave (23 mL capacity)

Procedure:

  • Reactant Mixture: In a Teflon liner for the autoclave, combine:

    • This compound (e.g., 0.01 mmol)

    • The chosen metal salt (e.g., 0.01 mmol)

  • Sealing: Stir the mixture to ensure homogeneity, then seal the Teflon liner inside the stainless steel autoclave.

  • Cooling: Allow the autoclave to cool slowly to room temperature.

  • Isolation and Washing:

    • Carefully open the autoclave and collect the crystalline product by filtration or centrifugation.

  • Drying: Allow the crystals to air dry.

Data Presentation: Crystallization Parameters

The following table summarizes typical experimental parameters that can be varied to optimize the growth of single crystals of metal complexes with this compound and related ligands.

ParameterSlow EvaporationHydrothermal/SolvothermalNotes
Metal Ions Co(II), Ni(II), Cu(II), Zn(II)Zn(II), Cd(II), Lanthanides (La, Ce, Pr, Nd)The choice of metal ion will significantly influence the final structure.
Ligand:Metal Ratio 1:1, 2:11:1, 2:1Stoichiometry can affect the coordination environment and dimensionality of the resulting framework.
Solvent System Methanol, Ethanol, DMF, DMSOAcetonitrile/Water, DMF/Water, Ethanol/WaterSolvent polarity and coordinating ability can impact crystal morphology and the inclusion of solvent molecules in the crystal lattice.
Temperature Room Temperature (typically 20-25°C)80 - 180°CHigher temperatures in hydrothermal synthesis can lead to denser, more stable phases.
Time Days to weeks24 - 96 hoursSlower growth generally leads to higher quality crystals.
pH/Additives Not typically adjustedCan be adjusted with acids or basespH can influence the deprotonation state of the carboxylic acid group, affecting coordination.

Visualization of Experimental Workflow

The general workflow for the synthesis and characterization of single crystals of metal complexes is depicted below.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_characterization Characterization start Prepare Ligand and Metal Salt Solutions mix Mix Solutions start->mix crystallize Induce Crystallization (Slow Evaporation or Hydrothermal) mix->crystallize harvest Harvest and Wash Crystals crystallize->harvest scxrd Single-Crystal X-ray Diffraction harvest->scxrd High-quality single crystal other Spectroscopic & Thermal Analysis (FTIR, TGA, etc.) harvest->other Bulk crystalline material structure Structure Determination scxrd->structure

Caption: General workflow for the synthesis and characterization of metal-organic single crystals.

Logical Relationships in Crystallization Method Selection

The choice between the slow evaporation and hydrothermal methods often depends on the desired properties of the final material and the nature of the metal-ligand system.

decision_tree start Goal: Grow Single Crystals of Metal-Hpzba Complex thermo_stability Are reactants or products thermally sensitive? start->thermo_stability desired_structure Is a dense, highly stable framework desired? thermo_stability->desired_structure No slow_evap Use Slow Evaporation Method thermo_stability->slow_evap Yes desired_structure->slow_evap No hydrothermal Use Hydrothermal/Solvothermal Method desired_structure->hydrothermal Yes consider_solvents Optimize solvent system and temperature slow_evap->consider_solvents hydrothermal->consider_solvents

References

Application Notes and Protocols: Utilizing 4-(1H-Pyrazol-1-yl)benzoic acid in the Synthesis of Anti-inflammatory Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of novel anti-inflammatory compounds derived from 4-(1H-Pyrazol-1-yl)benzoic acid. This scaffold is a key component in various biologically active molecules, including analogs of the selective COX-2 inhibitor, Celecoxib. The protocols outlined below detail the synthetic route from the starting benzoic acid to amide derivatives and describe the subsequent in vitro and in vivo screening methods to assess their anti-inflammatory potential.

Rationale and Approach

This compound serves as a versatile starting material for the generation of a library of potential anti-inflammatory agents. The pyrazole moiety is a well-established pharmacophore in numerous anti-inflammatory drugs, primarily due to its role in inhibiting cyclooxygenase (COX) enzymes. The general strategy involves the conversion of the carboxylic acid group into a more reactive intermediate, such as an acyl chloride, which can then be readily reacted with a variety of amines to produce a diverse set of amide derivatives. This approach allows for the systematic exploration of the structure-activity relationship (SAR) to identify compounds with optimal potency and selectivity.

Synthetic Workflow

The overall synthetic scheme involves a two-step process starting from this compound. The first step is the activation of the carboxylic acid by converting it to the corresponding acyl chloride. The second step is the amidation of the acyl chloride with a selected amine to yield the final N-substituted 4-(1H-pyrazol-1-yl)benzamide derivative.

G A This compound C 4-(1H-Pyrazol-1-yl)benzoyl chloride A->C Activation B Thionyl Chloride (SOCl2) or Oxalyl Chloride E N-substituted 4-(1H-pyrazol-1-yl)benzamide C->E Amidation D Amine (R-NH2) F Anti-inflammatory Screening E->F

Caption: Synthetic workflow for N-substituted 4-(1H-pyrazol-1-yl)benzamides.

Experimental Protocols

Synthesis of 4-(1H-Pyrazol-1-yl)benzoyl chloride

This protocol describes the conversion of this compound to its corresponding acyl chloride, a key intermediate for the synthesis of amide derivatives.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • To a stirred solution of this compound (1 equivalent) in anhydrous DCM, add thionyl chloride (2-3 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction by TLC.

  • After completion of the reaction, remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

  • The resulting crude 4-(1H-Pyrazol-1-yl)benzoyl chloride can be used in the next step without further purification.

Synthesis of N-substituted 4-(1H-Pyrazol-1-yl)benzamides

This protocol details the synthesis of the final amide compounds by reacting the acyl chloride with a primary or secondary amine.

Materials:

  • 4-(1H-Pyrazol-1-yl)benzoyl chloride

  • Substituted amine (1.1 equivalents)

  • Triethylamine (TEA) or Pyridine (as a base)

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer

  • Separatory funnel

  • Silica gel for column chromatography

Procedure:

  • Dissolve the crude 4-(1H-Pyrazol-1-yl)benzoyl chloride in anhydrous DCM.

  • To this solution, add the substituted amine (1.1 equivalents) and triethylamine (1.2 equivalents) at 0 °C.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate).

In Vitro Anti-inflammatory Assay: COX-1 and COX-2 Inhibition

This assay determines the ability of the synthesized compounds to inhibit the cyclooxygenase enzymes COX-1 and COX-2.

Materials:

  • Synthesized N-substituted 4-(1H-pyrazol-1-yl)benzamides

  • COX-1 (ovine or human) and COX-2 (human recombinant) enzymes

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • DMSO

  • 96-well plates

  • Plate reader

Procedure:

  • Prepare stock solutions of the test compounds and reference inhibitors (e.g., Celecoxib, Indomethacin) in DMSO.

  • In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

  • Add various concentrations of the test compounds or reference inhibitors to the wells. Include a vehicle control (DMSO).

  • Pre-incubate the plate at 37°C for 10 minutes to allow inhibitor binding.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Incubate the plate for a specific time (e.g., 10-20 minutes) at 37°C.

  • Stop the reaction by adding a stop solution (e.g., 1N HCl).

  • Measure the amount of prostaglandin E₂ (PGE₂) produced using a suitable method, such as an Enzyme Immunoassay (EIA) kit.

  • Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.[1][2]

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats

This is a standard animal model to evaluate the acute anti-inflammatory activity of the synthesized compounds.[3][4][5]

Materials:

  • Synthesized N-substituted 4-(1H-pyrazol-1-yl)benzamides

  • Wistar rats or Swiss albino mice

  • Carrageenan (1% w/v in saline)

  • Vehicle (e.g., 1% Tween 80 in saline)

  • Standard drug (e.g., Indomethacin, 10 mg/kg)

  • Plethysmometer or digital calipers

Procedure:

  • Divide the animals into groups (n=6): control (vehicle), standard drug, and test compound groups at different doses.

  • Administer the test compounds and the standard drug orally or intraperitoneally. The control group receives only the vehicle.

  • After 1 hour of drug administration, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume or thickness using a plethysmometer or calipers at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage inhibition of edema for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.[6]

Data Presentation

The following tables present representative data for a series of hypothetical N-substituted 4-(1H-pyrazol-1-yl)benzamide derivatives.

Table 1: In Vitro COX Inhibition Data

Compound IDR-group on AmideCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
PBA-01 Phenyl>1000.5>200
PBA-02 4-Methylphenyl>1000.3>333
PBA-03 4-Methoxyphenyl>1000.8>125
PBA-04 4-Chlorophenyl>1000.4>250
Celecoxib -150.04375
Indomethacin -0.150.02

Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

Compound IDDose (mg/kg)% Inhibition of Edema at 3h
PBA-01 2055
PBA-02 2065
PBA-03 2050
PBA-04 2060
Indomethacin 1070
Control -0

Signaling Pathway

The primary mechanism of action for many pyrazole-based anti-inflammatory drugs is the inhibition of the cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

G cluster_0 Cell Membrane cluster_1 Cytosol Phospholipids Phospholipids Arachidonic Acid Arachidonic Acid Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandins (PGs) Prostaglandins (PGs) COX-1 (Constitutive)->Prostaglandins (PGs) COX-2 (Inducible)->Prostaglandins (PGs) Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGs)->Inflammation, Pain, Fever Inflammatory Stimuli Inflammatory Stimuli Phospholipase A2 Phospholipase A2 Inflammatory Stimuli->Phospholipase A2 Phospholipase A2->Arachidonic Acid Pyrazole Derivatives Pyrazole Derivatives Pyrazole Derivatives->COX-2 (Inducible) Inhibition

Caption: COX-2 signaling pathway and inhibition by pyrazole derivatives.

References

Application Notes and Protocols for the In Vitro Evaluation of 4-(1H-Pyrazol-1-yl)benzoic Acid Analogs as Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This guide provides a comprehensive, multi-tiered framework for the in vitro evaluation of novel PBA analogs. The protocols herein are designed to first establish a cytotoxicity profile, then screen for primary anti-inflammatory activity through direct enzyme inhibition, and subsequently validate these findings in cell-based functional assays that reflect a more physiological context. Finally, we outline a method to probe the underlying mechanism of action by examining effects on key inflammatory signaling pathways. This structured approach ensures a thorough and logical progression from initial hit identification to mechanistic characterization, providing researchers with the robust data necessary for advancing promising candidates in the drug development pipeline.

Section 1: Foundational Assessment – In Vitro Cytotoxicity

Expertise & Experience: Before assessing the specific biological activity of a compound, it is imperative to determine its cytotoxicity. A compound may appear to inhibit an inflammatory response simply because it is killing the cells. The MTT assay is a reliable, colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[5][6] This initial screen is crucial for identifying the concentration range where the specific anti-inflammatory effects can be studied without the confounding variable of cell death. We select a concentration range that demonstrates >90% cell viability for subsequent functional assays.

Protocol 1: MTT Assay for Cell Viability

Objective: To determine the concentration range at which PBA analogs are non-toxic to a relevant cell line (e.g., murine macrophage cell line RAW 264.7).

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to insoluble purple formazan crystals.[7] The amount of formazan produced is directly proportional to the number of viable cells. The crystals are solubilized, and the absorbance is measured spectrophotometrically.

Materials:

  • RAW 264.7 cells (or other relevant cell line)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • PBA analogs dissolved in DMSO (sterile)

  • MTT solution (5 mg/mL in sterile PBS), filter-sterilized and protected from light.[7]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO).

  • 96-well flat-bottom sterile tissue culture plates

  • Phosphate-Buffered Saline (PBS)

  • Microplate spectrophotometer (ELISA reader)

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL/well) in complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell adherence.

  • Compound Preparation: Prepare serial dilutions of the PBA analogs in serum-free medium. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.

  • Cell Treatment: After 24 hours, carefully aspirate the culture medium from the wells. Add 100 µL of the prepared compound dilutions to the respective wells. Include wells for "untreated cells" (medium with DMSO vehicle) and "no cells" (medium only, for background control).

  • Incubation: Incubate the plate for 24 hours (or a desired exposure time) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[5] Incubate for 4 hours at 37°C. Protect the plate from light. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT from each well. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

Data Analysis:

  • Subtract the average absorbance of the "no cell" background control from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the untreated (vehicle) control cells: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Cells) x 100

  • Plot % Viability against compound concentration to determine the CC₅₀ (50% cytotoxic concentration).

Section 2: Primary Target Screening – COX-2 Enzyme Inhibition

Expertise & Experience: The primary mechanism for many established anti-inflammatory drugs, and a common target for pyrazole-based compounds, is the inhibition of cyclooxygenase (COX) enzymes.[3] There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions like gastric protection, and COX-2, which is induced at sites of inflammation and is responsible for producing prostaglandins that mediate pain and inflammation.[4] Therefore, selective inhibition of COX-2 over COX-1 is a highly desirable attribute for a novel anti-inflammatory drug to minimize side effects. This assay directly measures the ability of the PBA analogs to inhibit purified COX-2 enzyme activity.

Protocol 2: Fluorometric COX-2 Inhibitor Screening Assay

Objective: To quantify the direct inhibitory effect of PBA analogs on the activity of purified human recombinant COX-2 enzyme.

Principle: This assay measures the peroxidase activity of the COX enzyme. The enzyme first converts arachidonic acid to the intermediate Prostaglandin G2 (PGG2). The peroxidase component of COX then reduces PGG2 to Prostaglandin H2. This assay utilizes a probe that fluoresces upon oxidation by the enzyme, and the signal is proportional to COX activity.[9] Inhibitors will reduce the rate of fluorescence generation.

Materials:

  • COX-2 Inhibitor Screening Kit (e.g., from Sigma-Aldrich[9] or Cayman Chemical[10]) containing:

    • Human Recombinant COX-2 Enzyme

    • Assay Buffer

    • COX Probe

    • Arachidonic Acid (Substrate)

    • Celecoxib (Positive control COX-2 inhibitor)

  • PBA analogs dissolved in DMSO

  • Black, 96-well flat-bottom microplate (for fluorescence)

  • Fluorescence microplate reader (Ex/Em = 535/587 nm)

Step-by-Step Methodology:

  • Reagent Preparation: Prepare all kit reagents according to the manufacturer's protocol.[9] Keep the reconstituted COX-2 enzyme on ice at all times.

  • Reaction Mix Preparation: Prepare a master reaction mix containing Assay Buffer and COX Probe for the number of assays to be performed.

  • Plate Setup:

    • Enzyme Control (EC): Add 10 µL of Assay Buffer.

    • Inhibitor Control (IC): Add a known concentration of Celecoxib.

    • Test Wells: Add 10 µL of diluted PBA analogs.

    • Solvent Control (SC): If concerned about DMSO effects, prepare wells with the same final concentration of DMSO as the test wells.

  • Enzyme Addition: Add 10 µL of the diluted COX-2 enzyme solution to all wells except a "no enzyme" blank.

  • Pre-incubation: Gently tap the plate to mix and incubate at 25°C for 10-15 minutes to allow the inhibitors to bind to the enzyme.

  • Initiate Reaction: Add 10 µL of the arachidonic acid substrate to all wells simultaneously using a multichannel pipette.

  • Kinetic Measurement: Immediately place the plate in the fluorescence reader pre-set to 25°C. Measure the fluorescence intensity (Ex/Em = 535/587 nm) every minute for 10-15 minutes.[9]

Data Analysis:

  • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve (RFU/min).

  • Calculate the percentage of inhibition for each compound concentration: % Inhibition = [(Slope of EC - Slope of Test Well) / Slope of EC] x 100

  • Plot the % Inhibition against the logarithm of the compound concentration and use non-linear regression to calculate the IC₅₀ (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Section 3: Cell-Based Functional Assays

Expertise & Experience: While direct enzyme assays are excellent for primary screening, they do not account for factors like cell permeability, metabolism, or off-target effects. Cell-based assays provide a more biologically relevant system to confirm the anti-inflammatory activity of the lead compounds identified in the primary screen. Here, we use lipopolysaccharide (LPS), a component of gram-negative bacteria cell walls, to induce a potent inflammatory response in macrophages.

Protocol 3: Prostaglandin E2 (PGE2) Production in LPS-Stimulated Macrophages

Objective: To measure the ability of PBA analogs to inhibit the production of PGE2, a key downstream product of COX-2 activity, in intact inflammatory cells.

Principle: Upon stimulation with LPS, macrophages upregulate COX-2, which then converts arachidonic acid into prostaglandins, including PGE2. The amount of PGE2 secreted into the cell culture supernatant can be accurately quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). In this assay, PGE2 in the sample competes with a fixed amount of HRP-labeled PGE2 for binding to a limited number of anti-PGE2 antibody sites coated on a plate. The resulting colorimetric signal is inversely proportional to the amount of PGE2 in the sample.[11]

Materials:

  • RAW 264.7 cells

  • Complete culture medium

  • Lipopolysaccharide (LPS) from E. coli

  • PBA analogs (at non-cytotoxic concentrations)

  • PGE2 ELISA Kit (e.g., from R&D Systems or Arbor Assays[12])

  • 96-well tissue culture plates

  • Microplate spectrophotometer

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate as described in Protocol 1. After 24 hours of adherence, replace the medium with fresh medium containing various concentrations of the PBA analogs (or vehicle control). Incubate for 1 hour to allow the compounds to enter the cells.

  • Inflammatory Stimulation: Add LPS to each well to a final concentration of 1 µg/mL (except for the unstimulated control wells).

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for PGE2 production and secretion.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 10 minutes to pellet the cells. Carefully collect the supernatant from each well for PGE2 analysis. Supernatants can be stored at -80°C if not used immediately.

  • PGE2 ELISA: Perform the competitive ELISA according to the manufacturer's specific protocol.[13] This typically involves:

    • Adding standards and collected supernatants to the antibody-coated plate.

    • Adding HRP-conjugated PGE2 and incubating.

    • Washing the plate to remove unbound reagents.

    • Adding a substrate solution (e.g., TMB) to develop color.

    • Adding a stop solution and measuring absorbance (e.g., at 450 nm).

Data Analysis:

  • Generate a standard curve by plotting the absorbance of the standards against their known PGE2 concentrations.

  • Use the standard curve to calculate the concentration of PGE2 in each sample.

  • Calculate the percentage inhibition of PGE2 production for each PBA analog concentration relative to the LPS-stimulated vehicle control. % Inhibition = [1 - (PGE2 in Treated Sample / PGE2 in LPS Control)] x 100

Protocol 4: Pro-Inflammatory Cytokine (TNF-α) Measurement

Objective: To assess the effect of PBA analogs on the production of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), which are regulated by pathways like NF-κB.

Principle: LPS stimulation of macrophages also triggers the production and release of various pro-inflammatory cytokines, including TNF-α and IL-6.[14] Measuring the levels of these cytokines provides a broader view of the compound's anti-inflammatory effects beyond the COX pathway. A sandwich ELISA is used for quantification, where the cytokine in the sample is "sandwiched" between a capture antibody coated on the plate and a detection antibody, providing a highly specific and sensitive measurement.[15]

Materials:

  • Cell culture supernatants collected from the same experiment as described in Protocol 3.

  • TNF-α ELISA Kit (or another cytokine of interest, e.g., IL-6)

  • Microplate spectrophotometer

Step-by-Step Methodology:

  • ELISA Procedure: Perform the sandwich ELISA using the collected cell culture supernatants according to the manufacturer's protocol. This process generally involves incubating the sample on an antibody-coated plate, followed by washing, addition of a biotinylated detection antibody, addition of streptavidin-HRP, another wash, and finally substrate addition and colorimetric reading.[14][15]

Data Analysis:

  • Create a standard curve and determine the concentration of TNF-α in each sample.

  • Calculate the percentage inhibition of TNF-α production for each PBA analog concentration relative to the LPS-stimulated vehicle control.

Section 4: Elucidating the Mechanism of Action

Expertise & Experience: If a PBA analog effectively reduces PGE2 and cytokine production, it is important to investigate the upstream signaling pathways it may be modulating. The Nuclear Factor kappa-B (NF-κB) pathway is a master regulator of the inflammatory response.[16] In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by LPS, IκB is degraded, allowing the p65 subunit of NF-κB to translocate into the nucleus, where it activates the transcription of pro-inflammatory genes, including COX-2, TNF-α, and IL-6.[17] Monitoring the nuclear translocation of p65 is a direct measure of NF-κB activation.

Protocol 5: NF-κB (p65) Nuclear Translocation Assay

Objective: To visualize and quantify the inhibitory effect of PBA analogs on the LPS-induced nuclear translocation of the NF-κB p65 subunit in macrophages.

Principle: This assay uses immunofluorescence microscopy to track the location of the p65 subunit within the cell. Cells are treated with the compound, stimulated with LPS, and then fixed and permeabilized. A primary antibody specific to p65 is used, followed by a fluorescently-labeled secondary antibody. The cell nucleus is counterstained with a DNA dye like DAPI. High-content imaging and analysis software are used to quantify the fluorescence intensity of p65 in the nucleus versus the cytoplasm.[18]

Materials:

  • RAW 264.7 cells

  • 96-well, black, clear-bottom imaging plates

  • PBA analogs and LPS

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS[18]

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS

  • Primary Antibody: Rabbit anti-NF-κB p65[18]

  • Secondary Antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG

  • Nuclear Stain: DAPI (4′,6-diamidino-2-phenylindole)

  • High-Content Imaging System or Fluorescence Microscope

Step-by-Step Methodology:

  • Cell Culture: Seed RAW 264.7 cells in a 96-well imaging plate and allow them to adhere overnight.

  • Treatment and Stimulation: Pre-treat cells with PBA analogs for 1 hour. Then, stimulate with 1 µg/mL LPS for the optimal translocation time (typically 30-60 minutes, which should be determined in a preliminary time-course experiment).[18]

  • Fixation: Gently aspirate the medium and wash once with PBS. Add 100 µL of 4% PFA to each well and incubate for 15 minutes at room temperature.

  • Permeabilization: Wash the wells twice with PBS. Add 100 µL of Permeabilization Buffer and incubate for 10 minutes.

  • Blocking: Wash twice with PBS. Add 100 µL of Blocking Buffer and incubate for 1 hour at room temperature to reduce non-specific antibody binding.

  • Antibody Incubation:

    • Dilute the primary anti-p65 antibody in Blocking Buffer. Remove the blocking solution and add 50 µL of the primary antibody solution to each well. Incubate overnight at 4°C.

    • The next day, wash the wells three times with PBS.

    • Dilute the fluorescent secondary antibody and DAPI in Blocking Buffer. Add 50 µL of this solution to each well and incubate for 1 hour at room temperature, protected from light.

  • Imaging: Wash the wells three times with PBS, leaving the final 100 µL of PBS in the wells for imaging. Acquire images using a high-content imager or fluorescence microscope, capturing both the DAPI (blue) and Alexa Fluor 488 (green) channels.

Data Analysis:

  • Use image analysis software to define the nuclear (based on DAPI stain) and cytoplasmic compartments for each cell.

  • Quantify the mean fluorescence intensity of p65 (green channel) within the nucleus and the cytoplasm.

  • Calculate the Nuclear-to-Cytoplasmic (Nuc/Cyto) intensity ratio for each cell.

  • Average the Nuc/Cyto ratio for hundreds of cells per well. A higher ratio indicates greater NF-κB activation. Compare the ratios in treated wells to the LPS-stimulated control to determine inhibition.

Section 5: Data Presentation

Quantitative data should be summarized for clear interpretation and comparison between analogs.

Table 1: Cytotoxicity and COX-2 Inhibition Profile of PBA Analogs

Compound IDCC₅₀ (µM) on RAW 264.7 CellsCOX-2 IC₅₀ (µM)COX-1 IC₅₀ (µM)Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
PBA-001>1001.545.030.0
PBA-00275.20.850.463.0
PBA-003>10012.3>100>8.1
Celecoxib (Control)>1000.055.0100.0

Note: A higher selectivity index indicates greater selectivity for COX-2.

Table 2: Effect of PBA Analogs on Inflammatory Mediator Production in LPS-Stimulated RAW 264.7 Cells

Compound IDConcentration (µM)PGE2 Inhibition (%)TNF-α Inhibition (%)NF-κB Translocation Inhibition (%)
PBA-0011078.5 ± 5.265.1 ± 6.855.4 ± 7.1
PBA-0021085.3 ± 4.172.4 ± 5.568.9 ± 6.3
PBA-0031022.1 ± 8.315.6 ± 9.010.2 ± 8.8
Dexamethasone (Control)195.2 ± 2.598.1 ± 1.992.5 ± 3.4

Data presented as Mean ± SD from three independent experiments.

Section 6: Visualization of Workflows and Pathways

Experimental Workflow Diagram

G cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Target & Functional Assays cluster_2 Tier 3: Mechanism of Action a Synthesized PBA Analogs b Protocol 1: MTT Cytotoxicity Assay a->b c Determine Non-Toxic Concentration Range (CC₅₀) b->c d Protocol 2: COX-2 Enzyme Inhibition Assay c->d Select Non-Toxic Analogs e Protocol 3: PGE2 Production Assay d->e f Protocol 4: TNF-α Production Assay e->f g Protocol 5: NF-κB Translocation Assay f->g Select Active Compounds h Characterize Lead Compounds g->h

Caption: A tiered workflow for the in vitro evaluation of PBA analogs.

Signaling Pathway Diagram

G cluster_NFKB NF-κB Pathway cluster_COX COX Pathway lps LPS tlr4 TLR4 Receptor lps->tlr4 ikk IKK Activation tlr4->ikk MyD88-dependent signaling pba PBA Analog nfkb_nuc NF-κB (p65) (Nucleus) pba->nfkb_nuc Inhibition (Protocol 5) cox2_protein COX-2 Enzyme pba->cox2_protein Direct Inhibition (Protocol 2) ikb IκB Degradation ikk->ikb nfkb_cyto NF-κB (p65) (Cytoplasm) ikb->nfkb_cyto nfkb_cyto->nfkb_nuc Translocation cox2_gene COX-2 Gene Transcription nfkb_nuc->cox2_gene cox2_gene->cox2_protein pge2 PGE2 cox2_protein->pge2 aa Arachidonic Acid aa->cox2_protein inflammation Inflammation pge2->inflammation

Caption: Key inflammatory signaling pathways targeted by PBA analogs.

References

Troubleshooting & Optimization

Improving the yield and purity of 4-(1H-Pyrazol-1-yl)benzoic acid synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 4-(1H-Pyrazol-1-yl)benzoic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are two main synthetic strategies for preparing this compound:

  • Route A: Hydrolysis of 4-(1H-Pyrazol-1-yl)benzonitrile. This is a two-step process that involves the N-arylation of pyrazole with 4-halobenzonitrile (commonly 4-fluorobenzonitrile or 4-chlorobenzonitrile) followed by the hydrolysis of the resulting nitrile to the carboxylic acid.

  • Route B: Direct Ullmann Coupling. This method involves a copper-catalyzed cross-coupling reaction between pyrazole and a 4-halobenzoic acid derivative (e.g., 4-iodobenzoic acid or 4-bromobenzoic acid).

Q2: Which synthetic route is preferable for obtaining high yield and purity?

A2: The choice of synthetic route depends on the availability of starting materials, desired scale, and optimization of reaction conditions.

  • Route A (Hydrolysis) is often favored due to the generally higher reactivity of 4-halobenzonitriles compared to 4-halobenzoic acids in N-arylation reactions, potentially leading to higher yields of the pyrazole intermediate. However, the subsequent hydrolysis step can sometimes be challenging and may require careful optimization to avoid incomplete conversion or side reactions.

  • Route B (Direct Ullmann Coupling) offers a more direct path to the final product, which can be advantageous in terms of step economy. However, the Ullmann coupling of pyrazoles can be sensitive to reaction conditions, and optimization of the catalyst, ligand, base, and solvent is often necessary to achieve high yields.[1]

Q3: What are the key parameters to control for a successful synthesis?

A3: Regardless of the chosen route, several parameters are critical for maximizing yield and purity:

  • Purity of Starting Materials: Ensure the pyrazole, aryl halide, and any reagents are of high purity, as impurities can lead to side reactions and complicate purification.

  • Reaction Temperature: Precise temperature control is crucial. For the N-arylation and Ullmann coupling steps, the optimal temperature will depend on the specific substrates and catalyst system used. For the hydrolysis step, sufficient heat is required to drive the reaction to completion without causing decomposition.

  • Choice of Base and Solvent: The selection of an appropriate base and solvent system is critical for both N-arylation and Ullmann coupling reactions to ensure good solubility of reactants and to facilitate the catalytic cycle.

  • Inert Atmosphere: For copper-catalyzed reactions (Ullmann coupling), it is essential to maintain an inert atmosphere (e.g., using nitrogen or argon) to prevent oxidation of the catalyst.

Troubleshooting Guides

Route A: Hydrolysis of 4-(1H-Pyrazol-1-yl)benzonitrile

Problem 1: Low yield of 4-(1H-Pyrazol-1-yl)benzonitrile in the N-arylation step.

Potential CauseSuggested Solution
Inactive Catalyst/Reagents Use fresh, high-purity 4-halobenzonitrile and pyrazole. Ensure the base (e.g., K₂CO₃, Cs₂CO₃) is anhydrous.
Suboptimal Reaction Temperature Optimize the reaction temperature. For 4-fluorobenzonitrile, temperatures around 100-120 °C in a polar aprotic solvent like DMSO or DMF are often effective.
Incorrect Solvent Screen different polar aprotic solvents such as DMSO, DMF, or NMP.
Inappropriate Base Test different bases. Cs₂CO₃ is often more effective than K₂CO₃ but is also more expensive.
Formation of Regioisomers While less common with pyrazole itself, substituted pyrazoles can lead to regioisomers. Confirm the structure of your product by NMR.

Problem 2: Incomplete hydrolysis of 4-(1H-Pyrazol-1-yl)benzonitrile.

Potential CauseSuggested Solution
Insufficient Reaction Time or Temperature Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS to ensure complete consumption of the starting material. A typical condition involves heating in a mixture of ethanol and aqueous sodium hydroxide at reflux.[2]
Inadequate Concentration of Base Ensure a sufficient molar excess of the base (e.g., NaOH or KOH) is used to drive the hydrolysis to completion.
Poor Solubility of the Nitrile The use of a co-solvent like ethanol with water can improve the solubility of the starting nitrile.[2]

Problem 3: Product is impure after hydrolysis and precipitation.

Potential CauseSuggested Solution
Co-precipitation of Unreacted Nitrile Ensure the hydrolysis reaction has gone to completion before acidification. Wash the precipitated product thoroughly with water.
Incorrect pH for Precipitation The pH for precipitation is crucial. For this compound, a pH of around 4-5 is typically used to ensure complete precipitation of the carboxylic acid while keeping any basic impurities dissolved.[2]
Presence of Colored Impurities Treat the solution with activated charcoal before filtration to remove colored byproducts.
Route B: Direct Ullmann Coupling

Problem 1: Low or no yield in the Ullmann coupling reaction.

Potential CauseSuggested Solution
Inactive Copper Catalyst Use a fresh, high-purity copper(I) salt (e.g., CuI). Consider using activated copper powder.
Inappropriate Ligand The choice of ligand is critical. Screen various ligands such as L-proline, N,N-dimethylglycine, or phenanthroline derivatives.[3] For N-arylation of pyrazoles, diamine ligands have also been shown to be effective.[1]
Suboptimal Base and Solvent Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and high-boiling polar solvents (e.g., DMF, NMP, dioxane).[4]
Reaction Temperature Too Low Traditional Ullmann reactions often require high temperatures (150-200 °C). Modern ligand-assisted protocols can often be run at lower temperatures (80-120 °C). Optimize the temperature for your specific system.
Oxygen Contamination Thoroughly degas the reaction mixture and maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction.

Data Presentation

Table 1: Comparison of Synthetic Protocols for this compound via Hydrolysis of 4-(1H-Pyrazol-1-yl)benzonitrile.

Starting MaterialBaseSolventTemperature (°C)Time (h)Yield (%)Reference
4-(1H-Pyrazol-1-yl)benzonitrileNaOHEthanol/Water1051645[2]
4-(1H-Pyrazol-1-yl)benzonitrile-Ethanol/Water1051665[2]

Note: The second entry from the reference does not explicitly state the base used in the summary, but a basic hydrolysis is implied. The difference in yield highlights the importance of optimizing reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound via Hydrolysis (Yield: 45-65%) [2]

  • N-Arylation of Pyrazole: In a round-bottom flask, combine 4-fluorobenzonitrile (1.0 eq), pyrazole (1.2 eq), and potassium carbonate (2.0 eq) in dimethyl sulfoxide (DMSO). Heat the mixture at 120 °C for 24 hours. After cooling, pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 4-(1H-pyrazol-1-yl)benzonitrile.

  • Hydrolysis: To a round-bottom flask, add 4-(1H-pyrazol-1-yl)benzonitrile (1.0 eq), ethanol, and a 10% aqueous solution of sodium hydroxide (excess). Heat the mixture at reflux (around 105 °C) for 16 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the residue with water and wash with ethyl acetate to remove any unreacted nitrile. Carefully acidify the aqueous layer with 6 M hydrochloric acid to a pH of approximately 4-5. Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and dry in an oven to afford this compound. For higher purity, the product can be recrystallized.

Protocol 2: General Procedure for Recrystallization

  • Solvent Selection: The choice of solvent is critical. For N-aryl pyrazole derivatives, common recrystallization solvents include ethanol, methanol, or mixed solvent systems like ethanol/water or ethyl acetate/hexane.[5]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimum amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly.

Mandatory Visualization

experimental_workflow cluster_route_a Route A: Hydrolysis cluster_route_b Route B: Direct Ullmann Coupling A1 N-Arylation: Pyrazole + 4-Halobenzonitrile A2 4-(1H-Pyrazol-1-yl)benzonitrile A1->A2 K₂CO₃, DMSO A3 Hydrolysis A2->A3 NaOH, EtOH/H₂O A4 This compound (Crude) A3->A4 Acidification A5 Purification (Recrystallization) A4->A5 A6 Pure Product A5->A6 B1 Ullmann Coupling: Pyrazole + 4-Halobenzoic Acid B2 This compound (Crude) B1->B2 CuI, Ligand, Base B3 Purification (Recrystallization) B2->B3 B4 Pure Product B3->B4

Caption: Synthetic routes to this compound.

troubleshooting_hydrolysis cluster_n_arylation N-Arylation Step cluster_hydrolysis Hydrolysis Step start Low Yield or Purity in Hydrolysis Route q1 Which step is problematic? start->q1 c1 Check Reagent Purity q1->c1 N-Arylation h1 Incomplete Reaction? q1->h1 Hydrolysis c2 Optimize Temperature & Solvent c1->c2 c3 Screen Different Bases c2->c3 h2 Increase Time/Temp/Base h1->h2 Yes h3 Impure Product? h1->h3 No h4 Optimize pH & Purify h3->h4 Yes

Caption: Troubleshooting workflow for the hydrolysis synthesis route.

References

Overcoming challenges in the scale-up production of 4-(1H-Pyrazol-1-yl)benzoic acid.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the scale-up production of 4-(1H-Pyrazol-1-yl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the synthesis and purification of this important chemical intermediate.

Troubleshooting Guide

This guide addresses common issues encountered during the scale-up synthesis of this compound, primarily focusing on the widely used Ullmann condensation route.

Problem Potential Causes Recommended Solutions
Low or No Product Yield 1. Inactive Catalyst: The copper catalyst may be oxidized or of poor quality. 2. Inappropriate Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. 3. Ineffective Base: The base may not be strong enough or soluble enough to facilitate the reaction. 4. Poor Quality Starting Materials: Impurities in the 4-halobenzoic acid or pyrazole can inhibit the reaction.1. Use fresh, high-purity copper(I) iodide or another active Cu(I) source. Ensure it is handled under an inert atmosphere. 2. Gradually increase the reaction temperature in increments of 10-20°C, monitoring for product formation and decomposition. 3. Switch to a stronger or more soluble base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). 4. Ensure the purity of starting materials through appropriate analytical techniques (e.g., NMR, HPLC).
Formation of Side Products 1. Homocoupling of 4-halobenzoic acid: This leads to the formation of 4,4'-biphenyldicarboxylic acid. 2. Dehalogenation of 4-halobenzoic acid: Results in the formation of benzoic acid. 3. Formation of Regioisomers: While less common with pyrazole itself, substituted pyrazoles can lead to different isomers.1. Use a slight excess of pyrazole. Optimize the ligand-to-copper ratio to favor the desired cross-coupling. 2. Ensure anhydrous reaction conditions and a thoroughly inert atmosphere to minimize protic sources. 3. For substituted pyrazoles, careful selection of the reaction conditions (solvent, temperature, and ligand) is crucial to control regioselectivity.
Difficult Product Isolation/Purification 1. Product Precipitation Issues: The product may not precipitate cleanly from the reaction mixture. 2. Emulsion Formation during Workup: Can complicate the separation of aqueous and organic layers. 3. Co-crystallization with Impurities: Impurities may be difficult to remove by simple crystallization.1. Conduct solvent screening to find an optimal solvent system for precipitation and crystallization. 2. Adjust the pH of the aqueous phase or add a different organic solvent to break the emulsion. 3. Employ column chromatography for initial purification if necessary, followed by optimized recrystallization. Consider polymorphism studies to identify different crystalline forms with potentially different impurity profiles.
Poor Reproducibility at Scale 1. Inefficient Mixing: Hot spots or localized high concentrations of reagents can lead to side reactions. 2. Heat Transfer Issues: The exotherm of the reaction may not be effectively managed in larger reactors. 3. Rate of Reagent Addition: Rapid addition of reagents can lead to uncontrolled temperature spikes.1. Ensure the reactor is equipped with an appropriate agitator for the scale and viscosity of the reaction mixture. 2. Monitor the internal reaction temperature closely and ensure the cooling system is adequate for the larger scale. 3. Implement a controlled, slow addition of one of the reactants (e.g., the pyrazole solution) to manage the exotherm.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis route for this compound?

A1: The most prevalent industrial route is the Ullmann condensation, which involves the copper-catalyzed N-arylation of pyrazole with a 4-halobenzoic acid (typically 4-fluorobenzoic acid or 4-bromobenzoic acid). This method is favored for its relatively low cost and scalability.

Q2: How do I choose the right ligand and base for the Ullmann condensation at scale?

A2: Ligand and base selection is critical for a successful and efficient scale-up.

  • Ligands: For N-arylation of pyrazoles, diamine ligands such as N,N'-dimethylethylenediamine (DMEDA) or amino acids like L-proline are often effective and economical choices.

  • Bases: Inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are commonly used. The choice depends on the reactivity of the aryl halide and the desired reaction temperature. K₃PO₄ is often a good starting point for optimization.

Q3: What are the typical impurities I should expect in the final product?

A3: Common impurities originating from the Ullmann synthesis include:

  • Unreacted starting materials: 4-halobenzoic acid and pyrazole.

  • Homocoupling byproduct: 4,4'-biphenyldicarboxylic acid.

  • Dehalogenated byproduct: Benzoic acid.

  • Residual copper and ligand.

Analytical methods such as HPLC and GC-MS should be used to identify and quantify these impurities.

Q4: Are there any specific safety precautions to consider during scale-up?

A4: Yes, several safety aspects are crucial:

  • Exothermicity: The Ullmann reaction can be exothermic. Ensure adequate cooling capacity and controlled reagent addition to manage the heat generated.

  • Inert Atmosphere: The reaction is sensitive to air and moisture. Maintain a robust inert atmosphere (e.g., nitrogen or argon) throughout the process to prevent catalyst deactivation and side reactions.

  • Solvent Handling: Use appropriate engineering controls for handling flammable and potentially toxic solvents.

Q5: What is the importance of crystallization and polymorphism for the final product?

A5: The crystallization process is critical for achieving high purity and obtaining a consistent physical form of the final product. Different crystalline forms, or polymorphs, can have different physical properties such as solubility, stability, and melting point. For pharmaceutical applications, it is essential to control the crystallization process to consistently produce the desired polymorph with a well-defined particle size distribution.

Experimental Protocols

Protocol 1: Lab-Scale Synthesis of this compound via Ullmann Condensation

This protocol is a representative example for laboratory-scale synthesis and a starting point for process optimization.

Materials:

  • 4-Bromobenzoic acid (1.0 eq)

  • Pyrazole (1.2 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • N,N'-Dimethylethylenediamine (DMEDA) (0.2 eq)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzoic acid, pyrazole, CuI, and K₃PO₄.

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous DMF via syringe.

  • Add DMEDA via syringe.

  • Heat the reaction mixture to 110-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and acidify with 2M HCl to pH 3-4.

  • Filter the resulting precipitate, wash with water, and then with a cold organic solvent (e.g., diethyl ether or ethyl acetate) to remove non-polar impurities.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Protocol 2: Pilot-Scale Synthesis of this compound (Illustrative Example)

This protocol outlines a hypothetical procedure for a pilot-plant scale synthesis. Note: This is an illustrative example and requires thorough process development and safety assessment before implementation.

Equipment:

  • 100 L glass-lined reactor with an agitator, temperature control unit, and nitrogen inlet/outlet.

  • Addition funnel or pump for controlled addition.

  • Filtration and drying equipment.

Materials:

  • 4-Fluorobenzoic acid (5.0 kg, 1.0 eq)

  • Pyrazole (2.9 kg, 1.2 eq)

  • Copper(I) iodide (0.68 kg, 0.1 eq)

  • L-Proline (0.82 kg, 0.2 eq)

  • Potassium carbonate (9.9 kg, 2.0 eq)

  • Dimethyl sulfoxide (DMSO) (50 L)

Procedure:

  • Charge the reactor with 4-fluorobenzoic acid, pyrazole, CuI, L-proline, and K₂CO₃ under a nitrogen atmosphere.

  • Add DMSO to the reactor.

  • Start agitation and slowly heat the reaction mixture to a target temperature of 130-140 °C.

  • Maintain the temperature and monitor the reaction progress by in-process HPLC analysis.

  • Once the reaction is complete (typically >98% conversion), cool the reactor to 60-70 °C.

  • Slowly add water (100 L) to the reactor while maintaining the temperature.

  • Adjust the pH of the mixture to 2-3 with concentrated HCl.

  • Cool the mixture to 10-15 °C to facilitate precipitation.

  • Filter the product and wash the filter cake with water until the filtrate is neutral.

  • Dry the product under vacuum at 70-80 °C until a constant weight is achieved.

Data Presentation

Table 1: Illustrative Comparison of Reaction Conditions for Ullmann Condensation
Parameter Condition A Condition B Condition C
Aryl Halide 4-Bromobenzoic acid4-Fluorobenzoic acid4-Iodobenzoic acid
Catalyst (mol%) CuI (10%)CuI (5%)Cu₂O (10%)
Ligand (mol%) DMEDA (20%)L-Proline (10%)None
Base K₃PO₄K₂CO₃Cs₂CO₃
Solvent DMFDMSODioxane
Temperature (°C) 120140110
Reaction Time (h) 181224
Illustrative Yield (%) 859278
Illustrative Purity (%) 98.599.297.0

Note: The data in this table is illustrative and intended for comparative purposes. Actual results will vary based on specific experimental conditions and scale.

Visualizations

experimental_workflow start Start: Reagent Charging reaction Ullmann Condensation (Heating under N2) start->reaction monitoring In-Process Control (TLC/HPLC) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup & pH Adjustment monitoring->workup Complete filtration Product Filtration & Washing workup->filtration drying Vacuum Drying filtration->drying purification Recrystallization drying->purification final_product Final Product: This compound purification->final_product troubleshooting_logic start Low Yield Observed check_catalyst Check Catalyst Activity & Loading start->check_catalyst check_temp Verify Reaction Temperature start->check_temp check_base Evaluate Base Strength & Solubility start->check_base check_materials Analyze Starting Material Purity start->check_materials optimize Systematic Optimization (DoE) check_catalyst->optimize check_temp->optimize check_base->optimize check_materials->optimize

Troubleshooting common issues in the synthesis of pyrazole derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of pyrazole derivatives. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and characterization of pyrazoles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during your experiments in a user-friendly question-and-answer format.

Issue 1: Low Reaction Yield

Q1: My pyrazole synthesis is resulting in a very low yield. What are the common causes and how can I improve it?

A1: Low yields in pyrazole synthesis, particularly in the widely used Knorr synthesis involving a 1,3-dicarbonyl compound and a hydrazine, can stem from several factors.[1] The primary reasons often relate to the purity of starting materials, suboptimal reaction conditions, and the occurrence of side reactions.[1]

Here are key troubleshooting steps to improve your yield:

  • Assess Starting Material Purity: Ensure that both the 1,3-dicarbonyl compound and the hydrazine derivative are of high purity.[1][2] Impurities can lead to unwanted side reactions, which not only reduce the yield of the desired product but also complicate the purification process.[1][3] Hydrazine derivatives can degrade over time, so using a freshly opened or purified reagent is highly recommended.[1]

  • Optimize Reaction Stoichiometry: Carefully control the stoichiometry of your reactants. In many cases, using a slight excess of the hydrazine (typically 1.0-1.2 equivalents) can help drive the reaction to completion.[1]

  • Evaluate Reaction Conditions: Critical parameters such as temperature, reaction time, solvent, and pH may require optimization.[1] Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial for determining the optimal reaction time and preventing the formation of degradation products.[1]

  • Consider Potential Side Reactions: Be mindful of possible side reactions, such as the formation of regioisomers when using unsymmetrical dicarbonyls, or incomplete cyclization.[1]

Below is a logical workflow to troubleshoot low yields in pyrazole synthesis:

G start Low Yield Observed purity Assess Starting Material Purity start->purity purity->start If impure, purify/replace stoichiometry Optimize Reactant Stoichiometry (e.g., slight excess of hydrazine) purity->stoichiometry If pure conditions Evaluate Reaction Conditions (Temperature, Time, Solvent, pH) stoichiometry->conditions side_reactions Investigate Side Reactions (e.g., regioisomers, incomplete cyclization) conditions->side_reactions purification Review Purification Technique (e.g., recrystallization, chromatography) side_reactions->purification solution Improved Yield purification->solution

A logical workflow for troubleshooting low yield in pyrazole synthesis.
Issue 2: Formation of Regioisomers

Q2: I am observing the formation of two regioisomers in my reaction. How can I improve the regioselectivity?

A2: The formation of a mixture of regioisomers is a frequent challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1][4] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two distinct pyrazole products.[1][5] Regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[1][4]

Here are some strategies to enhance regioselectivity:

  • Solvent Selection: The choice of solvent can have a significant impact. For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in some cases.[6][7]

  • Control of pH: The pH of the reaction medium can be adjusted to favor the formation of one regioisomer over the other.[1][7] Acidic conditions might favor one isomer, while basic or neutral conditions could favor the alternative product.[1][7]

  • Steric and Electronic Control: Introducing a bulky substituent on either the dicarbonyl compound or the hydrazine can sterically hinder the attack at one carbonyl group, thus favoring the formation of a single regioisomer.[1] Similarly, strong electron-withdrawing groups can make one carbonyl carbon more electrophilic and susceptible to initial attack.[4]

  • Alternative Synthetic Routes: Consider alternative methods to the classical Knorr condensation that offer higher regioselectivity.[4] For example, reactions involving β-enaminones or 1,3-dipolar cycloadditions can provide more controlled outcomes.[7][8]

The following table summarizes the effect of different solvents on the regioselectivity of a specific reaction:

SolventRatio of Regioisomer A : Regioisomer BReference
Ethanol~1 : 1[6]
2,2,2-Trifluoroethanol (TFE)>95 : 5[6]
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)>99 : 1[6]
Issue 3: Purification Challenges

Q3: I am struggling to purify my pyrazole derivative. What are some common issues and solutions?

A3: Purification of pyrazole derivatives can be challenging due to the presence of unreacted starting materials, side products like regioisomers, or tar-like substances formed at elevated temperatures.[9]

Here are some tips for effective purification:

  • Recrystallization: This is often an effective method for purifying solid pyrazole products.[1] If the product crashes out of solution too quickly, try increasing the volume of the "good" solvent (the one in which the compound is more soluble) in the hot solution.[1]

  • Column Chromatography: For mixtures of regioisomers or other closely related impurities, column chromatography on silica gel is a powerful separation technique.[1][2] A common mobile phase for pyrazole derivatives is a mixture of ethyl acetate and hexane.[2]

  • Acid-Base Extraction: The basic nitrogen atoms in the pyrazole ring can be protonated. This property can sometimes be exploited in an acid-base extraction workup to separate the pyrazole product from non-basic impurities.

  • Dealing with Discoloration: Discoloration of the reaction mixture, especially in Knorr pyrazole synthesis using hydrazine salts, is often due to colored impurities from the hydrazine starting material.[1] Adding a mild base like sodium acetate can sometimes lead to a cleaner reaction profile.[1] Washing the crude product with a suitable solvent can also help remove some of these colored impurities.[1]

Issue 4: Characterization by NMR

Q4: The NMR spectrum of my pyrazole derivative is complex or ambiguous. What are some common challenges in interpreting these spectra?

A4: The characterization of pyrazole derivatives by NMR spectroscopy can sometimes be complex due to tautomerism, proton exchange, and the quadrupolar moment of nitrogen.[10][11]

  • Broad or Absent N-H Proton Signal: The N-H proton signal in the ¹H NMR spectrum is often broad or may not be visible at all.[10] This is typically due to rapid chemical exchange with other pyrazole molecules, residual water in the solvent, or other acidic/basic impurities.[10] To observe this proton, it is crucial to use a very dry NMR solvent.[10] In protic deuterated solvents like D₂O or CD₃OD, this proton will exchange with deuterium and become undetectable.[10]

  • Tautomerism: For 3(5)-substituted pyrazoles, the molecule can exist as two different tautomers in solution.[10] This can lead to broad signals or a single averaged signal for the C3 and C5 positions in the ¹³C NMR spectrum at room temperature.[10] Running the NMR at a lower temperature can sometimes slow down the exchange enough to resolve the signals for the individual tautomers.

  • Structure Confirmation with 2D NMR: To unambiguously assign the structure, especially in cases of regioisomers, advanced 2D NMR techniques are invaluable.[12]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei.[10]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for establishing the overall connectivity of the molecule.[10][12]

Experimental Protocols

General Protocol for Knorr Pyrazole Synthesis

This protocol provides a general methodology for the synthesis of a pyrazole derivative from a 1,3-dicarbonyl compound and a hydrazine derivative. This should be considered a starting point and may require optimization for different substrates.

G start Dissolve 1,3-Dicarbonyl in Solvent (e.g., Ethanol) add_hydrazine Add Hydrazine Derivative (may be exothermic) start->add_hydrazine reflux Heat Reaction Mixture (e.g., reflux for 1-2 hours) add_hydrazine->reflux monitor Monitor by TLC/LC-MS reflux->monitor monitor->reflux Incomplete workup Work-up (e.g., cool, precipitate in water) monitor->workup Reaction complete isolate Isolate Crude Product (e.g., vacuum filtration) workup->isolate purify Purify Product (recrystallization or chromatography) isolate->purify characterize Characterize (NMR, MS, m.p.) purify->characterize

Experimental workflow for the Knorr pyrazole synthesis.

Materials:

  • 1,3-Dicarbonyl compound (1.0 equivalent)

  • Hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) (1.0 - 1.2 equivalents)

  • Solvent (e.g., ethanol, acetic acid)

  • Optional: Mild base (e.g., sodium acetate) if using a hydrazine salt[1]

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound in the chosen solvent.[2]

  • Addition of Hydrazine: Slowly add the hydrazine derivative to the solution. Note that this addition can be exothermic.[2] If using a hydrazine salt (e.g., phenylhydrazine hydrochloride), the addition of a mild base like sodium acetate may be beneficial.[1]

  • Heating: Heat the reaction mixture to the desired temperature (e.g., reflux) for the required time (typically 1-3 hours).[2]

  • Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.[1]

  • Isolation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate directly from the reaction mixture. If not, slowly pour the reaction mixture into ice-cold water to induce precipitation.[2]

  • Filtration: Collect the solid product by vacuum filtration and wash it with a small amount of cold water or another suitable solvent.[2] Allow the solid to air dry.[2]

  • Purification: Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica gel.[1][2]

Data Presentation

The following table provides illustrative data on how reaction conditions can affect the yield of a typical pyrazole synthesis.

1,3-DicarbonylHydrazineSolventTemperature (°C)Time (h)Yield (%)
AcetylacetonePhenylhydrazineEthanolReflux1~90
Ethyl AcetoacetateHydrazine Hydrate1-Propanol100179
1,1,1-Trifluoro-2,4-pentanedioneMethylhydrazineEthanolReflux285 (mixture)
1,1,1-Trifluoro-2,4-pentanedioneMethylhydrazineTFEReflux292 (single isomer)

References

Technical Support Center: Optimization of MOF Synthesis with 4-(1H-Pyrazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and professionals working on the synthesis of Metal-Organic Frameworks (MOFs) using 4-(1H-Pyrazol-1-yl)benzoic acid as an organic linker.

Frequently Asked Questions (FAQs)

Q1: What are the typical metal sources used for MOF synthesis with this compound?

A1: Divalent metal ions such as Zinc (Zn²⁺), Copper (Cu²⁺), Cobalt (Co²⁺), and Cadmium (Cd²⁺) are commonly used for the synthesis of MOFs with pyrazolate- and carboxylate-based linkers.[1][2] The choice of metal salt (e.g., nitrate, acetate, chloride) can influence the reaction kinetics and the final structure of the MOF.[3]

Q2: Which solvents are most effective for the solvothermal synthesis of MOFs with this linker?

A2: N,N-Dimethylformamide (DMF) is a widely used solvent for the solvothermal synthesis of MOFs due to its high boiling point and ability to dissolve a wide range of organic linkers and metal salts.[3][4] Other solvents like N,N-dimethylacetamide (DMA), ethanol, and methanol, or mixtures thereof, have also been employed.[2][5] The choice of solvent can impact the resulting MOF architecture.[6]

Q3: What is a suitable temperature range and reaction time for the synthesis?

A3: Solvothermal synthesis of pyrazole-based MOFs is typically conducted at temperatures ranging from 80°C to 120°C.[3][7] Reaction times can vary significantly, from several hours to a few days, depending on the specific metal-linker combination and desired crystalline phase.[8]

Q4: How can I confirm the successful synthesis and crystallinity of my MOF?

A4: The primary technique for verifying the crystallinity and phase purity of your synthesized MOF is Powder X-ray Diffraction (PXRD).[3] A crystalline product will show sharp, well-defined peaks, while an amorphous material will exhibit a broad halo. Further characterization can be performed using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the coordination of the linker, and Thermogravimetric Analysis (TGA) to assess thermal stability.[5]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Amorphous Product (No sharp peaks in PXRD) Reaction time is too short or temperature is too low.Initially, an amorphous precipitate might form that requires more time and/or higher temperature to transition into a crystalline phase.[3] Try increasing the reaction time in 12-24 hour increments or raising the temperature by 10-20°C.
Inappropriate solvent system.The polarity and coordinating ability of the solvent can influence crystallization. Experiment with different solvents or solvent mixtures, such as DMF/ethanol or DMF/water.[3][6]
Low Yield Suboptimal linker-to-metal molar ratio.Systematically vary the molar ratio of this compound to the metal salt to find the optimal stoichiometry for your desired product.
pH of the reaction mixture is not ideal.The pH can affect the deprotonation of the carboxylic acid and the coordination of the pyrazole nitrogen. The addition of a modulator like benzoic acid or adjusting the initial pH might be beneficial.[9][10]
Presence of Impurities or Mixed Phases Impure starting materials.Ensure the purity of the this compound linker, metal salts, and solvents, as impurities can interfere with the crystallization process.[3]
Heating or cooling rate is too fast.Rapid changes in temperature can lead to the formation of undesired phases. Employ a slower, controlled heating and cooling ramp in your programmable oven.[3]
Poor Crystal Morphology Nucleation and crystal growth are not well-controlled.The introduction of a modulator, such as another carboxylic acid, can sometimes help in controlling the crystal growth and obtaining more defined crystal shapes.[10]
Inconsistent Results Between Batches Variations in experimental conditions.Precisely control and document all reaction parameters, including reagent concentrations, solvent volumes, heating and cooling rates, and reaction times, to ensure reproducibility.[3]

Experimental Protocols

Representative Solvothermal Synthesis of a Zn-based MOF using this compound

This protocol is a generalized starting point. Optimal conditions may vary.

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a 20 mL glass vial, dissolve 0.5 mmol of this compound in 10 mL of DMF.

  • In a separate vial, dissolve 0.5 mmol of zinc nitrate hexahydrate in 5 mL of ethanol.

  • Add the zinc nitrate solution to the linker solution dropwise while stirring.

  • Seal the vial tightly and place it in a programmable oven.

  • Heat the vial to 100°C at a rate of 5°C/min and maintain this temperature for 48 hours.

  • After the reaction is complete, cool the oven to room temperature at a rate of 0.1°C/min.[3]

  • Colorless crystals should form at the bottom of the vial.

  • Collect the crystals by decanting the mother liquor.

  • Wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).

  • Dry the crystals under vacuum at 60°C for 12 hours.

  • Characterize the final product using PXRD to confirm crystallinity.

Quantitative Data Summary

The following table summarizes representative data for MOFs synthesized with pyrazole- and benzoic acid-containing linkers. Data for the specific this compound linker is limited; therefore, data from analogous systems are included for comparison.

MOF Name/SystemMetal SourceLinker(s)SolventTemp (°C)Time (h)BET Surface Area (m²/g)Ref
DAZZn(NO₃)₂·6H₂O4-dimethylaminobenzoic acidDMF/Methanol120721532.58[5]
MOF-5 (analogue)---12024-48-[8]
[Zn(Isa-az-tmpz)]Zn(NO₃)₂·4H₂O5-(2-(1,3,5-trimethyl-1H-pyrazol-4-yl)azo)isophthalic acidDMF80--[7]
DEMOFsCuCl₂·2H₂OH₂(Me-trz-ia) and H(Me-trz-mba)----[11]

Visualizations

experimental_workflow reagents 1. Reagent Preparation - Dissolve linker in DMF - Dissolve metal salt in Ethanol mixing 2. Mixing - Add metal salt solution to linker solution reagents->mixing reaction 3. Solvothermal Reaction - Seal vial - Heat in oven (e.g., 100°C, 48h) mixing->reaction cooling 4. Controlled Cooling - Slow ramp down to room temperature reaction->cooling washing 5. Product Isolation & Washing - Decant supernatant - Wash with DMF and Ethanol cooling->washing drying 6. Drying - Dry under vacuum washing->drying characterization 7. Characterization - PXRD, FTIR, TGA drying->characterization

Caption: General workflow for the solvothermal synthesis of a MOF.

Caption: Troubleshooting workflow for addressing common MOF synthesis issues.

References

Strategies to enhance the solubility of 4-(1H-Pyrazol-1-yl)benzoic acid for biological assays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the solubility of 4-(1H-Pyrazol-1-yl)benzoic acid for biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of this compound?

A1: this compound is a solid, light pink powder with the following properties:

PropertyValue
Molecular Formula C₁₀H₈N₂O₂
Molecular Weight 188.18 g/mol [1][2][3]
Appearance Light pink powder[4]
Storage 0-8°C[4]

Q2: I am having trouble dissolving this compound in aqueous buffers for my biological assay. What is its expected aqueous solubility?

Estimated Aqueous Solubility at 25°C

pHEstimated Solubility (µg/mL)State
< 4.0 < 10Practically Insoluble
5.0 10 - 100Slightly Soluble
7.4 > 1000Soluble
9.0 > 10000Freely Soluble

Note: These are estimated values based on the Henderson-Hasselbalch equation and typical solubility of similar aromatic carboxylic acids. Actual values should be determined experimentally.

Q3: What are the primary strategies to enhance the solubility of this compound?

A3: The main strategies for enhancing the aqueous solubility of this compound for biological assays include:

  • pH Adjustment: Increasing the pH of the aqueous solution to deprotonate the carboxylic acid group.

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent.

  • Cyclodextrin Complexation: Encapsulating the molecule within a cyclodextrin.

  • Solid Dispersion: Dispersing the compound in a hydrophilic polymer matrix.

Below is a decision-making workflow to help you choose a suitable strategy.

Solubility_Enhancement_Workflow Start Start: Poorly Soluble This compound Assay_Compatibility Is the strategy compatible with the biological assay? Start->Assay_Compatibility pH_Adjustment Strategy 1: pH Adjustment Assay_Compatibility->pH_Adjustment Yes Co_Solvents Strategy 2: Co-solvents Assay_Compatibility->Co_Solvents Yes Cyclodextrins Strategy 3: Cyclodextrins Assay_Compatibility->Cyclodextrins Yes Solid_Dispersion Strategy 4: Solid Dispersion Assay_Compatibility->Solid_Dispersion Yes Success Achieved desired concentration and stability pH_Adjustment->Success Failure Inadequate solubility or assay interference pH_Adjustment->Failure Co_Solvents->Success Co_Solvents->Failure Cyclodextrins->Success Cyclodextrins->Failure Solid_Dispersion->Success Solid_Dispersion->Failure Failure->Assay_Compatibility Try another strategy

Figure 1. Decision workflow for selecting a solubility enhancement strategy.

Troubleshooting Guides

Strategy 1: pH Adjustment

Issue: My compound precipitates when I add it to my neutral pH buffer (e.g., PBS at pH 7.4).

Cause: At neutral pH, a significant portion of the carboxylic acid groups may still be protonated, leading to low solubility.

Solution: Prepare a concentrated stock solution in a basic solution and then dilute it into your final assay buffer.

Experimental Protocol: pH Adjustment

  • Prepare a 10 mM stock solution:

    • Weigh out 1.88 mg of this compound.

    • Dissolve it in 1 mL of 10 mM NaOH. Gently warm and vortex if necessary to ensure complete dissolution. This will form the sodium salt of the acid, which is more soluble.

  • Dilution into final buffer:

    • Serially dilute the stock solution into your final assay buffer (e.g., PBS, pH 7.4) to achieve the desired final concentration.

    • Important: Ensure the final concentration of NaOH from the stock solution does not significantly alter the pH of your final assay buffer. For a 1:100 dilution (to 100 µM), the final NaOH concentration would be 0.1 mM, which should have a minimal effect on a well-buffered solution.

Quantitative Data: Solubility of Similar Carboxylic Acids with pH Adjustment

CompoundpHSolubility (µg/mL)Fold Increase (from acidic pH)
Ibuprofen 1.038[5]-
5.5685[5]~18
7.4~2000[6]~53
Celecoxib < 9.0~5[7]-
12.0>50[7]>10
Strategy 2: Co-solvents

Issue: Even with pH adjustment, my compound is not soluble enough, or the required pH is not compatible with my assay.

Cause: The intrinsic hydrophobicity of the molecule limits its aqueous solubility.

Solution: Use a water-miscible organic co-solvent to increase the solubility. Common choices for biological assays include DMSO and ethanol.

Experimental Protocol: Co-solvent Systems

  • Prepare a concentrated stock solution in 100% co-solvent:

    • Dissolve this compound in 100% DMSO or 100% ethanol to create a high-concentration stock (e.g., 10-50 mM).

  • Dilution into final buffer:

    • Dilute the stock solution into your aqueous assay buffer.

    • Critical: The final concentration of the co-solvent should be kept low (typically ≤1% v/v, and ideally <0.5% v/v) to avoid affecting the biological assay. Always run a vehicle control with the same final co-solvent concentration.

Quantitative Data: Typical Co-solvent Usage

Co-solventTypical Stock ConcentrationTypical Final Concentration in Assay
DMSO 10 - 100 mM≤ 1% (v/v)[8]
Ethanol 10 - 50 mM≤ 1% (v/v)

Note: The solubility of benzoic acid, a related structure, increases significantly with the addition of ethanol to aqueous solutions.[9][10][11][12]

Co_Solvent_Workflow Start Start: Prepare high concentration stock in 100% co-solvent (e.g., DMSO) Dilute Dilute stock solution into aqueous assay buffer Start->Dilute Check_Final_Conc Is final co-solvent concentration ≤ 1%? Dilute->Check_Final_Conc Vehicle_Control Run vehicle control with the same co-solvent concentration Check_Final_Conc->Vehicle_Control Yes Adjust Adjust stock concentration or dilution factor Check_Final_Conc->Adjust No Proceed Proceed with biological assay Vehicle_Control->Proceed Adjust->Dilute

Figure 2. Workflow for using co-solvents in biological assays.
Strategy 3: Cyclodextrin Complexation

Issue: My assay is sensitive to organic solvents, and pH adjustment is not sufficient.

Cause: Need for a biocompatible solubilizing agent.

Solution: Use cyclodextrins, which are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior, to form inclusion complexes with the drug. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and low toxicity.[13]

Experimental Protocol: Cyclodextrin Inclusion Complex Formation (Kneading Method)

  • Molar Ratio: Start with a 1:1 molar ratio of this compound to HP-β-CD.[14]

  • Preparation:

    • In a mortar, add the appropriate amount of HP-β-CD and triturate it with a small amount of water to form a paste.

    • Add the this compound to the paste and knead for 30-60 minutes.

    • Dry the resulting solid in an oven at 40-50°C or under vacuum.

    • The resulting powder is the inclusion complex, which can be dissolved in your aqueous buffer.

Quantitative Data: Cyclodextrin Complexation of Aromatic Acids

CyclodextrinTypical Molar Ratio (Drug:CD)Solubility Enhancement Factor
β-Cyclodextrin 1:15-50 fold
HP-β-Cyclodextrin 1:150-200 fold
Methyl-β-Cyclodextrin 1:1100-500 fold

Note: The stability constant and complexation efficiency determine the extent of solubility enhancement. The 1:1 complex is most common for aromatic carboxylic acids.[14]

Strategy 4: Solid Dispersion

Issue: I need to prepare a solid formulation for in vivo studies, and the solubility is a major hurdle for oral bioavailability.

Cause: Poor dissolution of the crystalline drug in the gastrointestinal tract.

Solution: Prepare an amorphous solid dispersion of the drug in a hydrophilic polymer. This enhances the dissolution rate by preventing the drug from crystallizing and increasing the surface area.

Experimental Protocol: Solid Dispersion (Solvent Evaporation Method)

  • Drug-to-Polymer Ratio: Start with drug-to-polymer ratios of 1:1, 1:2, and 1:5 (w/w).[15][16][17] Common polymers include polyvinylpyrrolidone (PVP) and hydroxypropyl methylcellulose (HPMC).

  • Preparation:

    • Dissolve both this compound and the chosen polymer (e.g., PVP K30) in a common volatile solvent like ethanol or methanol.

    • Remove the solvent under vacuum using a rotary evaporator.

    • Further dry the resulting solid film under vacuum to remove any residual solvent.

    • Grind the resulting solid into a fine powder. This powder can then be used for dissolution studies or formulated into a dosage form.

Quantitative Data: Solid Dispersion of Poorly Soluble Drugs

PolymerTypical Drug:Polymer Ratio (w/w)Dissolution Enhancement
PVP K30 1:1 to 1:5Significant increase in dissolution rate
HPMC 1:1 to 1:5Enhanced dissolution and can inhibit recrystallization
Soluplus® 1:1 to 1:3Often shows high solubility enhancement

Note: The optimal drug-to-polymer ratio needs to be determined experimentally by evaluating the dissolution profile and physical stability of the solid dispersion.[16]

References

Identifying and minimizing byproducts in 4-(1H-Pyrazol-1-yl)benzoic acid synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(1H-Pyrazol-1-yl)benzoic acid. The following information is designed to help identify and minimize the formation of byproducts during synthesis.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound via two primary routes: the Ullmann condensation and the hydrolysis of 4-(1H-pyrazol-1-yl)benzonitrile.

Route 1: Ullmann Condensation of 4-Halobenzoic Acid and Pyrazole

Problem: Low or No Yield of the Desired Product

Potential Cause Suggested Solution
Inactive Copper Catalyst: The copper(I) catalyst is susceptible to oxidation.Use a fresh, high-purity copper(I) salt (e.g., CuI, Cu₂O). Consider adding a reducing agent like ascorbic acid or using a ligand that stabilizes the Cu(I) state.
Inappropriate Ligand: The ligand may not be effective for this specific transformation.Screen various ligands such as 1,10-phenanthroline, L-proline, or N,N'-dimethylethylenediamine (DMEDA).
Incorrect Base: The choice and amount of base are crucial for the deprotonation of pyrazole.Screen common bases like K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is anhydrous.
Low Reaction Temperature: Traditional Ullmann couplings require high temperatures.If using a traditional setup, ensure the temperature is sufficiently high (often >150 °C). For modern ligand-assisted protocols, optimize the temperature, typically in the range of 80-120 °C.
Poor Solvent Choice: The solvent can significantly impact solubility and reaction rate.High-boiling polar aprotic solvents like DMF, DMSO, or NMP are commonly used. Ensure the solvent is anhydrous.

Problem: Presence of Significant Byproducts

Potential Byproduct Identification Minimization Strategy
4-Hydroxybenzoic Acid: Mass spectrometry (M+H)+ at m/z 139.03.Ensure anhydrous reaction conditions. Use a non-hydroxide base.
Unreacted 4-Halobenzoic Acid: LC-MS or TLC comparison with starting material.Increase reaction time or temperature. Use a more active catalyst/ligand system.
Biaromatic Coupling Products (e.g., Biphenyl-4,4'-dicarboxylic acid): Higher molecular weight peaks in mass spectrometry.Use a ligand that promotes C-N bond formation over C-C coupling. Lower the reaction temperature.
Dehalogenated Starting Material (Benzoic Acid): Mass spectrometry (M+H)+ at m/z 123.04.Use a well-defined catalyst and ensure an inert atmosphere to prevent reductive dehalogenation.
Route 2: Hydrolysis of 4-(1H-Pyrazol-1-yl)benzonitrile

Problem: Incomplete Reaction

Potential Cause Suggested Solution
Insufficient Hydrolysis Time or Temperature: The nitrile group is stable and requires forcing conditions to hydrolyze.Increase the reaction time and/or temperature. Microwave irradiation can sometimes accelerate the reaction.
Inadequate Concentration of Acid or Base: The concentration of the hydrolyzing agent is critical.Increase the concentration of the acid (e.g., HCl, H₂SO₄) or base (e.g., NaOH, KOH).

Problem: Formation of Byproducts

Potential Byproduct Identification Minimization Strategy
4-(1H-Pyrazol-1-yl)benzamide: Mass spectrometry (M+H)+ at m/z 188.08 (same as product, but different retention time in LC). Can be confirmed by IR (amide C=O stretch).Drive the reaction to completion by increasing reaction time, temperature, or concentration of the hydrolyzing agent.
Unreacted 4-(1H-Pyrazol-1-yl)benzonitrile: LC-MS or TLC comparison with starting material.Increase reaction time or temperature.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for the synthesis of this compound?

A1: Both the Ullmann condensation and nitrile hydrolysis are viable routes. The choice often depends on the availability and cost of the starting materials. The Ullmann route offers a more direct approach if 4-halobenzoic acids are readily available. The hydrolysis route is a good option if the corresponding benzonitrile is accessible.

Q2: What are the key parameters to control in the Ullmann condensation to minimize byproducts?

A2: The key parameters are the choice of copper catalyst and ligand, the base, the solvent, and the reaction temperature. Optimization of these parameters through screening is crucial to maximize the yield of the desired product and minimize side reactions such as dehalogenation and homocoupling.

Q3: How can I effectively remove the copper catalyst after the Ullmann reaction?

A3: The crude product can be purified by column chromatography. Alternatively, washing the organic extract with an aqueous solution of a chelating agent like EDTA or ammonia can help remove residual copper salts.

Q4: In the hydrolysis of 4-(1H-pyrazol-1-yl)benzonitrile, how can I differentiate between the product and the amide byproduct?

A4: While they have the same mass, the carboxylic acid product and the amide byproduct can be separated and distinguished by liquid chromatography (LC) due to their different polarities. They will also have distinct infrared (IR) spectra, with the carboxylic acid showing a broad O-H stretch in addition to the C=O stretch.

Q5: What analytical techniques are recommended for monitoring the reaction progress and purity of the final product?

A5: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are excellent for monitoring the reaction progress. For purity assessment of the final product, High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are recommended.

Data Presentation

The following table summarizes typical yields and observed byproducts for the two main synthetic routes under various reported conditions. Please note that these are representative examples and actual results may vary.

Synthetic Route Starting Materials Conditions Yield of Product (%) Major Byproducts Observed (%)
Ullmann Condensation 4-Iodobenzoic acid, PyrazoleCuI, L-proline, K₂CO₃, DMSO, 110 °C75-85Unreacted 4-iodobenzoic acid (<5%), Benzoic acid (<2%)
Ullmann Condensation 4-Bromobenzoic acid, PyrazoleCu₂O, 1,10-phenanthroline, Cs₂CO₃, NMP, 130 °C60-70Unreacted 4-bromobenzoic acid (5-10%), 4-Hydroxybenzoic acid (<3%)
Nitrile Hydrolysis 4-(1H-Pyrazol-1-yl)benzonitrile6M HCl (aq), Reflux, 12h80-904-(1H-Pyrazol-1-yl)benzamide (5-10%)
Nitrile Hydrolysis 4-(1H-Pyrazol-1-yl)benzonitrile20% NaOH (aq), Reflux, 8h85-954-(1H-Pyrazol-1-yl)benzamide (<5%)

Experimental Protocols

Protocol 1: Synthesis of this compound via Ullmann Condensation

Materials:

  • 4-Iodobenzoic acid

  • Pyrazole

  • Copper(I) iodide (CuI)

  • L-proline

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO), anhydrous

Procedure:

  • To an oven-dried flask, add 4-iodobenzoic acid (1.0 equiv.), pyrazole (1.2 equiv.), CuI (0.1 equiv.), L-proline (0.2 equiv.), and K₂CO₃ (2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous DMSO to the flask.

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and acidify with 1M HCl to a pH of approximately 3-4.

  • Collect the precipitate by filtration.

  • Dissolve the crude solid in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of this compound via Nitrile Hydrolysis

Materials:

  • 4-(1H-Pyrazol-1-yl)benzonitrile

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • To a round-bottom flask, add 4-(1H-pyrazol-1-yl)benzonitrile (1.0 equiv.) and a 20% aqueous solution of NaOH.

  • Add ethanol to aid in solubility if necessary.

  • Heat the mixture to reflux (approximately 105 °C) and stir for 8-16 hours.[1]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove any organic solvent under reduced pressure.

  • Dilute the aqueous residue with water and wash with an organic solvent (e.g., ethyl acetate) to remove any non-acidic impurities.

  • Carefully acidify the aqueous layer with concentrated HCl to a pH of approximately 4-5.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with cold water and dry under vacuum to yield this compound.

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Workflow for Byproduct Formation start Problem: Byproduct Formation Detected identify_route Identify Synthetic Route start->identify_route ullmann Ullmann Condensation identify_route->ullmann Route 1 hydrolysis Nitrile Hydrolysis identify_route->hydrolysis Route 2 ullmann_byproducts Potential Byproducts: - 4-Hydroxybenzoic Acid - Unreacted Starting Material - Biaryl Coupling Products - Dehalogenated Product ullmann->ullmann_byproducts hydrolysis_byproducts Potential Byproducts: - Amide Intermediate - Unreacted Nitrile hydrolysis->hydrolysis_byproducts ullmann_solutions Troubleshooting Steps: - Ensure Anhydrous Conditions - Optimize Catalyst/Ligand/Base - Adjust Temperature/Time - Use Inert Atmosphere ullmann_byproducts->ullmann_solutions end_node Product Purity Improved ullmann_solutions->end_node hydrolysis_solutions Troubleshooting Steps: - Increase Reaction Time/Temp. - Increase Acid/Base Conc. hydrolysis_byproducts->hydrolysis_solutions hydrolysis_solutions->end_node Reaction_Pathways Synthetic Pathways and Potential Byproducts cluster_ullmann Ullmann Condensation Route cluster_hydrolysis Nitrile Hydrolysis Route sm1 4-Halobenzoic Acid + Pyrazole product This compound sm1->product Cu(I), Ligand, Base byproduct1 4-Hydroxybenzoic Acid sm1->byproduct1 H₂O contamination byproduct2 Biaromatic Products sm1->byproduct2 Homocoupling byproduct3 Benzoic Acid sm1->byproduct3 Dehalogenation sm2 4-(1H-Pyrazol-1-yl)benzonitrile amide 4-(1H-Pyrazol-1-yl)benzamide sm2->amide H₃O⁺ or OH⁻ (Partial Hydrolysis) product2 This compound amide->product2 H₃O⁺ or OH⁻ (Complete Hydrolysis)

References

Method development for the analysis of 4-(1H-Pyrazol-1-yl)benzoic acid in complex mixtures.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 4-(1H-Pyrazol-1-yl)benzoic acid (PBA) in complex mixtures. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in method development and routine analysis.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting method for HPLC analysis of this compound?

A1: A reverse-phase HPLC method is the most common and recommended starting point. A C18 column is a suitable stationary phase. For the mobile phase, a gradient elution using a mixture of acetonitrile (ACN) or methanol and water with an acidic modifier is typically effective. Good starting conditions would be a mobile phase of ACN and water with 0.1% trifluoroacetic acid (TFA) or formic acid.[1][2] The acidic modifier is crucial to ensure the carboxylic acid group of PBA is protonated, which leads to better peak shape and retention on a C18 column.

Q2: What detection wavelength should I use for the UV detection of PBA?

A2: Aromatic compounds like this compound generally exhibit strong UV absorbance. A good starting point for detection is around 230-260 nm. To determine the optimal wavelength, it is recommended to run a UV scan of a standard solution of PBA to identify the wavelength of maximum absorbance (λmax).

Q3: Can I analyze PBA using Gas Chromatography (GC)?

A3: Direct analysis of PBA by GC is challenging due to its low volatility and the presence of a polar carboxylic acid group. To make it suitable for GC analysis, derivatization is necessary to convert the carboxylic acid into a more volatile ester, such as a methyl or silyl ester.[3] Common derivatizing agents include BF3 in methanol for methylation or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) for silylation.[4]

Q4: What are the expected proton NMR (¹H NMR) signals for this compound?

A4: In a solvent like DMSO-d6, you can expect to see characteristic signals for the pyrazole and benzoic acid protons. The benzoic acid protons will appear as two doublets in the aromatic region. The pyrazole protons will also be in the aromatic region. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift.

Q5: How can I manage matrix effects when analyzing PBA in biological samples like plasma or urine?

A5: Matrix effects, which can cause ion suppression or enhancement in LC-MS analysis, are a significant concern in complex biological matrices.[5] To mitigate these effects, several strategies can be employed:

  • Effective Sample Preparation: Use techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove interfering matrix components.[6]

  • Chromatographic Separation: Optimize the HPLC method to chromatographically separate PBA from co-eluting matrix components.

  • Use of an Internal Standard (IS): A stable isotope-labeled internal standard (SIL-IS) of PBA is the ideal choice to compensate for matrix effects. If a SIL-IS is not available, a structurally similar compound can be used.

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[7]

Troubleshooting Guides

HPLC Analysis
Problem Possible Cause Suggested Solution
Peak Tailing Secondary interactions between the analyte and residual silanols on the HPLC column.- Add a competitive base like triethylamine (TEA) to the mobile phase (0.1-0.5%).- Use a highly end-capped C18 column.- Ensure the mobile phase pH is sufficiently low to keep the carboxylic acid protonated.
Poor Peak Resolution Inadequate separation from other components in the mixture.- Optimize the mobile phase gradient.- Try a different organic modifier (e.g., methanol instead of acetonitrile).- Use a column with a different selectivity or a smaller particle size for higher efficiency.
Inconsistent Retention Times - Fluctuations in mobile phase composition.- Temperature variations.- Column degradation.- Prepare fresh mobile phase and ensure proper mixing and degassing.- Use a column oven to maintain a consistent temperature.- Flush the column or replace it if it's old or has been exposed to harsh conditions.
High Backpressure - Blockage in the HPLC system (e.g., column frit, tubing).- Precipitated buffer in the mobile phase.- Filter all samples and mobile phases before use.- Back-flush the column (if permitted by the manufacturer).- Ensure buffer components are soluble in the mobile phase composition.
No Peak or Very Small Peak - Injection issue.- Detector problem (e.g., lamp failure).- Sample degradation.- Check the autosampler for proper injection.- Verify detector settings and lamp status.- Prepare a fresh sample and standard.
LC-MS/MS Bioanalysis
Problem Possible Cause Suggested Solution
Ion Suppression or Enhancement Co-eluting matrix components affecting the ionization of PBA.- Improve sample cleanup using SPE or LLE.- Adjust the HPLC gradient to better separate PBA from the matrix.- Use a stable isotope-labeled internal standard.[8]
Low Sensitivity - Poor ionization of PBA.- Suboptimal MS/MS transition.- Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow).- Perform a product ion scan to identify the most intense and stable fragment ions for the MRM transition.
High Background Noise Contamination in the LC-MS system or from the sample matrix.- Flush the LC system with a strong solvent.- Use high-purity solvents and reagents.- Implement a more rigorous sample cleanup procedure.

Quantitative Data Summary

The following table summarizes typical validation parameters for the HPLC analysis of a pyrazoline derivative, which is structurally similar to this compound. These values can serve as a benchmark during method development.

ParameterTypical Value
Linearity Range 50 - 150 µg/mL[2]
Correlation Coefficient (r²) > 0.998[2]
Limit of Detection (LOD) 4 µg/mL[2]
Limit of Quantitation (LOQ) 15 µg/mL[2]
Accuracy (% Recovery) 98 - 102%
Precision (%RSD) < 2%

Experimental Protocols

Protocol 1: HPLC-UV Analysis of this compound
  • Chromatographic System: HPLC with a UV-Vis detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or a mixture of mobile phase A and B) and filter through a 0.45 µm syringe filter before injection.

Protocol 2: GC-MS Analysis of this compound (with Derivatization)
  • Derivatization (Methylation):

    • To 1 mg of the dried sample, add 1 mL of 14% BF3 in methanol.

    • Heat the mixture at 60°C for 30 minutes.

    • After cooling, add 1 mL of water and 1 mL of hexane.

    • Vortex and centrifuge. Collect the upper hexane layer for GC-MS analysis.

  • GC-MS System: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Scan Range: 50-500 m/z.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Complex Mixture extraction Extraction (e.g., SPE, LLE) sample->extraction derivatization Derivatization (for GC-MS) extraction->derivatization GC Analysis hplc HPLC Separation extraction->hplc LC Analysis gc GC Separation derivatization->gc ms MS Detection hplc->ms uv UV Detection hplc->uv gc->ms quant Quantification ms->quant uv->quant report Reporting quant->report

Caption: General experimental workflow for the analysis of PBA.

troubleshooting_hplc cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_solutions Potential Solutions start HPLC Problem Observed peak_tailing Peak Tailing? start->peak_tailing peak_fronting Peak Fronting? start->peak_fronting split_peak Split Peak? start->split_peak rt_shift Retention Time Shift? start->rt_shift solution_ph Adjust Mobile Phase pH peak_tailing->solution_ph Yes solution_column Check/Replace Column peak_tailing->solution_column Yes solution_overload Reduce Sample Concentration peak_fronting->solution_overload Yes split_peak->solution_column Yes solution_blockage Check for Blockages split_peak->solution_blockage Yes solution_mobile_phase Prepare Fresh Mobile Phase rt_shift->solution_mobile_phase Yes solution_temp Check System Temperature rt_shift->solution_temp Yes

Caption: Troubleshooting logic for common HPLC issues.

References

Technical Support Center: Enhancing the Thermal Stability of Materials Containing 4-(1H-Pyrazol-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the thermal stability of materials incorporating 4-(1H-Pyrazol-1-yl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the typical thermal decomposition behavior of this compound?

A1: Aromatic carboxylic acids like this compound typically undergo decarboxylation upon heating, leading to the loss of carbon dioxide (CO2) and the formation of benzene derivatives. The pyrazole moiety itself is relatively thermally stable. The decomposition temperature can be influenced by the heating rate and the surrounding atmosphere. For instance, benzoic acid, a related compound, shows negligible degradation after 1 hour of hydrothermal treatment at 350°C, while some of its derivatives can completely degrade by 250°C.[1]

Q2: How can I enhance the thermal stability of a material containing this compound?

A2: Several strategies can be employed to enhance thermal stability:

  • Coordination to Metal Ions: Incorporating this compound into coordination polymers or metal-organic frameworks (MOFs) can significantly increase its thermal stability. The coordination of the pyrazole and carboxylate groups to a metal center restricts molecular motion and can elevate the decomposition temperature.

  • Formulation with Stabilizers: For polymer composites or other organic matrices, the addition of heat stabilizers and antioxidants can be effective. Primary antioxidants, such as hindered phenols, act as free-radical scavengers, while secondary antioxidants, like phosphites, decompose peroxides.[2][3][4]

  • Matrix Selection: The choice of the matrix material is crucial. Embedding the compound in a polymer with high intrinsic thermal stability will improve the overall thermal resistance of the final material.

  • Chemical Modification: While more complex, chemical modification of the this compound molecule, for instance, by introducing bulky substituents, could potentially increase its thermal stability by sterically hindering decomposition pathways.

Q3: What are common issues encountered during the thermal analysis (TGA/DSC) of these materials?

A3: Common issues include:

  • Sample Preparation Artifacts: Inconsistent sample packing in the crucible can lead to variations in heat transfer and affect the reproducibility of results. Ensure a consistent sample mass and packing density.

  • Atmosphere Control: The presence of oxygen can lead to oxidative degradation at lower temperatures than thermal decomposition in an inert atmosphere. Always use a consistent and appropriate atmosphere (e.g., nitrogen or argon for thermal stability assessment).

  • Heating Rate Effects: The observed decomposition temperature can be dependent on the heating rate. Faster heating rates can shift the decomposition to higher temperatures. It is important to use a standardized heating rate for comparative studies.

  • Sublimation: Aromatic carboxylic acids can sometimes sublime before decomposing, leading to a mass loss in TGA that is not due to decomposition. This can be checked by analyzing the evolved gas or by using a sealed pan in DSC. Benzoic acid, for example, shows significant mass loss due to evaporation/decomposition starting around 85°C when heated at 10 K/min.[5]

Troubleshooting Guides

Issue 1: Premature Degradation of the Material Below Expected Temperatures
Possible Cause Troubleshooting Step
Oxidative Degradation The material may be sensitive to oxygen at elevated temperatures.
Solution: Perform thermal processing and analysis under an inert atmosphere (e.g., nitrogen, argon). Incorporate primary and secondary antioxidants into the formulation to mitigate oxidative damage.[2][3]
Presence of Impurities Catalytic impurities (e.g., residual metal catalysts from synthesis) can lower the decomposition temperature.
Solution: Purify the this compound and other components of the material to remove any catalytic impurities.
Inherent Instability of the Matrix The matrix material itself may have poor thermal stability.
Solution: Select a matrix material with a higher thermal stability profile that is compatible with this compound.
Decarboxylation The carboxylic acid group is susceptible to thermal decarboxylation.
Solution: Consider converting the carboxylic acid to a more stable salt or ester form if the application allows. For processing, using lower temperatures and shorter residence times can minimize decarboxylation.[6][7]
Issue 2: Inconsistent or Irreproducible TGA/DSC Results
Possible Cause Troubleshooting Step
Inconsistent Sample Preparation Variations in sample mass, particle size, and packing in the crucible can affect heat transfer and reaction kinetics.
Solution: Use a consistent sample mass (typically 5-10 mg).[8] Ensure the sample is ground to a uniform particle size and packed consistently in the crucible.
Instrument Calibration The temperature and weight calibration of the TGA/DSC instrument may have drifted.
Solution: Regularly calibrate the instrument according to the manufacturer's guidelines using certified reference materials.
Atmosphere Fluctuations Inconsistent gas flow rates can affect the rate of degradation.
Solution: Ensure a stable and consistent flow rate of the purge gas throughout the experiment.
Sample-Crucible Interaction The sample may react with the crucible material at high temperatures.
Solution: Use an inert crucible material (e.g., alumina, platinum) that is known to be non-reactive with the sample.

Experimental Protocols

Protocol 1: Enhancing Thermal Stability through Coordination with Zinc(II)

This protocol describes a general method for synthesizing a coordination polymer of this compound with Zinc(II), which typically enhances thermal stability.

Materials:

  • This compound

  • Zinc(II) nitrate hexahydrate

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • Dissolve this compound (1 mmol) in 10 mL of DMF in a 20 mL glass vial.

  • In a separate vial, dissolve Zinc(II) nitrate hexahydrate (0.5 mmol) in 5 mL of ethanol.

  • Slowly add the zinc(II) solution to the ligand solution with stirring.

  • Seal the vial and place it in an oven at 80°C for 48 hours.

  • Allow the vial to cool slowly to room temperature.

  • Collect the resulting crystals by filtration, wash with fresh DMF and then ethanol, and dry under vacuum.

  • Characterize the thermal stability of the resulting coordination polymer using TGA and DSC.

Protocol 2: Standardized Thermogravimetric Analysis (TGA)

This protocol provides a standardized method for assessing the thermal stability of materials containing this compound.

Instrumentation:

  • Thermogravimetric Analyzer (TGA)

Procedure:

  • Instrument Preparation: Ensure the TGA is clean and calibrated for both temperature and weight.

  • Sample Preparation: Accurately weigh 5-10 mg of the finely ground, dry sample into a clean TGA crucible (alumina is generally suitable).[9]

  • Loading: Place the crucible onto the TGA balance.

  • Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min) for at least 30 minutes to ensure an inert atmosphere.

  • Heating Program:

    • Equilibrate the sample at a starting temperature of 30°C.

    • Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min.

  • Data Collection: Record the sample weight as a function of temperature.

  • Data Analysis: Determine the onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate (Tmax) from the TGA and its derivative (DTG) curves.

Quantitative Data Summary

The following tables provide a summary of thermal stability data for relevant compounds. Note that the thermal stability of materials containing this compound will be highly dependent on the specific formulation and processing conditions.

Table 1: Thermal Decomposition Data of Pyrazole Derivatives from TGA

CompoundTonset (°C)Tmax (°C)AtmosphereReference
Pyrazole Nopinone Derivative 1~243-Nitrogen[10]
Pyrazole Nopinone Derivative 2~283-Nitrogen[10]
Pyrazole Nopinone Derivative 3~274-Nitrogen[10]
Poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate)216.3 - 243.5-Nitrogen[11]

Table 2: Thermal Decomposition Data of Substituted Aminobenzoic Acids

CompoundDecomposition Onset (°C)CommentsAtmosphereReference
2-Aminobenzoic acid139.9--[12]
3-Aminobenzoic acid162.5--[12]
4-Aminobenzoic acid184.5Most stable isomer-[12]
4-Aminosalicylic acid-Sublimes below melting point, decarboxylates in liquid form-[5]
5-Aminosalicylic acid-More stable, does not readily decarboxylate-[5]

Visualizations

Experimental_Workflow_TGA cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_analysis Data Analysis start Start grind Grind Sample to Uniform Particle Size start->grind weigh Weigh 5-10 mg of Sample grind->weigh load Load Sample into TGA Crucible weigh->load purge Purge with Inert Gas (e.g., N2 at 50 mL/min) load->purge heat Heat from 30°C to 600°C at 10°C/min purge->heat record Record Weight vs. Temperature heat->record plot Plot TGA and DTG Curves record->plot determine Determine Tonset and Tmax plot->determine end End determine->end

Caption: Workflow for Thermogravimetric Analysis (TGA).

Troubleshooting_Logic cluster_investigation Initial Checks cluster_solutions Potential Solutions start Premature Material Degradation Observed in TGA/DSC check_atmosphere Was the experiment run under an inert atmosphere? start->check_atmosphere check_impurities Is the material pure? check_atmosphere->check_impurities Yes run_inert Rerun under N2/Ar atmosphere check_atmosphere->run_inert No check_matrix Is the matrix thermally stable? check_impurities->check_matrix Yes purify Purify starting materials check_impurities->purify No change_matrix Select a more stable matrix check_matrix->change_matrix No modify_acid Consider chemical modification (e.g., salt/ester formation) check_matrix->modify_acid Yes add_antioxidants Add antioxidants to formulation run_inert->add_antioxidants

Caption: Troubleshooting Logic for Premature Degradation.

References

Technical Support Center: Purification of 4-(1H-Pyrazol-1-yl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 4-(1H-Pyrazol-1-yl)benzoic acid and its derivatives. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the synthesis and purification of these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound and its derivatives?

The most common purification techniques for these compounds are recrystallization and column chromatography. Recrystallization is often effective for removing small amounts of impurities from a solid sample, while column chromatography is useful for separating the desired compound from a complex mixture of byproducts.

Q2: My purified this compound appears as a light yellow solid. Is this normal?

While a white solid is often indicative of high purity, a light yellow coloration can sometimes be observed.[1] This may be due to minor impurities or the inherent color of the compound. If the melting point is sharp and spectroscopic data (NMR, IR) are clean, the yellow tint may not be a significant issue. However, if purity is critical, further purification steps like treatment with activated charcoal during recrystallization may be necessary to remove colored impurities.

Q3: What are some common impurities encountered during the synthesis of this compound?

Common impurities can include unreacted starting materials, such as 4-aminobenzoic acid and pyrazole, as well as byproducts from side reactions. In syntheses starting from 4-(1H-pyrazol-1-yl)benzonitrile, incomplete hydrolysis can lead to the presence of the starting nitrile in the final product.

Q4: How can I confirm the purity of my this compound derivative?

Purity can be assessed using several analytical techniques:

  • Melting Point: A sharp melting point range close to the literature value suggests high purity.

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate indicates a relatively pure compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for quantifying purity. A single sharp peak in the chromatogram is indicative of a pure sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure and identify the presence of impurities.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups and can be compared to a reference spectrum.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Suggested Solution
Compound "oils out" instead of crystallizing. The melting point of the compound is lower than the boiling point of the solvent.Use a solvent with a lower boiling point. Alternatively, add a small amount of a "co-solvent" in which the compound is less soluble to lower the saturation temperature.
No crystals form upon cooling. Too much solvent was used. The solution is not supersaturated.Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again. Scratch the inside of the flask with a glass rod at the liquid-air interface to induce crystallization. Add a seed crystal of the pure compound.
Low recovery of the purified compound. The compound is significantly soluble in the cold solvent. Premature crystallization occurred during hot filtration.Ensure the solution is cooled in an ice bath to minimize solubility. Use the minimum amount of hot solvent necessary for dissolution. Preheat the filtration apparatus (funnel and receiving flask) to prevent premature crystallization.
Crystals are colored. Colored impurities are present.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use a minimal amount of charcoal to avoid adsorbing the desired product.
Column Chromatography Issues
Problem Possible Cause Suggested Solution
Poor separation of compounds (overlapping peaks). The solvent system (eluent) is not optimal. The column was not packed properly.Perform TLC analysis with various solvent systems to find an eluent that provides good separation between the desired compound and impurities. Ensure the silica gel is packed uniformly without any cracks or channels. A gradient elution (gradually increasing the polarity of the eluent) may improve separation.
The compound is not eluting from the column. The eluent is not polar enough. The compound is highly adsorbed to the silica gel.Gradually increase the polarity of the eluent. For acidic compounds like this compound, adding a small amount of acetic acid to the eluent can help to reduce tailing and improve elution.
The compound is eluting too quickly (with the solvent front). The eluent is too polar.Start with a less polar solvent system.
Streaking or tailing of the spot on TLC and bands on the column. The compound is acidic or basic and is interacting strongly with the silica gel. The sample is overloaded.Add a small amount of a modifier to the eluent (e.g., acetic acid for acidic compounds, triethylamine for basic compounds). Ensure the amount of crude material loaded onto the column is appropriate for the column size.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a general guideline and may need to be optimized based on the specific derivative and impurities present.

  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, water, or mixtures) to find a suitable recrystallization solvent. An ideal solvent will dissolve the compound when hot but not when cold. An ethanol/water mixture is often a good starting point for this class of compounds.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum amount of the hot chosen solvent to completely dissolve the solid. Use a hot plate and magnetic stirrer to facilitate dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: Column Chromatography of this compound Derivatives
  • TLC Analysis: Develop a suitable solvent system using Thin Layer Chromatography (TLC). The ideal eluent should give a retention factor (Rf) of approximately 0.2-0.3 for the desired compound. A mixture of ethyl acetate and hexanes is a common starting point.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column. Allow the silica to settle, ensuring a uniform and crack-free stationary phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column. Alternatively, dissolve the sample in a minimal amount of the eluent and load it directly onto the column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.

Data Presentation

Table 1: Reported Yields for the Synthesis of this compound

Starting MaterialReaction ConditionsPurification MethodYield (%)Reference
4-(1H-pyrazol-1-yl)benzonitrileNaOH, Ethanol/Water, 105 °C, 16hPrecipitation by acidification, filtration45[1]
4-(1H-pyrazol-1-yl)benzonitrileEthanol/Water, 105 °C, 16hPrecipitation by acidification, filtration65[1]

Note: Yields can vary significantly based on reaction scale, purity of starting materials, and precise workup and purification procedures.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis start Crude Product (from synthesis) recrystallization Recrystallization start->recrystallization Solid column_chromatography Column Chromatography start->column_chromatography Mixture tlc TLC recrystallization->tlc column_chromatography->tlc hplc HPLC tlc->hplc nmr NMR hplc->nmr mp Melting Point nmr->mp end Pure Product mp->end troubleshooting_purification cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography start Purification Issue Encountered oiling_out Oiling Out? start->oiling_out Recrystallization poor_separation Poor Separation? start->poor_separation Chromatography no_crystals No Crystals? oiling_out->no_crystals sol_oiling Change Solvent Lower Saturation Temp. oiling_out->sol_oiling low_yield Low Yield? no_crystals->low_yield sol_no_crystals Concentrate Solution Scratch Flask Add Seed Crystal no_crystals->sol_no_crystals sol_low_yield Minimize Hot Solvent Cool Thoroughly Preheat Funnel low_yield->sol_low_yield no_elution No Elution? poor_separation->no_elution sol_poor_sep Optimize Eluent (TLC) Repack Column Use Gradient poor_separation->sol_poor_sep sol_no_elution Increase Eluent Polarity Add Modifier (e.g., Acetic Acid) no_elution->sol_no_elution

References

Addressing reproducibility issues in experiments involving 4-(1H-Pyrazol-1-yl)benzoic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address reproducibility issues in experiments involving 4-(1H-Pyrazol-1-yl)benzoic acid. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound and their potential reproducibility issues?

A1: The two primary synthetic routes are:

  • Hydrolysis of 4-(1H-Pyrazol-1-yl)benzonitrile: This is a common and relatively straightforward method. However, incomplete hydrolysis can lead to contamination with the starting material, which can be difficult to separate. Overly harsh conditions might lead to side reactions.[1][2][3]

  • N-Arylation of pyrazole with 4-halobenzoic acid or its esters: This route, often a copper- or palladium-catalyzed reaction, can be sensitive to catalyst quality, ligand choice, base, and solvent. Reproducibility can be affected by variations in any of these parameters.

A common challenge in pyrazole synthesis is controlling regioselectivity, although for N-arylation of pyrazole itself, this is not an issue.

Q2: My synthesis of this compound has a low yield. What are the likely causes?

A2: Low yields can stem from several factors depending on the synthetic route:

  • For nitrile hydrolysis:

    • Incomplete reaction: The hydrolysis of nitriles can be slow. Ensure sufficient reaction time and temperature.

    • Suboptimal base/acid concentration: The concentration of the acid or base catalyst is crucial.

  • For N-arylation:

    • Inactive catalyst: The palladium or copper catalyst may be of poor quality or have degraded.

    • Inappropriate ligand or base: The choice of ligand and base is critical for catalytic activity.

    • Oxygen sensitivity: Some catalytic systems are sensitive to air. Ensure reactions are run under an inert atmosphere (e.g., nitrogen or argon).

Q3: I am having trouble purifying this compound. What are the recommended methods?

A3: Recrystallization is the most common method for purifying this compound. The choice of solvent is critical. A good solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for recrystallizing benzoic acid and its derivatives include:

  • Boiling water[4][5][6][7]

  • Aqueous ethanol[8][9]

  • Aqueous acetic acid[9]

For successful recrystallization, it is important to use a minimal amount of hot solvent to dissolve the compound completely and then allow it to cool slowly to obtain pure crystals.

Q4: I am observing inconsistent results in my biological assays with this compound. What could be the reasons?

A4: Inconsistent biological assay results can be due to several factors:

  • Compound Purity: Impurities from the synthesis can interfere with the assay, leading to variable results. Ensure the compound is of high purity. The presence of even small amounts of highly active impurities can significantly skew results.

  • Solubility Issues: As a carboxylic acid, the solubility of this compound is pH-dependent.[10][11][12][13] It will be less soluble in acidic media. For cell-based assays, ensure the compound is fully dissolved in the final assay medium. The use of a small amount of a co-solvent like DMSO is common, but the final concentration of the co-solvent should be kept low and consistent across all experiments.

  • Compound Stability: The stability of the compound in the assay buffer and under the assay conditions (e.g., temperature, light exposure) should be considered. Degradation of the compound over the course of the experiment will lead to a decrease in its effective concentration.

  • Non-specific Activity: Pyrazole-containing compounds can sometimes exhibit non-specific activity in biological assays.[14][15][16] It is important to run appropriate controls to rule out assay interference.

  • Variability in Biological Reagents: Inconsistent results can also arise from variability in cell lines, enzymes, or other biological reagents used in the assay.

Troubleshooting Guides

Synthesis Troubleshooting
Issue Potential Cause Recommended Solution
Low or no product formation in nitrile hydrolysis Incomplete reaction.Increase reaction time and/or temperature. Ensure adequate stirring.
Inactive acid or base catalyst.Use fresh, high-quality acid or base.
Low or no product formation in N-arylation Inactive catalyst (e.g., palladium or copper).Use a fresh batch of catalyst. Consider a pre-catalyst that is activated in situ.
Inappropriate ligand or base.Screen different ligands and bases to find the optimal combination for your specific substrates.
Presence of oxygen.Degas the solvent and run the reaction under an inert atmosphere (N2 or Ar).
Presence of starting material in the final product Incomplete reaction.Monitor the reaction progress by TLC or LC-MS to ensure completion.
Inefficient purification.Optimize the recrystallization procedure. Consider using a different solvent system or performing a second recrystallization.
Formation of multiple products Side reactions.Adjust reaction conditions (e.g., temperature, concentration) to minimize side product formation.
For N-arylation, reaction at different nitrogen atoms of the pyrazole ring (less common for unsubstituted pyrazole).Use a protecting group strategy if necessary, though typically not required for pyrazole itself.
Biological Assay Troubleshooting
Issue Potential Cause Recommended Solution
Poor solubility of the compound in assay buffer The compound is a carboxylic acid and may be insoluble at neutral or acidic pH.[10][11][12][13]Prepare a concentrated stock solution in a suitable organic solvent (e.g., DMSO). Ensure the final concentration of the organic solvent in the assay is low and consistent. Adjust the pH of the buffer if the assay allows.
Precipitation of the compound during the assay The compound concentration exceeds its solubility limit in the final assay medium.Lower the final concentration of the compound. Increase the percentage of co-solvent if the assay can tolerate it.
High variability between replicate wells in an MIC assay Inconsistent inoculum size.Standardize the inoculum preparation carefully.[17]
Inaccurate serial dilutions.Use calibrated pipettes and ensure proper mixing at each dilution step.
Edge effects on the microplate.Avoid using the outer wells of the plate, or fill them with sterile medium.
False positives in high-throughput screening (HTS) Compound aggregation.[18]Include detergents (e.g., Triton X-100) in the assay buffer to prevent aggregation. Perform counter-screens to identify aggregators.
Assay interference (e.g., fluorescence quenching or enhancement).[19]Test the compound in a buffer-only control (no biological target) to check for intrinsic fluorescence or quenching properties.
Reactivity with assay components.Assess the chemical stability of the compound in the assay buffer over the time course of the experiment.

Experimental Protocols

Synthesis of this compound via Nitrile Hydrolysis

This protocol is adapted from publicly available synthetic procedures.

Materials:

  • 4-(1H-Pyrazol-1-yl)benzonitrile

  • Ethanol

  • Water

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), 6 M

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve 4-(1H-Pyrazol-1-yl)benzonitrile in a 1:1 mixture of ethanol and water.

  • Add 1.5 to 2.0 equivalents of sodium hydroxide.

  • Heat the mixture to reflux (around 105 °C) and stir for 16-24 hours. Monitor the reaction by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material or non-polar impurities.

  • Separate the aqueous layer and cool it in an ice bath.

  • Acidify the aqueous layer to approximately pH 5 with 6 M HCl. A precipitate should form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry in an oven to yield this compound.

Purification by Recrystallization
  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (e.g., a mixture of ethanol and water).

  • Heat the mixture to boiling with stirring to dissolve the solid completely.

  • If the solution is colored, you can add a small amount of activated charcoal and heat for a few more minutes.

  • Perform a hot filtration to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₈N₂O₂--INVALID-LINK--[20]
Molecular Weight 188.18 g/mol --INVALID-LINK--[20]
Appearance White to light yellow solid-
Melting Point Not consistently reported, requires experimental verification.-
pKa Estimated to be around 4-5 for the carboxylic acid proton.-

Visualizations

Synthesis_Workflow cluster_hydrolysis Route 1: Nitrile Hydrolysis cluster_arylation Route 2: N-Arylation cluster_purification Purification start1 4-(1H-Pyrazol-1-yl)benzonitrile step1_1 Hydrolysis (NaOH, EtOH/H₂O, Reflux) start1->step1_1 product1 Crude this compound step1_1->product1 crude_product Crude Product product1->crude_product start2_1 Pyrazole step2_1 N-Arylation (e.g., CuI, ligand, base) start2_1->step2_1 start2_2 4-Halobenzoic acid ester start2_2->step2_1 intermediate2 Ester intermediate step2_1->intermediate2 step2_2 Hydrolysis intermediate2->step2_2 product2 Crude this compound step2_2->product2 product2->crude_product purification_step Recrystallization crude_product->purification_step final_product Pure this compound purification_step->final_product Troubleshooting_Logic start Experiment with This compound issue Reproducibility Issue? start->issue synthesis Synthesis-related? issue->synthesis Yes end Reproducible Experiment issue->end No assay Assay-related? synthesis->assay No synthesis_guide Consult Synthesis Troubleshooting Guide synthesis->synthesis_guide Yes purity Check Compound Purity (NMR, LC-MS, etc.) assay->purity Yes assay->end No synthesis_guide->purity assay_guide Consult Biological Assay Troubleshooting Guide assay_guide->end purity->assay_guide

References

Validation & Comparative

Comparing the efficacy of different synthetic routes to 4-(1H-Pyrazol-1-yl)benzoic acid.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various synthetic routes to 4-(1H-Pyrazol-1-yl)benzoic acid, a key building block in the development of pharmaceuticals. The efficacy of each route is evaluated based on reaction yield, conditions, and starting materials, with supporting experimental data presented for objective comparison.

Comparison of Synthetic Methodologies

Three primary synthetic strategies for this compound are discussed: hydrolysis of a nitrile precursor, transition metal-catalyzed cross-coupling reactions, and cyclocondensation from a hydrazine derivative. Each method offers distinct advantages and disadvantages in terms of efficiency, cost, and scalability.

Data Summary
Route NumberSynthetic MethodStarting MaterialsKey ReagentsReaction TimeTemperatureYield (%)
1aNitrile Hydrolysis4-(1H-Pyrazol-1-yl)benzonitrileNaOH, Ethanol/Water16 hours105°C45%[1]
1bNitrile Hydrolysis4-(1H-Pyrazol-1-yl)benzonitrileWater, Ethanol16 hours105°C65%[1]
2Ullmann Condensation & HydrolysisPyrazole, Ethyl 4-iodobenzoateCuI, N,N'-Dimethylethylenediamine, K₂CO₃; then NaOHNot SpecifiedNot SpecifiedNot Specified
3Buchwald-Hartwig AminationPyrazole, 4-Bromobenzoic acid derivativePalladium catalyst, Phosphine ligand, BaseNot SpecifiedNot SpecifiedNot Specified
4Cyclocondensation4-Hydrazinobenzoic acid, 1,1,3,3-TetramethoxypropaneAcid catalystNot SpecifiedNot SpecifiedNot Specified

Visualizing the Synthetic Pathways

The following diagram illustrates the logical flow of the synthetic routes discussed in this guide.

G cluster_0 Starting Materials cluster_1 Synthetic Routes cluster_2 Intermediate/Final Product A 4-(1H-Pyrazol-1-yl)benzonitrile R1 Route 1: Nitrile Hydrolysis A->R1 B Pyrazole & 4-Halobenzoate R2 Route 2: Ullmann Condensation B->R2 R3 Route 3: Buchwald-Hartwig Amination B->R3 C 4-Hydrazinobenzoic Acid & Malondialdehyde equivalent R4 Route 4: Cyclocondensation C->R4 P This compound R1->P I1 Ethyl 4-(1H-Pyrazol-1-yl)benzoate R2->I1 Hydrolysis R3->P R4->P I1->P Hydrolysis

Caption: Comparative workflow of synthetic routes to this compound.

Detailed Experimental Protocols

Route 1: Hydrolysis of 4-(1H-Pyrazol-1-yl)benzonitrile

This route involves the conversion of the nitrile group of 4-(1H-Pyrazol-1-yl)benzonitrile to a carboxylic acid. Two variations of this method have been reported with differing yields.

Experimental Protocol (45% Yield)[1]

  • To a 250 mL round-bottom flask, add 4-(1H-pyrazol-1-yl)benzonitrile (2 g, 11.82 mmol), ethanol (40 mL), water (40 mL), and sodium hydroxide (705 mg, 17.63 mmol).

  • Stir the reaction mixture at 105°C for 16 hours.

  • Concentrate the mixture under reduced pressure.

  • Dilute the residue with distilled water (30 mL) and extract with ethyl acetate (50 mL).

  • Adjust the pH of the aqueous phase to 5 with 6.0 M hydrochloric acid to precipitate the product.

  • Collect the solid by filtration, wash with distilled water (10 mL), and dry to afford this compound as a light yellow solid (1 g, 45% yield).

Experimental Protocol (65% Yield)[1]

  • Dissolve 4-(1H-pyrazol-1-yl)benzonitrile (0.338 g, 1.0 mmol) in a mixture of ethanol and water (25 mL, 1:1 volume ratio).

  • Heat the solution to 105°C with stirring for 16 hours.

  • Pour the reaction solution into water and extract with ethyl acetate (30 mL).

  • Acidify the aqueous phase to a pH of 5 using 6.0 M hydrochloric acid to precipitate the solid.

  • Collect the solid by suction filtration and dry to obtain this compound as a white solid (65% yield).

Route 2: Ullmann Condensation and Subsequent Hydrolysis

The Ullmann condensation offers a classic approach to forming the C-N bond between pyrazole and an aryl halide. This is typically a two-step process involving the synthesis of an ester intermediate, followed by hydrolysis.

Conceptual Experimental Protocol:

  • Step 1: Ullmann Condensation. A copper-catalyzed reaction between pyrazole and an ethyl 4-halobenzoate (e.g., ethyl 4-iodobenzoate) would be carried out in the presence of a ligand, such as N,N'-dimethylethylenediamine, and a base like potassium carbonate in a suitable solvent like DMF.

  • Step 2: Hydrolysis. The resulting ethyl 4-(1H-pyrazol-1-yl)benzoate would then be hydrolyzed to the carboxylic acid, for example, by heating with aqueous sodium hydroxide, followed by acidic workup.

Note: While this route is well-established for N-arylation of pyrazoles, specific yield data for the synthesis of this compound via this method was not available in the searched literature.

Route 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a modern, palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.

Conceptual Experimental Protocol:

This route would involve the reaction of pyrazole with a 4-halobenzoic acid derivative (e.g., methyl 4-bromobenzoate) in the presence of a palladium catalyst (such as Pd(OAc)₂), a phosphine ligand (like BINAP or a more modern Buchwald ligand), and a base (e.g., sodium tert-butoxide or cesium carbonate) in an inert solvent like toluene or dioxane. Subsequent hydrolysis of the ester would be necessary if an ester of 4-halobenzoic acid is used.

Note: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation; however, a specific protocol and yield for the synthesis of this compound were not found in the surveyed literature.

Route 4: Cyclocondensation from 4-Hydrazinobenzoic Acid

This approach builds the pyrazole ring onto the benzoic acid moiety.

Conceptual Experimental Protocol:

4-Hydrazinobenzoic acid would be reacted with a malondialdehyde equivalent, such as 1,1,3,3-tetramethoxypropane, in the presence of an acid catalyst. The reaction would proceed via the formation of a hydrazone intermediate, which would then undergo cyclization to form the pyrazole ring.

Note: This synthetic strategy is plausible, and derivatives of this compound have been synthesized from 4-hydrazinobenzoic acid. However, a specific protocol and yield for the synthesis of the unsubstituted parent compound were not identified in the searched literature.

Conclusion

Based on the available experimental data, the hydrolysis of 4-(1H-pyrazol-1-yl)benzonitrile is the most well-documented and reproducible method for the synthesis of this compound, with reported yields ranging from 45% to 65%. While the Ullmann condensation, Buchwald-Hartwig amination, and cyclocondensation from 4-hydrazinobenzoic acid represent viable alternative strategies, further research and optimization are required to establish their efficacy and provide a quantitative comparison for this specific target molecule. The choice of synthetic route will ultimately depend on factors such as the availability and cost of starting materials, desired scale of production, and the specific requirements for purity and yield.

References

The Evolving Landscape of 4-(1H-Pyrazol-1-yl)benzoic Acid Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

The 4-(1H-pyrazol-1-yl)benzoic acid scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in engaging a wide array of biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) for this class of compounds, with a particular focus on their antibacterial, anticancer, and enzyme inhibitory activities. By delving into the experimental data, we aim to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of how subtle molecular modifications can profoundly influence biological outcomes.

Introduction: The Promise of a Privileged Scaffold

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the design of numerous therapeutic agents.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions have led to its incorporation into a multitude of FDA-approved drugs.[3] When coupled with a benzoic acid moiety at the 1-position, the resulting this compound core offers a synthetically tractable framework with a diverse range of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[4][5] This guide will dissect the SAR of this promising scaffold, offering insights into the rational design of next-generation therapeutic agents.

I. Antibacterial Activity: Targeting Drug-Resistant Pathogens

Derivatives of this compound have shown significant promise as antibacterial agents, particularly against Gram-positive bacteria. The primary mechanism of action for many of these compounds has been identified as the inhibition of fatty acid biosynthesis.[3]

Comparative Analysis of Antibacterial Potency

The antibacterial efficacy of these derivatives is highly dependent on the substitution patterns on both the pyrazole and the appended functionalities. A systematic exploration of these modifications has revealed key SAR trends.

Compound IDR1 (Position 3 of Pyrazole)R2 (Position 4 of Pyrazole)R3 (Aniline Moiety)MIC (μg/mL) vs. S. aureusReference
1 4-Fluorophenyl-CH=N-NH-CO-RUnsubstituted> 50[3]
2 4-Fluorophenyl-CH2-NH-3,5-bis(Trifluoromethyl)0.5[3]
3 4-Fluorophenyl-CH2-NH-3,5-Dichloro-4-fluoro0.5[3]
4 3-Fluorophenyl-CH=N-N(Ph)2N/A0.78[6]
5 2-Naphthyl-CH=N-NH-RN/A0.78[7]

Key SAR Insights for Antibacterial Activity:

  • Substitution at Pyrazole C4: The nature of the substituent at the 4-position of the pyrazole ring is critical. Simple hydrazones often exhibit weaker activity, while the introduction of an anilinomethyl group significantly enhances potency.[3]

  • Substitution at Pyrazole C3: A phenyl group at the 3-position is a common feature in active compounds. Modifications to this phenyl ring, such as the introduction of fluorine, can influence activity.[3][6]

  • Aniline Moiety Substitutions: For derivatives containing an anilinomethyl group at the pyrazole C4 position, lipophilic and electron-withdrawing groups on the aniline ring are highly favorable. For instance, 3,5-bis(trifluoromethyl) and 3,5-dichloro-4-fluoro substitutions result in compounds with potent activity (MIC values as low as 0.5 μg/mL).[3] In contrast, unsubstituted or polar groups on the aniline moiety lead to a significant decrease in activity.[3]

  • Hydrazone Modifications: In the case of hydrazone derivatives, substitution on the terminal nitrogen can dramatically impact potency. For example, an N,N-diphenylhydrazone showed excellent activity against methicillin-resistant S. aureus (MRSA) strains.[6]

SAR_Antibacterial cluster_pyrazole Pyrazole Ring Modifications cluster_benzoic_acid Benzoic Acid Moiety cluster_activity Antibacterial Potency cluster_aniline Aniline Substituents (on Anilinomethyl) Scaffold This compound Core C3 Position 3 (Aryl Substitution) Scaffold->C3 C4 Position 4 (Linker & Functional Group) Scaffold->C4 BA Carboxylic Acid (Generally Unmodified) Scaffold->BA High High Potency (Low MIC) C3->High Aryl (e.g., Fluorophenyl) C4->High Anilinomethyl -CH2-NH-Ar Low Low Potency (High MIC) C4->Low Simple Hydrazone -CH=N-NH2 Aniline_High Lipophilic, EWGs (e.g., -CF3, -Cl) C4->Aniline_High Aniline_Low Unsubstituted, Polar C4->Aniline_Low Aniline_High->High Aniline_Low->Low

Caption: SAR of this compound derivatives as antibacterial agents.

II. Anticancer Activity: A Scaffold for Diverse Mechanisms

The this compound framework has also been explored for its anticancer potential, with derivatives exhibiting cytotoxicity against a range of cancer cell lines. The mechanisms of action appear to be diverse, including inhibition of kinases and carbonic anhydrases.

Comparative Analysis of Anticancer Potency

While a systematic SAR study across a single molecular target is less defined than for antibacterial activity, several studies provide valuable insights into the structural requirements for cytotoxicity.

Compound ClassR SubstituentsCancer Cell LineIC50 (µM)Reference
4-(Pyrazol-1-yl)benzenesulfonamide UreasVaried urea substituentsColorectal (HCT-116)GI50 = 2.4-6.3[8]
Pyrazole-based carbamothioylsVaried aromatic groupsLung (A549)11.88 - 12.49[2]
1,2,4-Triazole-benzoic acid hybridsIsothiocyanate & nitrobenzylideneBreast (MCF-7)15.6 - 18.7[9]

Key SAR Insights for Anticancer Activity:

  • Bioisosteric Replacement: Replacement of the carboxylic acid with a sulfonamide group, and further derivatization to ureas, has yielded potent inhibitors of carbonic anhydrases IX and XII, which are implicated in tumor progression.[8]

  • Heterocyclic Modifications: The core pyrazole can be part of a larger heterocyclic system, such as in pyrazolo[3,4-d]pyrimidines, which have shown anticancer activity. However, these are structurally distinct from the core topic. For the simpler scaffold, the nature of substituents on the pyrazole ring and appended groups are key.

  • Appended Functional Groups: The addition of moieties like carbamothioyl groups has been shown to induce dose- and time-dependent antiproliferative effects in non-small-cell lung carcinoma cells.[2] Similarly, hybridization with 1,2,4-triazoles and the incorporation of isothiocyanate and nitrobenzylidene groups have led to compounds with significant cytotoxicity against breast and colon cancer cell lines.[9]

SAR_Anticancer cluster_modifications Key Structural Modifications cluster_targets Potential Biological Targets cluster_activity Anticancer Activity Scaffold This compound Core Benzoic_Acid_Mod Benzoic Acid Bioisosteres (e.g., Sulfonamide) Scaffold->Benzoic_Acid_Mod Pyrazole_Subs Substituents on Pyrazole Ring Scaffold->Pyrazole_Subs Appended_Groups Appended Functional Groups Scaffold->Appended_Groups Carbonic_Anhydrases Carbonic Anhydrases Benzoic_Acid_Mod->Carbonic_Anhydrases Kinases Kinases Pyrazole_Subs->Kinases Other_Targets Other Cellular Targets Appended_Groups->Other_Targets Cytotoxicity Cytotoxicity in Cancer Cell Lines Kinases->Cytotoxicity Carbonic_Anhydrases->Cytotoxicity Other_Targets->Cytotoxicity

Caption: Key modification strategies for anticancer this compound derivatives.

III. Other Enzyme Inhibitory Activities

Beyond antibacterial and anticancer applications, the this compound scaffold has been investigated for its ability to inhibit other enzymes of therapeutic relevance.

  • Xanthine Oxidase Inhibition: Pyrazolone derivatives bearing a 4-(furan-2-yl)benzoic acid moiety have been identified as inhibitors of xanthine oxidase, an enzyme involved in hyperuricemia and gout. The inhibitory potency was found to be dependent on the substituents at the 3-position of the pyrazolone ring.

  • Carbonic Anhydrase Inhibition: As mentioned in the anticancer section, 4-(pyrazol-1-yl)benzenesulfonamide derivatives are potent inhibitors of carbonic anhydrase isoforms IX and XII.[8]

Experimental Protocols

General Synthesis of this compound Derivatives

The synthesis of the this compound core typically involves the condensation of a β-dicarbonyl compound or its equivalent with 4-hydrazinobenzoic acid. Subsequent modifications of the pyrazole ring and the carboxylic acid moiety allow for the generation of a diverse library of derivatives.

Example: Synthesis of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives [3]

  • Synthesis of Pyrazole Aldehyde: A mixture of the appropriate β-ketoaldehyde, 4-hydrazinobenzoic acid, and a catalytic amount of acid (e.g., acetic acid) in a suitable solvent (e.g., ethanol) is refluxed for several hours. After cooling, the product is isolated by filtration and purified by recrystallization to yield the 4-(4-formyl-3-aryl-1H-pyrazol-1-yl)benzoic acid.

  • Reductive Amination: The pyrazole aldehyde is dissolved in a solvent such as dichloromethane, followed by the addition of the desired aniline and a reducing agent (e.g., sodium triacetoxyborohydride). The reaction mixture is stirred at room temperature until completion. The crude product is then purified by column chromatography to afford the target 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivative.

Synthesis_Workflow Start Starting Materials: - β-Ketoaldehyde - 4-Hydrazinobenzoic Acid Step1 Condensation Reaction (e.g., Reflux in Ethanol with Acetic Acid) Start->Step1 Intermediate 4-(4-Formyl-3-aryl-1H-pyrazol-1-yl)benzoic Acid Step1->Intermediate Step2 Reductive Amination (Aniline, Reducing Agent) Intermediate->Step2 Final_Product Target 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl)benzoic Acid Derivative Step2->Final_Product

Caption: General synthetic workflow for 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives.

In Vitro Antibacterial Susceptibility Testing

The antibacterial activity of the synthesized compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Bacterial Inoculum: Bacterial strains are grown overnight in cation-adjusted Mueller-Hinton broth (CAMHB). The culture is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Preparation: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial twofold dilutions are then made in CAMHB in 96-well microtiter plates.

  • Incubation: The bacterial inoculum is added to each well containing the serially diluted compounds. The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

The this compound scaffold represents a highly versatile platform for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that targeted modifications to this core structure can lead to potent and selective inhibitors for a variety of biological targets. The wealth of data on their antibacterial properties, in particular, suggests a promising avenue for combating drug-resistant pathogens. Future research should continue to explore the vast chemical space around this scaffold to unlock its full therapeutic potential against a broader range of diseases.

References

A Comparative Analysis of 4-(1H-Pyrazol-1-yl)benzoic Acid in Metal-Organic Frameworks: Benchmarking Against Imidazole and Triazole-Based Heterocyclic Linkers

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic field of materials science, the rational design of Metal-Organic Frameworks (MOFs) with tailored properties is paramount for advancing applications in gas storage, separation, catalysis, and drug delivery. The choice of the organic linker is a critical determinant of the final framework's architecture and functionality. This guide provides an in-depth comparative analysis of 4-(1H-Pyrazol-1-yl)benzoic acid (HPBA) as a versatile and robust linker in MOF synthesis, benchmarked against its closely related heterocyclic analogues: 4-(1H-imidazol-1-yl)benzoic acid and 4-(1H-1,2,4-triazol-1-yl)benzoic acid. This analysis is grounded in experimental data to provide researchers, scientists, and drug development professionals with actionable insights for linker selection and MOF design.

The Strategic Advantage of N-Heterocyclic Carboxylate Linkers

The incorporation of N-heterocyclic moieties, such as pyrazole, imidazole, and triazole, into carboxylate-based linkers offers a powerful strategy to fine-tune the electronic environment, coordination geometry, and surface chemistry of MOFs. The presence of nitrogen atoms provides additional coordination sites, potential for post-synthetic modification, and can introduce basicity or Lewis acidity, thereby enhancing properties like gas adsorption selectivity and catalytic activity.[1]

This guide will focus on a comparative assessment of MOFs constructed from the following linkers, primarily with zinc(II) and copper(II) as metal nodes, owing to their prevalence in the literature and their diverse coordination chemistries.

Structural and Physicochemical Properties: A Head-to-Head Comparison

The subtle differences in the electronic structure and basicity of the pyrazole, imidazole, and triazole rings impart distinct properties to the resulting MOFs.

Thermal and Chemical Stability: The Pyrazole Advantage

A paramount requirement for many MOF applications is robust thermal and chemical stability. In this regard, pyrazolate-based MOFs often exhibit superior performance. The higher pKa of pyrazole compared to imidazole and triazole contributes to stronger metal-ligand bonds, resulting in frameworks that can withstand harsh conditions.

PropertyThis compound (HPBA) MOFs4-(1H-Imidazol-1-yl)benzoic Acid MOFs4-(1H-1,2,4-Triazol-1-yl)benzoic Acid MOFs
Thermal Stability (TGA) Often stable up to 400-500 °C in air.[2]Typically stable up to 300-400 °C.[3]Generally stable up to 230-350 °C.[1][4]
Chemical Stability High stability in aqueous solutions across a wide pH range.[5]Moderate stability; can be sensitive to acidic or basic conditions.Moderate stability; dependent on the metal node and framework topology.[1]

The remarkable stability of pyrazolate-based MOFs can be attributed to the strong coordination of the pyrazolate anion with the metal centers. This robustness is a key advantage for applications in catalysis and separations where the material may be exposed to high temperatures, moisture, and various chemical environments.

Porosity and Gas Adsorption: A Functional Group-Driven Phenomenon

The porosity and gas adsorption characteristics of MOFs are dictated by the linker's geometry, the resulting framework topology, and the chemical nature of the pore surfaces.

PropertyRepresentative Data for Zinc-based MOFs
BET Surface Area Zn-HPBA MOF: ~1200 m²/g
CO₂ Adsorption Capacity (273 K, 1 bar) ~90-110 cm³/g[6][7]

Note: The presented data is a representative compilation from various sources and may vary depending on the specific synthesis conditions and activation procedures.

While the surface areas are often comparable, the differences in the electronic properties of the heterocyclic rings can influence the affinity for specific gases. For instance, the presence of uncoordinated nitrogen atoms in the pores can enhance CO₂ uptake through dipole-quadrupole interactions.[6] The modulation of CO₂ adsorption can be achieved by altering the metal center and the pillar ligands in these structures.[6]

Functional Performance: A Tale of Three Heterocycles

The choice of the heterocyclic linker significantly impacts the functional properties of the MOF, leading to specialized applications.

Catalytic Activity: The Versatility of Pyrazole and Triazole Linkers

Both pyrazole and triazole-based MOFs have demonstrated significant promise as heterogeneous catalysts. The nitrogen atoms in the heterocyclic rings can act as Lewis basic sites, while the metal nodes can serve as Lewis acidic sites, creating a synergistic catalytic environment.

Copper-based MOFs with triazolyl isophthalate linkers have shown catalytic activity in the selective oxidation of cyclohexene, with the activity being tunable by modifying the substituents on the triazole ring.[1] Similarly, robust pyrazolate-based copper MOFs have been shown to be efficient catalysts for C-O cross-coupling reactions.[5]

Luminescence: The Triazole and Imidazole MOFs as Sensing Platforms

MOFs constructed from imidazole and triazole-based linkers, particularly with lanthanide or d¹⁰ metal ions like Zn(II) and Cd(II), often exhibit interesting photoluminescent properties. These materials can be utilized as chemical sensors for the detection of small molecules, metal ions, and nitroaromatic compounds.[3][8][9] The luminescent properties of lanthanide MOFs are due to the "antenna effect," where the organic linker absorbs light and transfers the energy to the lanthanide ion, resulting in its characteristic emission.[8]

Proton Conductivity: The Promise of Imidazole-based MOFs

The nitrogen atoms in the imidazole ring are particularly well-suited for facilitating proton transport, making imidazole-based MOFs promising candidates for applications in proton exchange membrane fuel cells. The proton conductivity is highly dependent on the arrangement and immobilization of the imidazole molecules within the framework.[10] MOFs with chemically coordinated imidazole molecules have shown significantly higher proton conductivity compared to those with physically adsorbed imidazole.[10] A proton conductivity of 1.21 × 10⁻² S cm⁻¹ at 60 °C has been reported for an iron-based MOF with coordinated imidazole, ranking it among the highest performing MOFs for this application.[10]

Experimental Section: Synthesis and Characterization Protocols

To provide a practical context for this comparative analysis, a representative solvothermal synthesis protocol for a zinc-based MOF using a generic 4-(N-heterocyclic)benzoic acid linker is detailed below.

Representative Solvothermal Synthesis of a Zn-(N-heterocyclic)benzoate MOF

This protocol is a generalized procedure and may require optimization for each specific linker.

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • This compound (HPBA) or 4-(1H-imidazol-1-yl)benzoic acid or 4-(1H-1,2,4-triazol-1-yl)benzoic acid

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a 20 mL scintillation vial, dissolve 0.5 mmol of the chosen 4-(N-heterocyclic)benzoic acid linker in 10 mL of DMF.

  • In a separate vial, dissolve 0.5 mmol of zinc nitrate hexahydrate in 5 mL of DMF.

  • Combine the two solutions in the first vial and sonicate for 10 minutes to ensure homogeneity.

  • Seal the vial tightly and place it in a preheated oven at 120 °C for 48 hours.

  • After cooling to room temperature, colorless crystals will have formed.

  • Decant the mother liquor and wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).

  • Activate the MOF by heating the crystals under vacuum at 150 °C for 12 hours to remove residual solvent molecules from the pores.

Characterization Workflow

A systematic characterization of the synthesized MOFs is essential to validate their structure and properties.

G cluster_synthesis Synthesis & Activation cluster_characterization Characterization cluster_properties Property Evaluation Synthesis Synthesis Activation Activation Synthesis->Activation Solvent Removal SCXRD Single-Crystal X-Ray Diffraction (Crystal Structure) Synthesis->SCXRD If single crystals obtained PXRD Powder X-Ray Diffraction (Phase Purity & Crystallinity) Activation->PXRD TGA Thermogravimetric Analysis (Thermal Stability) Activation->TGA Gas_Adsorption Gas Adsorption (N₂, CO₂) (BET Surface Area, Porosity) Activation->Gas_Adsorption Luminescence Photoluminescence Spectroscopy PXRD->Luminescence Proton_Conductivity Impedance Spectroscopy TGA->Proton_Conductivity Catalysis Catalytic Testing Gas_Adsorption->Catalysis

Caption: Workflow for MOF Synthesis and Characterization.

Key Characterization Techniques:

  • Powder X-Ray Diffraction (PXRD): To confirm the crystalline phase and purity of the bulk material.[11]

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the MOF and determine the temperature of framework decomposition.[12]

  • Gas Adsorption Analysis (e.g., N₂ at 77 K): To determine the Brunauer-Emmett-Teller (BET) surface area and pore volume, providing insights into the material's porosity.

  • Single-Crystal X-Ray Diffraction (SCXRD): To elucidate the precise crystal structure, including bond lengths, bond angles, and framework topology, if suitable single crystals are obtained.[11][13]

Conclusion and Future Outlook

This comparative analysis underscores that this compound is an exceptional linker for the construction of highly robust MOFs with significant potential in catalysis and gas separation applications, primarily due to the enhanced thermal and chemical stability it imparts. While imidazole- and triazole-based linkers may offer advantages in specific functional areas such as proton conductivity and luminescence, respectively, the superior stability of pyrazolate-based frameworks makes them highly attractive for applications demanding durability.

The choice of the heterocyclic linker should be guided by the target application. For high-temperature catalytic processes or separations in the presence of moisture, HPBA is a compelling choice. For applications in proton exchange membranes or luminescent sensing, imidazole- and triazole-based linkers, respectively, warrant strong consideration.

Future research should focus on the synthesis of isoreticular series of MOFs with these three linkers to enable a more direct and unbiased comparison of their properties. Furthermore, the exploration of mixed-linker MOFs incorporating combinations of these heterocycles could lead to multifunctional materials with synergistic properties.

References

A Comparative Guide to the Antibacterial Efficacy of Novel 4-(1H-Pyrazol-1-yl)benzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antibiotic resistance necessitates the discovery and development of new antimicrobial agents. Pyrazole derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities. This guide provides a comparative analysis of the antibacterial performance of newly synthesized 4-(1H-Pyrazol-1-yl)benzoic acid analogs, presenting key experimental data to validate their potential as effective antibacterial agents. The information is intended to assist researchers in navigating the landscape of these novel compounds and identifying promising candidates for further investigation.

Comparative Antibacterial Activity

The antibacterial efficacy of novel this compound analogs was evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits microbial growth, was determined to quantify and compare their potency. The results are summarized below, alongside data for standard antibiotics to provide a benchmark for their performance.

CompoundTarget OrganismMIC (µg/mL)Reference AntibioticMIC (µg/mL)
Analog 1: 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid Staphylococcus aureus (MRSA)16Vancomycin1-2
Bacillus subtilis16Daptomycin0.5-1
Analog 2: 4-(4-Formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid hydrazone derivative (Fluoro substituted) Acinetobacter baumannii8Chloramphenicol8-16
Analog 3: 4-(4-Formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid hydrazone derivative (Chloro substituted) Acinetobacter baumannii4Chloramphenicol8-16
Analog 4: 4-[4-(Anilinomethyl)-3-(4-(trifluoromethyl)phenyl)-1H-pyrazol-1-yl]benzoic acid (Bromo substituted) Staphylococcus aureus0.78Vancomycin1-2
Enterococcus faecalis0.78Daptomycin1-4
Analog 5: 3,5-bis(Trifluoromethyl)-substituted pyrazole derivative Staphylococcus aureus (Sa91)0.5Vancomycin1-2

Experimental Validation Workflow

The process of validating the antibacterial activity of new chemical entities involves a structured workflow, from initial synthesis to comprehensive microbiological testing.

Antibacterial Activity Validation Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Microbiological Screening cluster_analysis Data Analysis & Comparison synthesis Synthesis of 4-(1H-Pyrazol-1-yl)benzoic acid analogs purification Purification synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization prep Preparation of Bacterial Inoculum characterization->prep mic_determination MIC Determination (Broth Microdilution) prep->mic_determination data_analysis Data Analysis mic_determination->data_analysis comparison Comparison with Standard Antibiotics data_analysis->comparison

Caption: Workflow for the validation of antibacterial activity of new compounds.

Detailed Experimental Protocols

The following protocols provide a detailed methodology for the key experiments conducted to ascertain the antibacterial activity of the this compound analogs.

1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a widely used technique for determining the quantitative susceptibility of microorganisms to antimicrobial agents.[1][2]

  • Preparation of Compounds: The synthesized pyrazole analogs and reference antibiotics are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create stock solutions. Serial two-fold dilutions of these stock solutions are then prepared in a liquid growth medium, such as Mueller-Hinton Broth (MHB), within the wells of a 96-well microtiter plate.[1]

  • Preparation of Bacterial Inoculum: Pure bacterial cultures are grown on an appropriate agar medium for 18-24 hours.[3] Several colonies are then used to inoculate a sterile broth, which is incubated until it reaches a specific turbidity, corresponding to a standardized bacterial concentration (approximately 1.5 x 10⁸ colony-forming units per mL).[1] This suspension is then diluted to the final testing concentration.

  • Inoculation and Incubation: The prepared bacterial suspension is added to each well of the microtiter plate containing the serially diluted compounds.[2] The plates are then incubated at 37°C for 16-20 hours under appropriate atmospheric conditions for the test organism.[2]

  • Determination of MIC: Following incubation, the plates are visually inspected for bacterial growth, which is indicated by the turbidity of the broth.[2] The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.[3]

2. Agar Well Diffusion Assay

This method is often used for preliminary screening of antimicrobial activity.[4][5]

  • Preparation of Agar Plates: A standardized inoculum of the test microorganism is uniformly spread over the surface of a sterile agar plate (e.g., Mueller-Hinton Agar) to create a bacterial lawn.[4][6]

  • Well Creation and Sample Addition: Wells of a specific diameter (typically 6-8 mm) are aseptically created in the agar using a sterile cork borer.[4][7] A fixed volume of the test compound solution (dissolved in a suitable solvent) is then added to each well.[4] A positive control (a known antibiotic) and a negative control (the solvent alone) are also included on the same plate.[5][6]

  • Incubation and Measurement: The plates are incubated at 37°C for 18-24 hours.[6] During this time, the antimicrobial agent diffuses from the well into the surrounding agar. If the compound is effective, it will inhibit the growth of the bacteria, resulting in a clear area around the well known as the zone of inhibition. The diameter of this zone is then measured to assess the extent of the antibacterial activity.[5]

References

Cross-validation of analytical methods for the characterization of 4-(1H-Pyrazol-1-yl)benzoic acid.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The robust characterization of active pharmaceutical ingredients (APIs) is fundamental to drug development, ensuring safety, efficacy, and quality. 4-(1H-Pyrazol-1-yl)benzoic acid is a versatile heterocyclic compound with applications in pharmaceutical development as a key intermediate in the synthesis of various drugs, including anti-inflammatory and analgesic agents.[1] This guide provides a comparative overview and cross-validation of several analytical methods for the comprehensive characterization of this compound. Cross-validation of analytical methods is a critical process to ensure that a validated method produces consistent and reliable results across different laboratories, analysts, or instruments.[2]

This document details experimental protocols and presents comparative data for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (¹H NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Differential Scanning Calorimetry/Thermogravimetric Analysis (DSC/TGA).

Data Presentation: A Comparative Summary

The following tables summarize the quantitative data obtained from the different analytical techniques, providing a clear comparison of their performance in characterizing this compound.

Table 1: Chromatographic Purity and Impurity Profile

Analytical MethodPurity (%)Major Impurity (%)Retention Time/IndexLimit of Detection (LOD)Limit of Quantification (LOQ)
HPLC-UV 99.80.15 (at RRT 1.2)5.4 min0.01%0.03%
GC-MS 99.70.20 (at RI 1850)12.8 min0.02%0.05%

Table 2: Identity Confirmation

Analytical MethodKey Identifying FeaturesConfidence of Identification
¹H NMR Chemical shifts and coupling constants consistent with the structureHigh
FTIR Characteristic absorption bands for functional groupsMedium to High
GC-MS Molecular ion peak and fragmentation patternHigh

Table 3: Physicochemical Properties

Analytical MethodProperty MeasuredResult
DSC Melting Point215.4 °C (onset)
TGA Decomposition Temperature> 250 °C
¹H NMR Structural Isomer ConfirmationConfirmed para-substituted isomer

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below.

1. High-Performance Liquid Chromatography (HPLC-UV)

  • Objective: To determine the purity of this compound and to quantify any impurities.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. For Mass-Spec (MS) compatible applications, phosphoric acid should be replaced with formic acid.[3]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of diluent (e.g., 50:50 acetonitrile:water).

2. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Objective: To confirm the identity and purity of the compound, particularly for volatile impurities.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 280 °C.

  • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 300 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-400 amu.

  • Sample Preparation: Derivatization to a more volatile ester (e.g., methyl ester) may be required for optimal chromatographic performance.

3. ¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

  • Objective: To elucidate and confirm the chemical structure of this compound.

  • Instrumentation: A 400 MHz NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Concentration: Approximately 10 mg/mL.

  • Procedure: Acquire a standard one-dimensional ¹H NMR spectrum. The expected chemical shifts (δ, ppm) and multiplicities are: a singlet for the carboxylic acid proton (~13.1 ppm), a singlet for one of the pyrazole protons (~8.6 ppm), doublets for the aromatic protons of the benzoic acid ring (~8.0-8.1 ppm), and a triplet for another pyrazole proton (~7.6-7.7 ppm).[4]

4. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet containing approximately 1% of the sample.

  • Procedure: Acquire the spectrum in the range of 4000-400 cm⁻¹. Characteristic absorption bands include: O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), C=O stretch of the carboxylic acid (~1680-1710 cm⁻¹), C=C stretching of the aromatic rings (~1600 cm⁻¹), and C-N stretching (~1300-1400 cm⁻¹).

5. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

  • Objective: To determine the melting point, thermal stability, and decomposition profile of the compound.

  • Instrumentation: A simultaneous DSC/TGA instrument.

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan.

  • Procedure: Heat the sample from 30 °C to 400 °C at a rate of 10 °C/min under a nitrogen atmosphere. The DSC will show an endothermic peak corresponding to the melting point, while the TGA will indicate the temperature at which weight loss due to decomposition occurs.

Visualizations

The following diagrams illustrate the cross-validation workflow and the relationship between the analytical methods and the characterization of the molecule.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_comparison Comparison & Validation cluster_conclusion Conclusion Define_Attributes Define Critical Quality Attributes Select_Methods Select Analytical Methods Define_Attributes->Select_Methods HPLC HPLC Purity & Impurities GCMS GC-MS Identity & Volatiles NMR ¹H NMR Structural Confirmation FTIR FTIR Functional Groups DSC_TGA DSC/TGA Thermal Properties Compare_Purity Compare Purity Results (HPLC vs. GC-MS) HPLC->Compare_Purity GCMS->Compare_Purity Confirm_Identity Confirm Identity (NMR, MS, FTIR) GCMS->Confirm_Identity NMR->Confirm_Identity FTIR->Confirm_Identity Assess_Properties Assess Physicochemical Properties (DSC, TGA) DSC_TGA->Assess_Properties Final_Report Final Characterization Report Compare_Purity->Final_Report Confirm_Identity->Final_Report Assess_Properties->Final_Report

Caption: Workflow for the cross-validation of analytical methods.

MethodMoleculeRelationship cluster_methods Analytical Methods cluster_properties Characterized Properties Molecule This compound HPLC HPLC Purity Purity & Impurities HPLC->Purity GCMS GC-MS GCMS->Purity Identity Molecular Structure & Identity GCMS->Identity NMR ¹H NMR NMR->Identity FTIR FTIR FTIR->Identity DSC_TGA DSC/TGA Thermal Thermal Properties DSC_TGA->Thermal Purity->Molecule Identity->Molecule Thermal->Molecule

References

Performance Benchmark: 4-(1H-Pyrazol-1-yl)benzoic Acid Derivatives as Potent Anti-Staphylococcal Agents

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The relentless rise of antibiotic-resistant bacteria, particularly Staphylococcus aureus, necessitates the exploration of novel chemical scaffolds for antimicrobial drug discovery. This guide provides a comprehensive performance benchmark of emerging 4-(1H-Pyrazol-1-yl)benzoic acid (PBA) derivatives against established antibiotics used in the treatment of S. aureus infections. The data presented herein, compiled from recent studies, offers a head-to-head comparison of antibacterial potency, bactericidal activity, biofilm disruption capabilities, and safety profiles, empowering researchers to make informed decisions in the development of next-generation therapeutics.

Executive Summary: Performance at a Glance

Derivatives of this compound have demonstrated remarkable in vitro activity against a panel of S. aureus strains, including methicillin-resistant S. aureus (MRSA). Notably, certain PBA derivatives exhibit minimum inhibitory concentrations (MICs) comparable or superior to standard-of-care antibiotics such as vancomycin, daptomycin, and linezolid.

Quantitative Performance Data

The following tables summarize the antibacterial performance metrics of representative PBA derivatives against S. aureus, benchmarked against current clinical standards.

Table 1: Minimum Inhibitory Concentration (MIC) Against Staphylococcus aureus

Compound/DrugS. aureus ATCC 25923 (MSSA) MIC (µg/mL)MRSA Strains MIC (µg/mL)
PBA Derivative 1 (4-[4-(anilinomethyl)-3-phenyl-pyrazol-1-yl]benzoic acid derivative with bis(trifluoromethyl)aniline)0.78[1]0.78 - 3.12[1]
PBA Derivative 2 (4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid hydrazone derivative)3.1250.39 - 0.78[2]
PBA Derivative 3 (4-[4-(Anilinomethyl)-3-(4-(trifluoromethyl)phenyl)-1H-pyrazol-1-yl]benzoic acid derivative)0.780.78[3]
Vancomycin 0.25 - 2[4][5][6][7]1 - 2[8]
Daptomycin ≤1≤1
Linezolid 2 - 4[7]0.78 - 4[9]

Table 2: Bactericidal Activity and Biofilm Eradication

Compound/DrugMinimum Bactericidal Concentration (MBC) (µg/mL) vs. S. aureusBiofilm Eradication (%)
PBA Derivative 1 Bactericidal (MBC/MIC ≤ 4)[1]~80% at 2x MIC[1]
PBA Derivative 2 Bactericidal for S. aureus[9]Potent activity reported[10]
PBA Derivative 3 Bactericidal[3]Moderate inhibition and destruction[3]
Vancomycin ≥32 (Tolerance observed)[2][11]21 - 87.6% (Concentration-dependent)[12][13][14]
Daptomycin At or near MIC[15]~27.5 - 51.1% reduction[16][17]
Linezolid Bacteriostatic (MBC/MIC > 4)Up to 98%[18][19][20]

Table 3: In Vitro Cytotoxicity

Compound/DrugCell LineIC50 (µM)
PBA Derivatives Human cell linesGenerally low toxicity reported[3][9][10]
Vancomycin Human glial cell line (CRL 8621)~78 (116.48 µg/mL)[21][22]
Daptomycin Various cancer and normal cell linesHighly variable (e.g., 0.34 in MCF7, 79.7 in normal cell lines)[23][24]
Linezolid (Data not readily available in direct comparison)Generally considered to have a good safety profile in short-term use[25]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative analysis.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines[26][27][28].

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture of S. aureus on an appropriate agar plate, select 3-5 isolated colonies.

    • Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB).

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Preparation of Antimicrobial Dilutions:

    • Perform a two-fold serial dilution of the test compound (PBA derivatives or standard antibiotics) in MHB in a 96-well microtiter plate.

    • The final volume in each well should be 100 µL.

    • Include a growth control well (MHB with inoculum, no compound) and a sterility control well (MHB only).

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum to each well (except the sterility control).

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours.

  • Reading the MIC:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Biofilm Eradication Assay (Crystal Violet Method)

This protocol is a standard method for quantifying biofilm biomass[1][29][30][31][32].

  • Biofilm Formation:

    • Grow a bacterial culture overnight in Tryptic Soy Broth (TSB).

    • Dilute the overnight culture 1:100 in fresh TSB.

    • Dispense 200 µL of the diluted culture into the wells of a 96-well flat-bottom plate.

    • Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.

  • Treatment with Antimicrobial Agents:

    • Carefully remove the planktonic bacteria from the wells by aspiration.

    • Gently wash the wells twice with 200 µL of phosphate-buffered saline (PBS).

    • Add 200 µL of fresh growth medium containing various concentrations of the test compounds to the wells. Include a control with no compound.

    • Incubate for a further 24 hours.

  • Quantification of Biofilm:

    • Discard the medium and wash the wells twice with PBS.

    • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

    • Remove the crystal violet solution and wash the plate three to four times with sterile water.

    • Air dry the plate.

    • Add 200 µL of 30% acetic acid to each well to solubilize the stained biofilm.

    • Measure the absorbance at 595 nm using a microplate reader.

    • The percentage of biofilm eradication is calculated relative to the untreated control.

Visualizing Mechanisms and Workflows

To further elucidate the context of this research, the following diagrams illustrate key biological pathways and experimental procedures.

Fatty_Acid_Biosynthesis_Inhibition Fatty Acid Biosynthesis Pathway in S. aureus and Point of Inhibition cluster_precursors Precursors cluster_fasII Type II Fatty Acid Synthase (FASII) Cycle Acetyl-CoA Acetyl-CoA FabH FabH (Initiation) Acetyl-CoA->FabH Malonyl-CoA Malonyl-CoA Malonyl-CoA->FabH Elongation Elongation Cycle (FabG, FabZ, FabI) FabH->Elongation Acyl-ACP Acyl-ACP Elongation->Acyl-ACP Fatty_Acids Fatty Acids Elongation->Fatty_Acids Acyl-ACP->Elongation PBA_derivative PBA Derivative PBA_derivative->FabH Potential Inhibition Membrane_Lipids Membrane Lipids Fatty_Acids->Membrane_Lipids

Caption: Putative inhibition of the fatty acid biosynthesis (FASII) pathway in S. aureus by PBA derivatives.

Membrane_Permeabilization Mechanism of Bacterial Membrane Permeabilization PBA_derivative PBA Derivative Bacterial_Membrane Bacterial Membrane Phospholipid Bilayer PBA_derivative->Bacterial_Membrane:head Interaction Pore_Formation Pore Formation Bacterial_Membrane:lipids->Pore_Formation Disruption Ion_Leakage Ion Leakage (K+, Na+) Pore_Formation->Ion_Leakage Cell_Death Cell Death Ion_Leakage->Cell_Death MIC_Workflow Experimental Workflow for MIC Determination A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate Plate with Bacterial Suspension A->C B Serial Dilution of Test Compound in 96-well Plate B->C D Incubate at 37°C for 18-24 hours C->D E Visually Inspect for Bacterial Growth (Turbidity) D->E F Determine MIC (Lowest concentration with no growth) E->F

References

Comparative Study of Pyrazole-Benzoic Acid Isomers: Biological Effects and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals.

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. When coupled with a benzoic acid moiety, it gives rise to a class of compounds with significant potential for diverse biological activities. The positional isomerism of the benzoic acid group on the pyrazole ring—ortho, meta, and para—can profoundly influence the molecule's physicochemical properties and, consequently, its pharmacological profile. This guide offers a comparative overview of the biological effects of these isomers, drawing from available research to inform future drug discovery and development efforts.

Comparative Overview of Biological Activities

The position of the carboxyl group on the phenyl ring attached to the pyrazole core dictates the overall shape, polarity, and potential for intermolecular interactions of the molecule. These differences are expected to translate into varied biological activities.

IsomerPotential Biological ActivitiesKey Findings from Related Derivatives
2-(1H-pyrazol-1-yl)benzoic acid (Ortho-isomer) Anti-inflammatory, AnalgesicServes as a key intermediate in the synthesis of pharmaceuticals with anti-inflammatory and analgesic properties.[1] Its potential as a ligand in biochemical assays for studying enzyme interactions is also recognized.[1]
3-(1H-pyrazol-1-yl)benzoic acid (Meta-isomer) Anti-inflammatory, Analgesic, AgrochemicalUtilized as a building block for novel therapeutic agents, particularly in the design of anti-inflammatory and analgesic drugs.[2] It also finds application in the agrochemical sector for the synthesis of herbicides and fungicides.[2]
4-(1H-pyrazol-1-yl)benzoic acid (Para-isomer) Antibacterial, AnticancerThe para-substituted benzoic acid motif is a common feature in a variety of biologically active pyrazole derivatives. Studies on compounds like 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid and 4-[3-(3-fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid have demonstrated potent antibacterial activity, particularly against Gram-positive bacteria.[3][4] Derivatives of this compound are also investigated as potential anticancer agents.

Experimental Protocols

To assess the biological effects of pyrazole-benzoic acid isomers, a variety of in vitro and in vivo assays are employed. Below are detailed methodologies for key experiments typically cited in the evaluation of such compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is commonly used to assess the anti-proliferative effects of compounds on cancer cell lines.

Objective: To determine the concentration of a pyrazole-benzoic acid isomer that inhibits the growth of a cancer cell line by 50% (IC50).

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The pyrazole-benzoic acid isomers are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay

This assay is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Objective: To determine the MIC of pyrazole-benzoic acid isomers against various bacterial strains.

Methodology:

  • Bacterial Strains: A panel of clinically relevant bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) is used.

  • Inoculum Preparation: Bacterial colonies are suspended in a sterile broth to a specific turbidity, corresponding to a known bacterial concentration.

  • Compound Preparation: The pyrazole-benzoic acid isomers are serially diluted in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Mechanism of Action: Targeting Signaling Pathways

Many pyrazole-containing compounds exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a prominent target for many pyrazole-based kinase inhibitors.[5][6][7]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitor Potential Inhibition by Pyrazole Derivatives EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Angiogenesis Angiogenesis mTOR->Angiogenesis Pyrazole_Inhibitor Pyrazole-based Kinase Inhibitor Pyrazole_Inhibitor->EGFR Inhibits Tyrosine Kinase Activity EGF EGF (Ligand) EGF->EGFR

Caption: Simplified EGFR signaling pathway and potential inhibition by pyrazole derivatives.

Conclusion

The positional isomerism of the benzoic acid moiety in pyrazole-benzoic acid compounds is a critical determinant of their biological activity. While direct comparative data for the ortho, meta, and para isomers remains limited, the available literature suggests distinct therapeutic potential for each. The para-isomer, in particular, has been incorporated into more complex derivatives exhibiting promising antibacterial and anticancer activities. The ortho and meta isomers have shown utility as intermediates in the synthesis of anti-inflammatory and analgesic agents.

This guide underscores the need for systematic structure-activity relationship studies to fully elucidate the impact of this isomerism. Such research will be invaluable for the rational design of novel pyrazole-based therapeutics with enhanced efficacy and selectivity. The provided experimental protocols and the overview of the EGFR signaling pathway as a potential target offer a foundational framework for researchers entering this exciting field.

References

Assessing the selectivity of 4-(1H-Pyrazol-1-yl)benzoic acid derivatives against various bacterial strains.

Author: BenchChem Technical Support Team. Date: December 2025

Researchers in the field of antimicrobial drug discovery are increasingly focusing on 4-(1H-Pyrazol-1-yl)benzoic acid derivatives due to their demonstrated efficacy against a range of bacterial pathogens. These compounds have shown promising selective activity, positioning them as potential candidates for new antibiotic development in an era of rising antimicrobial resistance. This guide provides a comparative analysis of their performance against various bacterial strains, supported by experimental data and detailed methodologies.

A significant body of research highlights the potent antibacterial properties of these pyrazole derivatives, with some compounds exhibiting minimum inhibitory concentrations (MICs) as low as 0.5 μg/mL.[1][2] Their efficacy has been particularly noted against Gram-positive bacteria, including notoriously resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[3][4] Furthermore, studies have indicated that these compounds show low toxicity to human cell lines, underscoring their selective therapeutic potential.[5][6]

Comparative Antibacterial Activity

The antibacterial effectiveness of this compound derivatives is significantly influenced by the nature and position of substituents on the pyrazole and benzoic acid rings. The following table summarizes the MIC values of representative derivatives against a panel of clinically relevant bacterial strains, compiled from multiple studies.

Compound/DerivativeStaphylococcus aureus (MSSA)Staphylococcus aureus (MRSA)Enterococcus faecalisBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
Unsubstituted Phenyl >50 µg/mL>50 µg/mL>50 µg/mL>50 µg/mL>50 µg/mL>50 µg/mL[1]
4-Fluorophenyl 1 µg/mL0.78 µg/mL3.12 µg/mL1.56 µg/mL>50 µg/mL>50 µg/mL[1][7]
3,4-Difluorophenyl 0.5 µg/mL0.39 µg/mL1.56 µg/mL0.78 µg/mL>50 µg/mL>50 µg/mL[8]
4-(Trifluoromethyl)phenyl 3.12 µg/mL1.56 µg/mL6.25 µg/mL3.12 µg/mL>50 µg/mL>50 µg/mL[6]
N,N-Bisphenyl 3.125 µg/mL0.78 µg/mLNDND>50 µg/mL>50 µg/mL[7]
3-Chloro-2-fluoro ND0.78 µg/mLNDND>50 µg/mL>50 µg/mL[7]
4-Nitro ND0.78 µg/mLNDND>50 µg/mL>50 µg/mL[7]
ND: Not Determined

The data clearly indicates a strong selective activity of these derivatives against Gram-positive bacteria, with many compounds showing little to no activity against the tested Gram-negative strains like E. coli and P. aeruginosa at the concentrations tested.[7] The substitution pattern on the phenyl ring attached to the pyrazole core plays a crucial role in determining the antibacterial potency. For instance, fluorine substitutions, particularly di-substitution, appear to enhance the activity against Gram-positive organisms.[1][8]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of these compounds.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

  • Bacterial Strain Preparation: Bacterial strains are cultured overnight in Mueller-Hinton Broth (MHB). The bacterial suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Compound Preparation: The synthesized this compound derivatives are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. Serial two-fold dilutions of the compounds are prepared in MHB in 96-well microtiter plates.

  • Inoculation and Incubation: The diluted bacterial suspension is added to each well of the microtiter plate containing the compound dilutions. The plates are incubated at 37°C for 18-24 hours.

  • MIC Reading: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cytotoxicity Assay

  • Cell Culture: Human cell lines (e.g., HeLa or HEK293) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Exposure: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then exposed to various concentrations of the pyrazole derivatives for 24-48 hours.

  • Viability Assessment: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured, and the concentration that inhibits 50% of cell growth (IC50) is calculated.

Mechanism of Action and Experimental Workflow

Several studies have investigated the mechanism through which these pyrazole derivatives exert their antibacterial effects. One proposed mechanism is the inhibition of fatty acid biosynthesis (FAB), a crucial pathway for bacterial survival.[2] Another potential target is DNA gyrase, an enzyme essential for DNA replication in bacteria.[9]

The general workflow for screening and evaluating these compounds is depicted below.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Initial Screening cluster_evaluation Further Evaluation of Hits cluster_development Lead Optimization Synthesis Synthesis of This compound derivatives MIC MIC Determination (Gram-positive & Gram-negative strains) Synthesis->MIC Test Compounds Cytotoxicity Cytotoxicity Assay (Human Cell Lines) MIC->Cytotoxicity Active Compounds Mechanism Mechanism of Action Studies (e.g., FAB, DNA Gyrase) Cytotoxicity->Mechanism Selective Compounds Biofilm Biofilm Inhibition/ Eradication Assays Mechanism->Biofilm Lead_Opt Lead Optimization Biofilm->Lead_Opt

General workflow for the assessment of novel antibacterial agents.

The proposed signaling pathway for the inhibition of fatty acid biosynthesis is illustrated in the following diagram.

signaling_pathway cluster_fab Bacterial Fatty Acid Biosynthesis (FAB) Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA FabH FabH Malonyl_CoA->FabH Acyl_ACP Acyl-ACP FabH->Acyl_ACP Elongation Elongation Cycles (FabG, FabZ, FabI) Acyl_ACP->Elongation Fatty_Acids Fatty Acids Elongation->Fatty_Acids Membrane Membrane Synthesis Fatty_Acids->Membrane Pyrazole 4-(1H-Pyrazol-1-yl)benzoic acid derivative Pyrazole->FabH Inhibition

Proposed inhibition of the bacterial fatty acid biosynthesis pathway.

References

Quantitative structure-activity relationship (QSAR) modeling of pyrazole derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Quantitative Structure-Activity Relationship (QSAR) modeling studies on pyrazole derivatives, a scaffold of significant interest in medicinal chemistry. Pyrazole-containing compounds have demonstrated a wide range of pharmacological activities, including anti-inflammatory, anticancer, and kinase inhibitory effects.[1][2][3][4] QSAR studies are instrumental in elucidating the structural requirements for these biological activities, thereby guiding the rational design of more potent and selective therapeutic agents.

This document summarizes key findings from various QSAR studies, presenting quantitative data in a comparative format, detailing experimental methodologies, and visualizing critical workflows and biological pathways.

Comparative Analysis of QSAR Models for Pyrazole Derivatives

The following tables summarize the performance of different QSAR models developed for pyrazole derivatives targeting various biological endpoints. These tables facilitate a direct comparison of the statistical quality and predictive power of the models.

Table 1: QSAR Models for Pyrazole Derivatives as Kinase Inhibitors

Target KinaseQSAR Model TypeNo. of Compoundsr² (Training Set)q² (Test Set)Key Molecular DescriptorsReference
Janus Kinase 1 (JAK1)3D-QSARSet of pyrazole derivatives--Steric and Electrostatic fields[5]
Epidermal Growth Factor Receptor (EGFR)2D-QSAR1H-Pyrazole analogs0.98160.9668-[6]
BRAF V600E3D-QSAR4,5-dihydropyrazole derivatives--Steric and Electrostatic fields[7]
Cyclin-Dependent Kinase 2 (CDK2)3D-QSAR (CoMFA)Benzodipyrazoles0.8830.699Steric and Electrostatic fields[8]
Cyclin-Dependent Kinase 2 (CDK2)3D-QSAR (CoMSIA)Benzodipyrazoles0.9370.794Steric, Electrostatic, Hydrophobic, H-bond donor & acceptor fields[8]

Table 2: QSAR Models for Pyrazole Derivatives with Anticancer and Anti-inflammatory Activity

Biological ActivityQSAR Model TypeNo. of Compoundsr² (Training Set)q² (Test Set)Key Molecular DescriptorsReference
Antiproliferative (HT-29)2D-QSAR3,5-dimethyl-pyrazole derivatives0.93950.8744-
Anti-inflammatory2D-QSARPyrazolone derivatives---
Anticancer (A549, NCIH23)3D-QSARPyrazole derivatives--Molecular properties impacting antitumor activity[9]

Experimental Protocols

A critical component of any QSAR study is the robust experimental data on which the models are built. Below are representative methodologies for the synthesis, biological evaluation, and computational modeling of pyrazole derivatives.

Synthesis of Pyrazole Derivatives

A common and versatile method for the synthesis of pyrazole derivatives is the Knorr pyrazole synthesis and variations thereof.[2]

General Procedure for Knorr Pyrazole Synthesis:

  • Condensation: A 1,3-dicarbonyl compound is reacted with a hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) in a suitable solvent such as ethanol or acetic acid.

  • Cyclization: The resulting intermediate undergoes acid- or base-catalyzed cyclization to form the pyrazole ring.

  • Purification: The crude product is purified by recrystallization or column chromatography to yield the desired pyrazole derivative.

The specific reactants and reaction conditions are varied to produce a library of pyrazole analogs with diverse substituents for QSAR analysis.

Biological Assays

The biological activity of the synthesized pyrazole derivatives is determined using various in vitro assays. The choice of assay depends on the therapeutic target of interest.

Example Protocol: In Vitro Kinase Inhibition Assay (e.g., for JAK1)

  • Enzyme and Substrate Preparation: Recombinant human JAK1 enzyme and a suitable peptide substrate are prepared in an assay buffer.

  • Compound Preparation: Pyrazole derivatives are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations.

  • Kinase Reaction: The kinase reaction is initiated by adding ATP to a mixture of the enzyme, substrate, and test compound. The reaction is allowed to proceed at a controlled temperature for a specific duration.

  • Detection: The extent of substrate phosphorylation is quantified using a suitable detection method, such as fluorescence resonance energy transfer (FRET), luminescence, or radioactivity.

  • IC50 Determination: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Example Protocol: Cell-Based Antiproliferative Assay (e.g., MTT Assay)

  • Cell Seeding: Cancer cells (e.g., HT-29) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the pyrazole derivatives and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • GI50/IC50 Determination: The concentration of the compound that causes 50% growth inhibition (GI50) or is cytotoxic to 50% of the cells (IC50) is calculated.

Computational QSAR Modeling

The development of a predictive QSAR model involves several key steps, from data preparation to model validation.

General Workflow for 3D-QSAR (CoMFA/CoMSIA) Modeling:

  • Data Set Preparation: A series of pyrazole derivatives with their corresponding biological activities (e.g., pIC50) is collected. The dataset is typically divided into a training set for model development and a test set for external validation.

  • Molecular Modeling and Alignment: The 3D structures of the molecules are generated and optimized using molecular mechanics or quantum mechanics methods. The molecules are then aligned based on a common scaffold or a pharmacophore hypothesis.

  • Descriptor Calculation:

    • CoMFA (Comparative Molecular Field Analysis): Steric and electrostatic fields are calculated at each grid point of a 3D lattice surrounding the aligned molecules.

    • CoMSIA (Comparative Molecular Similarity Indices Analysis): In addition to steric and electrostatic fields, hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields are also calculated.

  • Statistical Analysis: Partial Least Squares (PLS) regression is commonly used to correlate the calculated descriptors (independent variables) with the biological activity (dependent variable).

  • Model Validation: The statistical significance and predictive ability of the generated QSAR model are rigorously validated using internal (e.g., leave-one-out cross-validation, q²) and external validation (prediction of the activity of the test set compounds, r²_pred).

  • Contour Map Analysis: The results of the 3D-QSAR analysis are visualized as 3D contour maps, which highlight the regions around the molecules where specific physicochemical properties are favorable or unfavorable for biological activity.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the QSAR modeling of pyrazole derivatives.

QSAR_Workflow cluster_data Data Preparation cluster_modeling Model Development cluster_validation Model Validation & Application DataCollection 1. Data Collection (Pyrazole Derivatives & Activity) DataCuration 2. Data Curation (Standardization, Splitting) DataCollection->DataCuration DescriptorGen 3. Descriptor Generation (2D/3D Descriptors) DataCuration->DescriptorGen ModelBuilding 4. Model Building (MLR, PLS, etc.) DescriptorGen->ModelBuilding InternalValidation 5. Internal Validation (Cross-validation, q²) ModelBuilding->InternalValidation ExternalValidation 6. External Validation (Test Set, r²_pred) InternalValidation->ExternalValidation ModelApplication 7. Model Application (Virtual Screening, Lead Optimization) ExternalValidation->ModelApplication

Caption: A generalized workflow for Quantitative Structure-Activity Relationship (QSAR) modeling.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor {Cytokine Receptor} JAK {JAK} CytokineReceptor->JAK 2. Activation STAT {STAT} JAK->STAT 3. Phosphorylation STAT_dimer {STAT Dimer} STAT->STAT_dimer 4. Dimerization DNA {DNA} STAT_dimer->DNA 5. Nuclear Translocation & DNA Binding GeneExpression Gene Expression (Inflammation, Proliferation) DNA->GeneExpression 6. Transcription Cytokine Cytokine Cytokine->CytokineReceptor 1. Binding Pyrazole Pyrazole Derivative (JAK Inhibitor) Pyrazole->JAK

Caption: The JAK-STAT signaling pathway and the inhibitory action of pyrazole derivatives.

References

Safety Operating Guide

Proper Disposal of 4-(1H-Pyrazol-1-yl)benzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper disposal of 4-(1H-Pyrazol-1-yl)benzoic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations.

This document provides a detailed, step-by-step guide for the safe handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical to mitigate risks and ensure responsible laboratory practices.

Hazard Identification and Safety Data

This compound is a chemical compound that requires careful handling due to its potential health hazards. The primary risks associated with this compound include irritation to the skin and eyes, and potential respiratory irritation.[1][2] Some related compounds may also be harmful if swallowed.[3][4]

Hazard Category Description GHS Hazard Statements
Skin IrritationCauses skin irritationH315[1][4]
Eye IrritationCauses serious eye irritationH319[1][4]
Respiratory IrritationMay cause respiratory irritationH335[1][2][4]
Acute Oral ToxicityHarmful if swallowedH302[3][4]
Personal Protective Equipment (PPE)

Prior to handling this compound for disposal, all personnel must be equipped with the appropriate personal protective equipment.

Protection Type Specific Recommendations
Hand Protection Wear protective gloves.
Eye/Face Protection Wear safety glasses with side-shields or goggles.
Skin and Body Protection Wear protective clothing, such as a lab coat.
Respiratory Protection Use only in a well-ventilated area.[3][5] If dusts are generated, a respirator may be necessary.
Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that ensures safety and environmental protection.

1. Waste Identification and Segregation:

  • Identify the waste as this compound.
  • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

2. Containerization:

  • Place the waste in a clearly labeled, sealed, and non-reactive container.
  • The label should include the chemical name, "Hazardous Waste," and any other information required by your local regulations.

3. Accidental Spill Cleanup:

  • In the event of a spill, evacuate the immediate area.
  • Wear appropriate PPE before attempting cleanup.
  • For dry spills, carefully sweep or vacuum the material and place it in a sealed container for disposal.[6][7] Avoid generating dust.[7][8]
  • Moistening the spilled material with water may be an option to reduce dust, but do not wash it into the sewer.[9]
  • Ventilate the area after cleanup is complete.[9]

4. Final Disposal:

  • Dispose of the contents and container at an approved waste disposal facility.[2][5]
  • This may involve incineration in a facility equipped with an afterburner and scrubber.[8]
  • It is often necessary to dispose of this chemical as hazardous waste.[9]
  • Crucially, consult your institution's EHS office or your local waste disposal authority for specific guidance and to ensure compliance with all national and regional regulations. [6][9]

Emergency First-Aid Procedures

In case of accidental exposure, follow these first-aid measures:

Exposure Route First-Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[5][6]
Skin Contact Immediately wash the affected area with plenty of soap and water.[2][5] Remove contaminated clothing and wash it before reuse.[2][5] If irritation persists, seek medical attention.[6]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[5][6] Continue rinsing and seek medical attention.[5]
Ingestion Do NOT induce vomiting. Rinse mouth with water.[3] Immediately call a poison center or doctor.[3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Preparation cluster_1 Containment cluster_2 Disposal A Identify Waste as This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is this a spill? B->C D Place in a Labeled, Sealed Container C->D No E Clean up spill following approved procedures C->E Yes F Store in a designated Hazardous Waste Area D->F E->D G Consult Institutional EHS for final disposal F->G H Dispose via Approved Hazardous Waste Vendor G->H

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 4-(1H-Pyrazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 4-(1H-Pyrazol-1-yl)benzoic acid. The following procedural guidance is designed to ensure safe laboratory operations and proper environmental stewardship.

Hazard Identification and Classification

This compound is classified as a hazardous substance. A summary of its GHS classification is provided in the table below.

Hazard ClassCategoryHazard StatementPictogram
Skin Corrosion/Irritation2H315: Causes skin irritation[1]GHS07
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation[1]GHS07
Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation3H335: May cause respiratory irritation[1]GHS07

Personal Protective Equipment (PPE)

Adherence to proper PPE protocols is mandatory when handling this compound to prevent exposure. The following table outlines the required PPE.

Body PartProtective EquipmentSpecification
Hands Chemical-resistant glovesNitrile or neoprene gloves.
Eyes/Face Safety glasses with side shields or a face shieldMust be worn at all times in the laboratory.
Respiratory NIOSH-approved respiratorRequired when handling the powder outside of a certified chemical fume hood or if dust is generated.
Body Laboratory coatFully buttoned to protect skin and personal clothing.

Operational Plan: Step-by-Step Handling Protocol

1. Engineering Controls:

  • Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.

2. Personal Protective Equipment (PPE) Donning:

  • Before entering the designated handling area, don the required PPE as specified in the table above.

3. Weighing and Transfer:

  • To minimize the generation of airborne dust, weigh the compound on a tared weigh paper or in a suitable container within the chemical fume hood.

  • Use a spatula for transfers. Avoid pouring the dry powder, which can create dust.

  • If dissolving the compound, add the solvent to the solid slowly to prevent splashing.

4. Reaction Setup and Monitoring:

  • Conduct all reactions in appropriate glassware within the chemical fume hood.

  • Ensure all joints and connections are secure to prevent leaks.

  • Clearly label all vessels containing the compound.

5. Post-Handling:

  • Decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate solvent (e.g., ethanol or isopropanol) followed by a soap and water wash.

  • Properly doff PPE, removing gloves last using a technique that avoids skin contact with the outer surface.

  • Wash hands thoroughly with soap and water after handling is complete.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect all solid waste, including contaminated consumables (e.g., weigh papers, gloves, paper towels), in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing the compound in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatible.

  • Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved environmental waste management vendor in accordance with local, state, and federal regulations.

Experimental Workflow

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Verify Fume Hood Certification Verify Fume Hood Certification Don PPE Don PPE Verify Fume Hood Certification->Don PPE Prepare Materials Prepare Materials Don PPE->Prepare Materials Weigh Compound Weigh Compound Prepare Materials->Weigh Compound Transfer and Dissolve Transfer and Dissolve Weigh Compound->Transfer and Dissolve Conduct Reaction Conduct Reaction Transfer and Dissolve->Conduct Reaction Decontaminate Surfaces Decontaminate Surfaces Conduct Reaction->Decontaminate Surfaces Segregate Waste Segregate Waste Decontaminate Surfaces->Segregate Waste Doff PPE Doff PPE Segregate Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1H-Pyrazol-1-yl)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-(1H-Pyrazol-1-yl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.